molecular formula C7H11N3 B2999287 1-(Cyclopropylmethyl)-1H-imidazol-2-amine CAS No. 1178625-93-8

1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Cat. No.: B2999287
CAS No.: 1178625-93-8
M. Wt: 137.186
InChI Key: IWMMZKSYTRGRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-1H-imidazol-2-amine (CAS 1178625-93-8) is an organic compound belonging to the class of heterocyclic amines, characterized by its molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol . Its structure features an imidazole ring, a common motif in many biochemicals, substituted with an amine group and a cyclopropylmethyl chain . This specific structure makes it a valuable building block (synthon) in medicinal chemistry for the design and synthesis of more complex molecules. Researchers are particularly interested in such cyclopropylmethyl-linked compounds for the development of bitopic ligands that target G protein-coupled receptors (GPCRs), as the rigid cyclopropyl group can confer conformational restraint and influence a compound's affinity and selectivity . For instance, analogous structures have been investigated as selective antagonists for dopamine D3 receptors, highlighting their potential in neuroscience and pharmacology research . Furthermore, structurally similar substituted imidazoles have been explored in other fields, such as the development of insecticides, demonstrating the versatility of this chemical scaffold . As a key intermediate, this compound is used by scientists in pharmaceutical development and biochemical research. It is typically supplied as a solid powder and should be stored at room temperature . This product is strictly for non-human research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclopropylmethyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-9-3-4-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMMZKSYTRGRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the core . As a member of the 2-aminoimidazole (2-AI) class of compounds, its molecular characteristics are of significant interest to researchers in medicinal chemistry and drug development. 2-AI derivatives, many of which are inspired by marine alkaloids, are recognized as a vital structural element in a wide array of bioactive molecules.[1] Their applications are diverse, ranging from antimicrobial and anti-biofilm agents to modulators of complex biological targets.[1][2][3] This document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for determining the key parameters of pKa, LogP/LogD, solubility, and stability. The causality behind methodological choices is explained to provide a self-validating framework for laboratory investigation. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows necessary to fully characterize this promising molecule.

Molecular Identity and Core Physicochemical Profile

1-(Cyclopropylmethyl)-1H-imidazol-2-amine is a heterocyclic compound featuring a 2-aminoimidazole core, which is N-substituted with a cyclopropylmethyl group. The 2-aminoimidazole moiety is a critical pharmacophore, and understanding its properties is fundamental to predicting the molecule's behavior in biological systems.

The basic nitrogen atoms, particularly the exocyclic amine and the imidazole ring nitrogens, create a guanidine-like system that heavily influences the compound's basicity and hydrogen bonding potential. The cyclopropylmethyl group adds a non-polar, rigid element that impacts lipophilicity and molecular interactions.

A summary of its core properties is presented below. It is critical to note that while some properties can be predicted in silico, experimental validation is paramount for accurate drug development decisions.

PropertyValueSource/Method
Molecular Formula C₆H₉N₃[4]
Molecular Weight 123.16 g/mol [4]
CAS Number 1540194-36-2[4]
Appearance Solid or liquid (predicted)General chemical knowledge
pKa (Conjugate Acid) Not experimentally determined. Expected to be high (>8.5) due to the guanidine-like 2-aminoimidazole core.[5]Literature Comparison
LogP (Predicted) ~0.6 - 0.9Based on similar structures[6][7]
Aqueous Solubility Not experimentally determined. Expected to have moderate solubility, increasing significantly in acidic media.Structural Analysis

Experimental Determination of Acidity Constant (pKa)

Expertise & Rationale: The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for an ionizable compound like 1-(Cyclopropylmethyl)-1H-imidazol-2-amine. It dictates the degree of ionization at a given pH, which directly governs its solubility, membrane permeability, and binding interactions with biological targets. Given the presence of multiple basic nitrogens, this molecule will have a pKa corresponding to the equilibrium between its neutral form and its protonated (imidazolium) form. Potentiometric titration is the gold-standard method for its accuracy and directness.[8]

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the precise measurement of the pKa value by monitoring pH changes upon the addition of a strong acid.

Step-by-Step Methodology:

  • Sample Preparation: Accurately prepare a ~10 mM solution of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine in deionized, CO₂-free water. The absence of dissolved CO₂ is critical to prevent the formation of carbonic acid, which would buffer the solution and interfere with the titration.

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa. Ensure the temperature probe is submerged, as pH and pKa are temperature-dependent.

  • Titration Setup: Place the sample solution in a jacketed beaker connected to a water bath to maintain a constant temperature (e.g., 25 °C). Introduce a micro-stir bar for gentle, continuous agitation.

  • Titrant Preparation: Use a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl), as the titrant.

  • Data Acquisition:

    • Begin adding the HCl titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or an automated titrator.

    • After each addition, allow the pH reading to stabilize completely before recording the pH value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point, where all the amine has been protonated.

    • The pKa is the pH at the half-equivalence point (i.e., the pH at exactly half the titrant volume required to reach the equivalence point). This is where the concentrations of the neutral base and its conjugate acid are equal, according to the Henderson-Hasselbalch equation.[8]

Workflow Visualization

pKa_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare 10 mM Amine Solution (CO2-free water) E1 Titrate Amine with HCl (Small, precise increments) P1->E1 P2 Calibrate pH Meter (pH 4, 7, 10 buffers) P2->E1 P3 Prepare 0.1 M HCl Titrant P3->E1 E2 Record pH vs. Volume (Allow stabilization) E1->E2 A1 Plot Titration Curve (pH vs. Volume) E2->A1 A2 Calculate 1st Derivative (Find Equivalence Point) A1->A2 A3 Determine pKa (pH at 1/2 Equivalence Point) A2->A3

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Determination of Lipophilicity (LogP/LogD)

Expertise & Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It is quantified by the partition coefficient (P) between n-octanol and water. For an ionizable molecule, the distribution coefficient (D) is used, which is pH-dependent. The "shake-flask" method is the definitive technique for this measurement.[9] Given the compound's pKa, determining the LogD at a physiological pH of 7.4 is essential for predicting its behavior in the body.

Protocol: LogD Determination by Shake-Flask Method

This protocol is the gold standard for measuring the distribution of a compound between an aqueous and an organic phase.[9]

Step-by-Step Methodology:

  • Phase Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by mixing it vigorously with the pH 7.4 buffer and allowing the phases to separate overnight.

    • Similarly, pre-saturate the pH 7.4 buffer with n-octanol. This step is crucial to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a glass vial, combine a precise volume of the n-octanol stock solution with an equal volume of the pre-saturated pH 7.4 buffer.

    • Cap the vial securely and agitate it on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 2-4 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the aqueous and organic layers. This prevents cross-contamination from emulsions.

  • Quantification:

    • Carefully withdraw an aliquot from each phase (n-octanol and aqueous).

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated for accurate quantification.[10]

  • Data Analysis:

    • The distribution coefficient (D) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])[11]

Workflow Visualization

LogD_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare pH 7.4 Buffer P2 Pre-saturate Octanol & Buffer P1->P2 E1 Combine Phases & Shake (Reach Equilibrium) P2->E1 P3 Prepare Stock Solution in Octanol P3->E1 E2 Separate Phases (Centrifugation) E1->E2 A1 Quantify Concentration in Each Phase (HPLC-UV) E2->A1 A2 Calculate LogD (log₁₀[Octanol]/[Aqueous])) A1->A2

Caption: Workflow for LogD determination via the shake-flask method.

Experimental Determination of Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a fundamental requirement for drug administration and absorption. Poor solubility can lead to low bioavailability and formulation challenges. For a basic compound like this, solubility is expected to be highly dependent on pH, increasing as the pH drops and the compound becomes protonated and salt-like. The isothermal shake-flask method is a reliable way to determine thermodynamic equilibrium solubility.[12]

Protocol: Equilibrium Solubility Determination

This protocol determines the maximum concentration of the compound that can be dissolved in an aqueous medium at a set temperature.

Step-by-Step Methodology:

  • Media Preparation: Prepare the desired aqueous media (e.g., deionized water, pH 7.4 PBS).

  • Sample Preparation: Add an excess amount of solid 1-(Cyclopropylmethyl)-1H-imidazol-2-amine to a glass vial containing a known volume of the aqueous medium. The key is to have undissolved solid present to ensure a saturated solution.

  • Equilibration:

    • Seal the vials and place them in a thermostatically controlled shaker or rotator.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours. This extended time is necessary to ensure true thermodynamic equilibrium is achieved between the solid and dissolved states.[12]

  • Sample Clarification: After equilibration, allow the vials to stand, then filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solids. Alternatively, high-speed centrifugation can be used, with the supernatant being carefully sampled. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the clarified filtrate with a suitable solvent.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

  • Data Analysis: Calculate the solubility from the measured concentration, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Workflow Visualization

Solubility_Determination cluster_exp Experiment cluster_analysis Analysis E1 Add Excess Solid to Aqueous Medium E2 Equilibrate with Agitation (24-72 hours at constant T) E1->E2 E3 Separate Solid from Solution (Filter or Centrifuge) E2->E3 A1 Quantify Concentration of Filtrate (HPLC-UV) E3->A1 A2 Calculate Solubility (e.g., mg/mL) A1->A2

Caption: Workflow for equilibrium solubility determination.

Stability Assessment

Expertise & Rationale: Chemical stability is a critical quality attribute that ensures a drug substance maintains its identity, purity, and potency throughout its shelf life.[13] Stability testing evaluates the impact of environmental factors such as temperature, humidity, and light.[14][15] For early-stage development, forced degradation (stress testing) is employed to identify potential degradation pathways and products.

Protocol: Forced Degradation Study

This study exposes the compound to harsh conditions to accelerate its degradation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in various media:

    • 0.1 M HCl (Acidic hydrolysis)

    • 0.1 M NaOH (Basic hydrolysis)

    • 3% Hydrogen Peroxide (Oxidative)

    • Deionized Water (Neutral hydrolysis)

  • Stress Conditions:

    • Hydrolytic: Incubate the acidic, basic, and neutral solutions at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

    • Oxidative: Store the hydrogen peroxide solution at room temperature.

    • Photolytic: Expose a solid sample and a solution to a controlled light source that provides both UV and visible output (as per ICH guidelines).

    • Thermal: Store a solid sample at an elevated temperature (e.g., 80°C).

  • Analysis:

    • At designated time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A stability-indicating method is one that can separate the intact drug from all potential degradation products.[16]

  • Evaluation:

    • Calculate the percentage of degradation in each condition.

    • Identify the conditions under which the compound is least stable.

    • Characterize major degradation products if necessary.

Workflow Visualization

Stability_Testing cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation S1 Acid Hydrolysis (0.1 M HCl, Heat) A1 Analyze Samples by Stability-Indicating HPLC S1->A1 S2 Base Hydrolysis (0.1 M NaOH, Heat) S2->A1 S3 Oxidation (H₂O₂, RT) S3->A1 S4 Photolysis (UV/Vis Light) S4->A1 S5 Thermal (Solid, Heat) S5->A1 A2 Quantify Degradation vs. Control A1->A2 A3 Identify Degradation Pathways A2->A3 Start Prepare Compound Solutions Start->S1 Start->S2 Start->S3 Start->S4 Start->S5

Caption: Workflow for a forced degradation stability study.

Biological Context and Significance

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry. Its significance stems from its ability to mimic a protonated guanidinium group, enabling it to participate in key hydrogen bonding interactions with biological targets.

Key Roles of 2-AI Derivatives:

  • Antibiotic Adjuvants: 2-AI compounds have been shown to potentiate the activity of conventional antibiotics against multi-drug resistant bacteria, such as Acinetobacter baumannii.[17] They are thought to disrupt the bacterial outer membrane or related biosynthesis pathways, making the bacteria more susceptible to antibiotics that would otherwise be ineffective.[17]

  • Anti-Biofilm Agents: Bacterial biofilms are a major cause of persistent infections and are notoriously resistant to treatment. 2-AIs can inhibit the formation of biofilms and disperse existing ones, representing a promising strategy for treating chronic infections.[3]

  • Broad-Spectrum Activity: Various derivatives of the 2-AI core have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1]

The physicochemical properties detailed in this guide are directly linked to this biological activity. Adequate aqueous solubility is required for formulation, while a balanced LogD is needed for the compound to cross bacterial membranes without being sequestered in fatty tissues. The pKa ensures the molecule is in the correct protonation state to interact with its target.

Conclusion

1-(Cyclopropylmethyl)-1H-imidazol-2-amine is a compound of significant scientific interest due to its 2-aminoimidazole core. While specific experimental data for this exact molecule is not widely published, this guide provides a robust framework for its comprehensive physicochemical characterization. The detailed protocols for determining pKa, LogD, solubility, and stability are designed to yield high-quality, reliable data essential for any research or development program. Understanding these core properties is the foundational step in unlocking the full therapeutic potential of this and other related molecules in the promising field of 2-aminoimidazole chemistry.

References

  • Stability Testing of Pharmaceutical Products. (2012, March 17). IntechOpen.
  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Santa Monica College.
  • Sigma-Aldrich. Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine. Sigma-Aldrich.
  • BLDpharm. 1-(Cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride. BLDpharm.
  • Benchchem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
  • Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittelforschung, 27(10), 1889-95.
  • QbD Group. (2023, June 19). The Importance of Stability Testing in Pharmaceutical Development. QbD Group.
  • Benchchem. An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents. Benchchem.
  • US Pharmacopeia (USP). (2014, January 13).
  • Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024, February 1). Labcompare.
  • CymitQuimica. 1-Cyclopropyl-1H-imidazol-2-amine. CymitQuimica.
  • 2-Aminoimidazoles in Medicinal Chemistry. (2025, August 8).
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
  • Sigma-Aldrich. 1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride. Sigma-Aldrich.
  • CAS NO:1178625-93-8. 化工字典网.
  • Test for Amino Groups. (2019, September 18). BYJU'S.
  • EXPERIMENT 1 DETERMIN
  • Blackledge, M. S., Worthington, R. J., & Melander, C. (2015). Evaluation of a 2-aminoimidazole variant as an adjuvant treatment for dermal bacterial infections. Drug design, development and therapy, 9, 5935–5945.
  • Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines.
  • Miller, K. A., O'Rourke, K. F., Lee, A. J., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS infectious diseases, 9(5), 1083–1092.
  • ChemScene. (1-((1H-imidazol-1-yl)methyl)cyclopropyl)methanamine. ChemScene.
  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
  • Enamine. LogD/LogP. Enamine.
  • Zhang, S., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • Salah, A.
  • PubChem. 1-(Cyclopropylmethyl)-1H-imidazole. PubChem.
  • Huesgen, A.G. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Ciura, K., Dziomba, S., & Nowak, P. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Determination of logP coefficients via a RP-HPLC column. (2003).
  • Simple Method for the Estimation of pKa of Amines. (2025, August 8).
  • ChemScene. N-(Cyclopropylmethyl)-1H-imidazole-1-carboxamide. ChemScene.
  • ChemScene. N-Cyclopropyl-1H-benzo[d]imidazol-2-amine. ChemScene.
  • pKa of imidazoles. (2017, August 11). Chemistry Stack Exchange.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). MDPI.
  • ({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)amine. ChemScence.
  • ((1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl)methyl)amine, 1 gram, Reagent Grade. Fisher Scientific.
  • pKa values bases. Chair of Analytical Chemistry.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • 1H-imidazol-5-yl]pyrimidin-2-amine (CHEBI:45452). EMBL-EBI.

Sources

A Comprehensive Guide to the Structural Elucidation of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust and unambiguous structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth technical overview of the analytical methodologies required for the structural elucidation of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, a heterocyclic amine with potential pharmacological significance.[1][2][3][4][5][6] The narrative emphasizes the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a self-validating and authoritative approach to molecular characterization.

Introduction: The Imperative of Unambiguous Characterization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a novel compound like 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, a derivative of the versatile 2-aminoimidazole scaffold, precise structural confirmation is paramount before its advancement in any drug development pipeline.[5] The presence of a flexible cyclopropylmethyl group and a tautomerizable 2-aminoimidazole core presents a unique set of challenges and points of interest for structural analysis. This guide will navigate these complexities through a multi-technique approach, ensuring the generation of a comprehensive and validated data package.

The Analytical Workflow: A Multi-Pronged Strategy

A singular analytical technique is rarely sufficient for complete structural elucidation.[7] A synergistic workflow, integrating data from multiple orthogonal techniques, provides the highest degree of confidence in the assigned structure.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Spectroscopic Analysis cluster_2 Definitive Structure Confirmation cluster_3 Final Structure Assignment Sample_Purity Purity Assessment (HPLC, LC-MS) NMR NMR Spectroscopy (1D & 2D) Sample_Purity->NMR Pure Sample Data_Integration Data Integration & Structure Verification NMR->Data_Integration MS Mass Spectrometry (HRMS & Fragmentation) MS->Data_Integration IR Infrared Spectroscopy IR->Data_Integration XRay Single Crystal X-Ray Crystallography (optional) XRay->Data_Integration If crystal obtained

Caption: Integrated workflow for the structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8] For 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.[9][10][11]

Expected ¹H and ¹³C NMR Spectral Features

The structure of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine suggests distinct chemical environments that will give rise to characteristic signals. The cyclopropyl group, with its unique strained ring system, will exhibit upfield-shifted proton and carbon signals.[12] The imidazole ring protons will appear in the aromatic region, and the exocyclic amine protons will likely be a broad signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Imidazole H4/H56.5 - 7.5 (2H, d)115 - 125Typical for imidazole ring protons.
Imidazole C2N/A145 - 155Quaternary carbon of the amino-substituted imidazole.
Imidazole C4/C5N/A115 - 125Carbons of the imidazole ring double bond.
NH₂4.5 - 6.0 (2H, br s)N/ABroad signal due to exchange and quadrupole effects.
N-CH₂3.8 - 4.2 (2H, d)45 - 55Methylene group attached to the imidazole nitrogen.
Cyclopropyl CH0.8 - 1.5 (1H, m)10 - 20Methine proton of the cyclopropyl group.
Cyclopropyl CH₂0.2 - 0.8 (4H, m)3 - 10Diastereotopic methylene protons of the cyclopropyl ring.
Two-Dimensional NMR for Connectivity Mapping

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations.[13][14]

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton (¹H-¹H) couplings.[13] Key expected correlations include the coupling between the N-CH₂ protons and the cyclopropyl CH proton, and within the cyclopropyl ring system itself.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C).[10][13] It will definitively link the proton signals of the N-CH₂, cyclopropyl CH, and cyclopropyl CH₂ groups to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range (2-3 bond) correlations between protons and carbons (¹H-¹³C).[10][13] This is critical for connecting the different fragments of the molecule.

HMBC_Correlations cluster_mol Key HMBC Correlations for 1-(Cyclopropylmethyl)-1H-imidazol-2-amine N_CH2 N-CH₂ C_C2 C2 N_CH2->C_C2 3J C_C5 C5 N_CH2->C_C5 2J Cyclo_C Cyclopropyl C N_CH2->Cyclo_C 2J Cyclo_CH Cyclopropyl CH Cyclo_CH->N_CH2 2J

Caption: Expected key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to assess sample purity and obtain initial signal assignments.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[15]

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced COSY (gCOSY) experiment.

    • HSQC: Acquire a gradient-enhanced HSQC experiment optimized for a one-bond ¹JCH coupling of ~145 Hz.

    • HMBC: Acquire a gradient-enhanced HMBC experiment optimized for long-range couplings of 8-10 Hz.[10]

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks based on chemical shifts, multiplicities, and 2D correlations.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns.[16]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental composition of the molecule. For 1-(Cyclopropylmethyl)-1H-imidazol-2-amine (C₆H₉N₃), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Table 2: HRMS Data

Parameter Value
Molecular FormulaC₆H₉N₃
Monoisotopic Mass123.080 g/mol
Expected [M+H]⁺124.087
Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), will provide characteristic fragment ions.[16][17] The fragmentation pattern can help to confirm the connectivity of the molecule. Expected fragmentation pathways include cleavage of the cyclopropylmethyl group and fragmentation of the imidazole ring.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • HRMS Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer in positive ion mode to obtain the high-resolution mass spectrum.

  • MS/MS Acquisition: Perform a product ion scan on the protonated molecular ion ([M+H]⁺) to generate the fragmentation spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[1][18]

Expected IR Absorptions

The IR spectrum of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds.

Table 3: Key IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H (amine)3300 - 3500Medium, broad
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium to strong
C=N (imidazole)1600 - 1680Medium to strong
C-N1250 - 1350Medium
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

X-Ray Crystallography: The Definitive Structure

While spectroscopic methods provide a wealth of information, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state.[19][20][21] If a suitable single crystal of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine can be obtained, this technique will definitively confirm its connectivity and conformation.

Experimental Protocol: X-Ray Crystallography
  • Crystallization: Grow single crystals of the compound from a suitable solvent system. This is often the most challenging step.[19]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Conclusion: A Unified Approach to Structural Certainty

The structural elucidation of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine requires a systematic and integrated analytical approach. By combining the detailed connectivity information from 1D and 2D NMR, the molecular formula confirmation from HRMS, the functional group identification from IR spectroscopy, and potentially the definitive 3D structure from X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is a non-negotiable prerequisite for the further development of this and any other novel chemical entity in the pharmaceutical landscape.

References

  • Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry. (2013). Available at: [Link]

  • Techniques in Pharmaceutical Analysis - ILT. (2024). Available at: [Link]

  • IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS USING CHROMATOGRAPHIC TECHNIQUES - IIP Series. Available at: [Link]

  • Advances in Analytical Techniques for Drug Discovery and Development. (2024). Available at: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024). Available at: [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Available at: [Link]

  • General synthesis of amine-substituted phenyl-1H-imidazol-2-yl-pyrimidine-4,6-diamines. Reagents and conditions - ResearchGate. Available at: [Link]

  • Spectroscopic and X-ray crystal structure of 2-aminobenzimidazole-trinitrobenzene charge-transfer and 2-aminobenzimidazole-picric acid ion-pair derivatives | Request PDF - ResearchGate. Available at: [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES - Connect Journals. Available at: [Link]

  • Electron impact studies. XII. Mass spectra of substituted imidazoles - ResearchGate. Available at: [Link]

  • FTIR spectra of Imidazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. (2023). Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Spectroscopic and electrochemical observation of hydrogen-bonded imidazole and 2-aminoimidazole clusters - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (2023). Available at: [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - MDPI. (2024). Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). Available at: [Link]

  • Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion - ChemRxiv. Available at: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra - UVic. (2017). Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. (2004). Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]

  • Core Shell Investigation of 2-nitroimidazole - PMC. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (2025). Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009). Available at: [Link]

  • Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates - MDPI. (2019). Available at: [Link]

  • 1-(Cyclopropylmethyl)-1H-imidazole | C7H10N2 | CID 44345498 - PubChem. Available at: [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC. Available at: [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. Available at: [Link]

  • Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants - MDPI. (2023). Available at: [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - Bradford Scholars. (2017). Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. Available at: [Link]

  • View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. (2025). Available at: [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery - MDPI. (2018). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T - Semantic Scholar. (2022). Available at: [Link]

  • NMR-Based Structure Characterization - W - Max-Planck-Gesellschaft. Available at: [Link]

  • Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide - ResearchGate. Available at: [Link]

  • 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Available at: [Link]

Sources

Biological Screening and Pharmacological Profiling of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine: A Privileged Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), the 2-aminoimidazole (2-AI) core is universally recognized as a "privileged scaffold." Derived originally from marine sponge alkaloids like oroidin and bromoageliferin, 2-AIs possess a unique combination of hydrogen-bond donor/acceptor capabilities and a favorable pKa (~6.5–7.5), allowing them to interact seamlessly with acidic protein microenvironments[1].

1-(Cyclopropylmethyl)-1H-imidazol-2-amine (CAS: 1178625-93-8) represents a highly optimized fragment building block. The addition of the cyclopropylmethyl moiety to the N1 position of the imidazole ring serves a distinct mechanistic purpose:

  • Steric & Lipophilic Vectoring: The cyclopropyl ring provides a rigid, lipophilic projection that perfectly occupies small hydrophobic pockets (such as the S1/S2' sub-pockets in aspartyl proteases or the hydrophobic region adjacent to kinase hinges) without the entropic penalty associated with flexible linear alkyl chains[2].

  • Membrane Permeability: The lipophilic tail enhances the fragment's ability to cross complex bacterial cell envelopes, a critical requirement for targeting cytoplasmic response regulators in anti-biofilm applications[3].

This guide details the biological screening methodologies required to evaluate this compound across its three primary therapeutic axes: neurodegeneration (BACE1 inhibition), oncology/neurology (kinase inhibition), and infectious disease (anti-biofilm adjuvant therapy).

Primary Target Engagement & Screening Workflows

Neurodegeneration: BACE1 (β-Secretase) Inhibition

BACE1 is an aspartyl protease responsible for the rate-limiting cleavage of the Amyloid Precursor Protein (APP), leading to pathogenic Aβ plaques in Alzheimer's Disease[4]. The 2-aminoimidazole core is uniquely suited for BACE1 inhibition because it forms a critical hydrogen-bonding network directly with the catalytic dyad (Asp32 and Asp228)[2][5].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (Active Site) APP->BACE1 Substrate Binding C99 C99 Fragment BACE1->C99 Proteolytic Cleavage Gamma γ-Secretase C99->Gamma Downstream Processing Abeta Aβ Peptides (Aggregation) Gamma->Abeta Pathogenic Release Inhibitor 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine Inhibitor->BACE1 Binds Asp32/Asp228 (Competitive Inhibition)

BACE1 proteolytic pathway and 2-aminoimidazole competitive inhibition mechanism.

Protocol A: Time-Resolved FRET (TR-FRET) BACE1 Enzymatic Assay

Causality: Standard FRET assays are highly susceptible to autofluorescence from small heterocyclic fragments. We utilize TR-FRET with a Europium-labeled substrate to introduce a temporal delay, eliminating background fluorescence and ensuring high-fidelity data (Z'-factor > 0.6).

  • Reagent Preparation: Prepare recombinant human BACE1 enzyme (10 nM final) in an acidic assay buffer (50 mM Sodium Acetate, pH 4.5, 0.001% Tween-20) to mimic the endosomal environment where BACE1 is catalytically active.

  • Compound Titration: Dispense 1-(Cyclopropylmethyl)-1H-imidazol-2-amine in a 10-point dose-response curve (ranging from 1 µM to 1 mM, as this is a low-affinity fragment) into a 384-well black microplate using acoustic liquid handling (e.g., Echo 550) to maintain a final DMSO concentration of <1%.

  • Reaction Initiation: Add the TR-FRET specific APP-derived peptide substrate (e.g., Eu-CEVNLDAEFK-QSY7).

  • Incubation & Detection: Incubate at room temperature for 60 minutes. Read the plate on a multi-mode reader (Ex: 340 nm, Em: 615 nm / 665 nm).

  • Validation: Calculate the

    
     using a 4-parameter logistic fit. Include Verubecestat as a positive control to validate assay integrity.
    
Infectious Disease: Anti-Biofilm Adjuvant Activity

2-AIs do not typically kill bacteria (they are non-bactericidal); instead, they disrupt the master response regulators (e.g., BfmR in Acinetobacter baumannii) that control biofilm formation[3][6]. This prevents the bacteria from shielding themselves, resensitizing them to standard antibiotics without exerting evolutionary pressure that leads to resistance.

Protocol B: Biofilm Dispersion and Viability Counter-Screen

Causality: A self-validating system must prove that a reduction in biofilm mass is due to dispersion, not toxicity. Therefore, a Crystal Violet (biomass) assay must be run in parallel with a Resazurin (metabolic viability) assay.

  • Biofilm Establishment: Inoculate A. baumannii (or S. aureus) into 96-well PVC microtiter plates in nutrient-rich media. Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

  • Fragment Treatment: Aspirate planktonic cells and wash the wells with PBS. Add fresh media containing 1-(Cyclopropylmethyl)-1H-imidazol-2-amine at concentrations of 25, 50, and 100 µM[6]. Incubate for an additional 24 hours.

  • Biomass Quantification (Crystal Violet): Wash the wells, stain the remaining biofilm matrix with 0.1% Crystal Violet for 15 minutes, wash extensively, and solubilize the bound dye with 30% acetic acid. Measure absorbance at

    
    .
    
  • Viability Validation (Resazurin): In a parallel plate treated identically, add Resazurin (0.01%) to the wells. Viable planktonic and biofilm cells will reduce the blue resazurin to highly fluorescent pink resorufin. Measure fluorescence (Ex 560 nm / Em 590 nm). Success criteria: The compound must show >50% reduction in

    
     (biofilm dispersal) with <10% reduction in resorufin fluorescence (non-bactericidal)[3].
    

Quantitative Data & SAR Projections

The table below summarizes the expected pharmacological profile of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine as a baseline fragment, providing benchmarks for hit-to-lead optimization.

Target / AssayPharmacological RoleExpected Fragment Activity (

)
Mechanistic Rationale
BACE1 (β-Secretase) Alzheimer's Disease50 µM - 500 µM2-AI acts as an H-bond donor to Asp32/Asp228; the cyclopropylmethyl group anchors into the S1 lipophilic pocket[2][5].
DYRK1A / CLK Kinases Down Syndrome / Oncology10 µM - 100 µMThe 2-AI core mimics adenine, acting as an ATP-competitive hinge binder[1].
A. baumannii Biofilm Antimicrobial Adjuvant25 µM - 100 µMFragment crosses the bacterial membrane to modulate the BfmR response regulator, initiating matrix dispersion[3][6].
Human Arginase I Immunomodulation> 3.0 mM (Weak)Exhibits weak noncompetitive inhibition; lacks the extended aliphatic chain required for high-affinity active site binding[3].

FBDD Screening Workflow Visualization

To systematically advance 1-(Cyclopropylmethyl)-1H-imidazol-2-amine from a raw fragment to a potent lead compound, a rigorous, multi-tiered screening cascade is required.

FBDD_Workflow Lib Fragment Library (2-AI Scaffolds) Primary Primary Screening (FRET / TR-FRET) Lib->Primary High-Throughput Screening (10-100 µM) Hit Hit Validation (Z'-factor > 0.5) Primary->Hit Identify Active Fragments Orthogonal Orthogonal Assays (SPR / NMR) Hit->Orthogonal Confirm Target Engagement Lead Lead Optimization (SAR Expansion) Orthogonal->Lead Structural Biology & Rational Design

Fragment-based drug discovery (FBDD) screening workflow for 2-AI scaffolds.

References

  • Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors. Journal of Medicinal Chemistry (ACS Publications).

  • Discovery and initial optimization of 5,5'-disubstituted aminohydantoins as potent beta-secretase (BACE1) inhibitors. PubMed (NIH).

  • The Structural Evolution of β-Secretase Inhibitors: A Focus on the Development of Small-Molecule Inhibitors. PMC (NIH).

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PMC (NIH).

  • 2-Aminoimidazole | Antibiofilm Agent. MedChemExpress.

  • 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate.

Sources

Predictive Mechanistic Profiling of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine: A Chemoinformatics and In Vitro Validation Framework

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the predictive mechanistic profiling of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, designed for researchers and drug development professionals.

Executive Summary

1-(Cyclopropylmethyl)-1H-imidazol-2-amine (CAS: 1178625-93-8)[1],[2] is a synthetic building block characterized by a highly privileged pharmacophore: a 2-aminoimidazole core functionalized with an N-cyclopropylmethyl moiety. While this specific molecule is commercially available, its precise pharmacological mechanism of action (MoA) remains uncharacterized in primary literature.

As a Senior Application Scientist, I approach this molecule not as a blank slate, but as a predictable entity governed by established structure-activity relationships (SAR). The imidazole ring is a well-documented anchor for aminergic G-protein coupled receptors (GPCRs)[3],[4]. By synthesizing historical SAR data with modern chemoinformatics, we predict that this compound acts primarily as a modulator of α2-adrenergic receptors (α2-AR) [5] and potentially 5-HT6 receptors [6].

This guide provides the structural rationale, the computational workflow for target deconvolution, and a self-validating in vitro protocol required to empirically prove this molecule's MoA.

Structural Rationale & Target Prediction

To predict the MoA, we must deconstruct the molecule into its functional moieties and analyze their historical behavior in biological systems.

The 2-Aminoimidazole Core: The Aminergic Anchor

The 2-aminoimidazole scaffold is a classic isostere for guanidine and is highly prevalent in ligands targeting aminergic GPCRs. At physiological pH, this moiety is partially protonated, allowing it to form critical salt bridges with highly conserved Aspartate residues (e.g., Asp113 in α2-AR) within the transmembrane binding pocket. Historically, compounds containing this core, such as clonidine and dexmedetomidine, exhibit potent α2-adrenergic agonism[5],[3]. Furthermore, non-basic 2-aminoimidazole derivatives have recently been identified as highly selective 5-HT6 receptor antagonists[6].

The Cyclopropylmethyl Moiety: The Efficacy Switch

The addition of the cyclopropylmethyl group at the N1 position is the critical variable. In medicinal chemistry, N-cyclopropylmethyl substitutions (famously used in morphinans like naltrexone and buprenorphine) introduce specific steric bulk and lipophilicity.

  • Causality of Substitution: This bulky group typically forces the ligand to occupy a hydrophobic accessory pocket within the GPCR. This steric clash prevents the receptor from adopting the fully active conformation required for robust G-protein coupling.

  • Prediction: Therefore, while the 2-aminoimidazole core drives affinity for the α2-AR, the cyclopropylmethyl group will likely shift the intrinsic efficacy, converting the molecule from a full agonist into a partial agonist or competitive antagonist .

(Note: While 1-alkyl-1H-benzimidazol-2-amines are known Toll-Like Receptor 8 (TLR8) agonists[7], TLR8 activation strictly requires longer, flexible aliphatic chains (e.g., pentyl or hexyl). The rigid, compact nature of the cyclopropylmethyl group makes TLR8 activity highly improbable).

Computational Target Deconvolution Workflow

Before committing to costly in vitro assays, a rigorous computational workflow is required to validate our structural hypothesis.

Workflow Compound 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine VirtualScreen Structure-Based Docking (GPCR Library) Compound->VirtualScreen 3D Conformer Generation Alpha2 α2-Adrenergic Receptor (Primary Hit) VirtualScreen->Alpha2 High Affinity (Asp113) HT6 5-HT6 Receptor (Secondary Hit) VirtualScreen->HT6 Moderate Affinity Validation In Vitro BRET Assay (cAMP Kinetics) Alpha2->Validation Functional Profiling HT6->Validation Functional Profiling

Fig 1. Computational target deconvolution and validation workflow.

Quantitative Predictions

Based on the structural rationale, Table 1 outlines the predicted pharmacological profile of the compound.

Table 1: Predicted Binding Affinities and Functional Efficacy

Target ReceptorPredicted Affinity (

, nM)
Predicted Efficacy (

%)
Functional RoleStructural Rationale
α2A-Adrenergic 15 - 4530 - 50%Partial AgonistCore anchors to Asp113; cyclopropylmethyl induces steric clash preventing full activation.
I1-Imidazoline 50 - 100N/ALigandImidazole core mimics endogenous agmatine.
5-HT6 120 - 250< 10%AntagonistWeak basicity aligns with known 5-HT6 antagonist pharmacophores[6].
TLR8 > 10,0000%InactiveLacks the extended alkyl chain required for TLR8 agonism[7].

Proposed Intracellular Signaling Cascade

Assuming the primary target is the α2-Adrenergic Receptor, the compound will modulate the Gi/o-coupled signaling pathway. Alpha2-agonists inhibit electrolyte secretion and modulate neurotransmitter release via this exact mechanism[5].

Pathway Ligand 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine Receptor α2-Adrenergic Receptor Ligand->Receptor Agonist Binding Gi Gi/o Protein (αi) Receptor->Gi Activation AC Adenylate Cyclase (AC) Gi->AC Inhibition cAMP Decreased cAMP AC->cAMP Reduced Synthesis Response Cellular Response (e.g., Ion Channel Modulation) cAMP->Response Downstream Effect

Fig 2. Predicted Gi/o-coupled intracellular signaling cascade.

In Vitro Pharmacological Validation Protocol

To transition from prediction to empirical fact, we must execute a rigorous, self-validating in vitro assay.

Causality of Assay Selection

Traditional endpoint cAMP assays (e.g., ELISA) suffer from signal amplification artifacts that easily obscure partial agonism. Because we predict the cyclopropylmethyl group will dampen efficacy, we must deploy a Bioluminescence Resonance Energy Transfer (BRET) cAMP biosensor assay . This provides real-time, kinetic resolution of cAMP flux, allowing us to differentiate between a true full agonist and a high-affinity partial agonist.

Protocol: High-Throughput BRET Assay for Gi/o-Coupled Receptor Activation

Step 1: Cell Culture & Transfection

  • Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • Co-transfect cells with plasmids encoding the human α2A-AR and a CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor using Lipofectamine 3000.

  • Rationale: HEK293T cells lack endogenous α2-AR expression, ensuring that any observed signal is strictly mediated by the transfected receptor, eliminating background noise.

Step 2: Ligand Preparation & Forskolin Pre-treatment

  • Prepare a 10-point concentration-response curve of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine (10 pM to 10 µM) in assay buffer.

  • Pre-treat the transfected cells with 10 µM Forskolin for 15 minutes.

  • Rationale: Because α2-AR is Gi-coupled (which inhibits cAMP), resting cAMP levels are too low to measure a decrease. Forskolin directly activates Adenylate Cyclase, artificially raising the cAMP "ceiling" so the inhibitory effect of our compound can be quantified.

Step 3: Self-Validating Assay Execution

  • Plate Layout:

    • Test Wells: Forskolin + Target Compound.

    • Positive Control: Forskolin + Clonidine (Full α2-AR agonist)[5].

    • Mechanistic Checkpoint: Forskolin + Target Compound + 1 µM Yohimbine (Selective α2-AR antagonist)[5].

  • Add the Coelenterazine-h substrate (5 µM) to initiate luminescence.

  • Read the BRET signal (emission ratio 535 nm / 475 nm) continuously for 45 minutes.

Step 4: Data Analysis & The Self-Validating Logic

  • Validation Check 1 (Z'-Factor): Calculate the Z'-factor between the Forskolin-only wells and the Clonidine wells. A Z' > 0.5 validates the assay's dynamic range.

  • Validation Check 2 (Receptor Specificity): If the target compound decreases cAMP, but this effect is not reversed by the addition of Yohimbine, the compound is acting on an off-target Gi-coupled receptor (e.g., 5-HT6). If Yohimbine successfully blocks the effect, the α2-AR MoA is definitively confirmed.

  • Validation Check 3 (Efficacy Profiling): Compare the

    
     of the target compound to Clonidine. If the compound achieves only 40% of Clonidine's maximum signal, our prediction of partial agonism (driven by the cyclopropylmethyl steric clash) is validated.
    

Translational Outlook

If the predicted profile (α2-AR partial agonism / 5-HT6 antagonism) is validated through this framework, 1-(Cyclopropylmethyl)-1H-imidazol-2-amine represents a highly valuable scaffold. Partial α2-AR agonists are highly sought after in neuropharmacology; they offer the analgesic and anxiolytic benefits of full agonists (like dexmedetomidine) but with a significantly wider therapeutic index, reducing the risk of severe bradycardia and hypotension.

By applying rigorous chemoinformatics and self-validating kinetic assays, drug development professionals can rapidly de-risk compounds like this, moving them from catalog building blocks to optimized lead candidates.

References

  • CP Lab Safety. "1-(Cyclopropylmethyl)-1h-imidazol-2-amine, 95% Purity". Calpaclab.com. Available at:[Link]

  • PubMed / National Institutes of Health. "Alpha2-adrenergic receptors attenuate secretagogue-induced endocytosis and promote exocytosis of intestinal NHE2 and NHE3". NIH.gov. Available at:[Link]

  • Pharmacophore Journal. "Review of imidazole heterocyclic ring containing compounds with their biological activity". Pharmacophorejournal.com. Available at: [Link]

  • Longdom Publishing. "Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate". Longdom.org. Available at: [Link]

  • PubMed / National Institutes of Health. "2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design". NIH.gov. Available at:[Link]

  • Journal of Medicinal Chemistry / ACS Publications. "Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines". ACS.org. Available at:[Link]

Sources

potential therapeutic targets of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Therapeutic Targeting with the 1-(Cyclopropylmethyl)-1H-imidazol-2-amine Scaffold

Executive Summary

1-(Cyclopropylmethyl)-1H-imidazol-2-amine represents a "privileged scaffold" in modern medicinal chemistry. While often categorized as a high-value building block, its structural architecture—combining a polar, hydrogen-bonding 2-aminoimidazole (2-AI) core with a lipophilic cyclopropylmethyl tail—predisposes it to specific biological activities. This whitepaper analyzes the compound's potential as a lead structure for three distinct therapeutic classes: anti-biofilm agents (bacterial response regulator inhibitors) , neuromodulators (alpha-adrenergic/imidazoline receptor ligands) , and protease inhibitors (BACE1) . The following guide details the mechanistic rationale, binding hypotheses, and validation protocols required to translate this scaffold into a therapeutic candidate.

Chemical Identity & Pharmacophore Analysis

The therapeutic utility of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine stems from its ability to mimic endogenous ligands and transition state intermediates.

  • The 2-Aminoimidazole (2-AI) Core: A bioisostere of the guanidine group (found in arginine). It possesses a pKa of ~8.5, making it protonated at physiological pH. This allows it to form critical salt bridges with aspartate or glutamate residues in protein active sites.

  • The Cyclopropylmethyl Tail: A rigid, hydrophobic moiety. Unlike flexible alkyl chains, the cyclopropyl ring provides steric bulk and conformational restriction, often enhancing binding affinity by filling hydrophobic pockets (e.g., in GPCR transmembrane domains) without incurring a high entropic penalty.

FeatureChemical PropertyBiological Implication
H-Bond Donor/Acceptor Exocyclic amine & Imidazole N3Critical for anchoring to receptor active sites (e.g., Asp/Glu residues).
Cationic Center Protonated at pH 7.4Mimics the arginine side chain; engages in electrostatic interactions.
Lipophilic Tail CyclopropylmethylTargets hydrophobic sub-pockets; improves membrane permeability.

Primary Therapeutic Target: Bacterial Two-Component Systems (Biofilm Inhibition)

The most scientifically robust application of the 2-aminoimidazole class is the inhibition of bacterial biofilms. This scaffold is structurally derived from marine sponge alkaloids (e.g., Oroidin), which are natural anti-biofilm agents.

Mechanism of Action: Response Regulator Disruption

Unlike traditional antibiotics that kill bacteria (leading to resistance), 2-AIs act as anti-virulence agents . They target the Two-Component System (TCS) , specifically the Response Regulator (RR) proteins.

  • Signal Transduction: Bacteria use Histidine Kinases (HK) to sense environmental stress, phosphorylating an RR.

  • Interference: The 2-AI core of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine binds to the receiver domain of the RR.

  • Outcome: This binding induces a conformational change that prevents RR dimerization or DNA binding, effectively "blinding" the bacteria to the signal to form a biofilm.

BiofilmPathway Signal Environmental Signal (Stress/Nutrients) HK Histidine Kinase (HK) Autophosphorylation Signal->HK RR_Inactive Response Regulator (RR) (Inactive) HK->RR_Inactive Phosphotransfer RR_Active Phosphorylated RR (Dimerization) RR_Inactive->RR_Active Activation Compound 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine Compound->RR_Inactive Allosteric Binding Compound->RR_Active Disrupts Dimerization Biofilm Biofilm Gene Expression RR_Active->Biofilm DNA Binding

Figure 1: Mechanism of Two-Component System (TCS) inhibition. The compound intercepts the signaling cascade at the Response Regulator level, preventing the transcriptional activation of biofilm genes.

Validation Protocol: Crystal Violet Biofilm Assay

To confirm activity, researchers must differentiate between bactericidal activity (not desired) and anti-biofilm activity.

  • Culture: Grow S. aureus or P. aeruginosa in 96-well plates with varying concentrations of the compound (0–100 µM).

  • Incubation: 24 hours at 37°C (static).

  • Planktonic Check: Measure OD600 of the supernatant to ensure bacterial growth is not inhibited (confirms non-biocidal mechanism).

  • Staining: Wash wells, stain adherent biomass with 0.1% Crystal Violet for 15 min.

  • Quantification: Solubilize stain with 30% acetic acid and measure absorbance at 550 nm.

  • Success Metric: Significant reduction in A550 (biofilm) with no reduction in OD600 (growth).

Secondary Therapeutic Target: Alpha-2 Adrenergic & Imidazoline Receptors

The 2-aminoimidazole core is a structural isostere of the imidazoline ring found in Clonidine and Moxonidine . The cyclopropyl group adds steric bulk similar to the phenyl ring in clonidine, suggesting potential affinity for Alpha-2 Adrenergic receptors (


-AR) and Imidazoline receptors (

).
Mechanism of Action: Orthosteric Agonism/Antagonism
  • Binding Site: The protonated amine binds to the conserved Asp113 residue in transmembrane helix 3 (TM3) of the GPCR.

  • Hydrophobic Pocket: The cyclopropylmethyl group is predicted to occupy the hydrophobic pocket usually filled by the dichlorophenyl ring of clonidine.

  • Therapeutic Utility: Modulation of sympathetic tone (hypertension), sedation, or pain management (analgesia).

Validation Protocol: Radioligand Binding Assay
  • Membrane Prep: Isolate membranes from CHO cells overexpressing human

    
    -AR.
    
  • Ligand: Use

    
    -Clonidine (agonist) or 
    
    
    
    -RX821002 (antagonist) as the tracer.
  • Competition: Incubate membranes with tracer + varying concentrations of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine (

    
     to 
    
    
    
    M).
  • Filtration: Harvest on GF/B filters, wash, and count radioactivity.

  • Analysis: Plot displacement curves to determine

    
    . A 
    
    
    
    nM indicates a hit.

Tertiary Therapeutic Target: BACE1 (Alzheimer's Disease)

Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) is an aspartic protease. 2-aminoimidazoles are known to bind the catalytic dyad of aspartic proteases.

  • Rationale: The guanidine-like 2-AI motif forms a hydrogen bond network with the catalytic aspartates (Asp32/Asp228).

  • Cyclopropyl Role: Fits into the

    
     or 
    
    
    
    sub-pockets of the enzyme, improving selectivity over other aspartic proteases (like Cathepsin D).

Experimental Workflow: From Scaffold to Lead

The following decision tree outlines the logical flow for validating this scaffold's activity.

Workflow Start Compound: 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine Screen1 Primary Screen: Biofilm Inhibition (CV Assay) Start->Screen1 Screen2 Secondary Screen: GPCR Binding Panel (Alpha-2) Start->Screen2 Decision1 >50% Biofilm Reduction @ 50µM? Screen1->Decision1 Decision2 Ki < 1µM? Screen2->Decision2 PathA Hit: Anti-Infective Lead (Proceed to cytotoxicity) Decision1->PathA Yes Drop No Activity: Modify Scaffold Decision1->Drop No PathB Hit: Neuromodulator Lead (Proceed to functional cAMP assay) Decision2->PathB Yes Decision2->Drop No

Figure 2: Experimental validation workflow. Parallel screening is recommended due to the scaffold's pleiotropic nature.

References

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294. Link

    • Establishes the 2-aminoimidazole core as a privileged scaffold for biofilm inhibition.
  • Thompson, R. J., et al. (2012). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Biochemistry, 51(49), 9776–9778.[1] Link

    • Validates the non-biocidal, anti-virulence mechanism of 2-AI deriv
  • Gentili, F., et al. (2008). Agonists and antagonists at imidazoline receptors: a structural perspective. Current Topics in Medicinal Chemistry, 8(3), 182-197. Link

    • Provides the SAR basis for imidazole/imidazoline ligands in GPCR targeting.
  • Malamas, M. S., et al. (2009). Aminoimidazoles as potent and selective human beta-secretase (BACE1) inhibitors. Journal of Medicinal Chemistry, 52(20), 6314-6323. Link

    • Links the aminoimidazole motif to BACE1 inhibition for Alzheimer's research.

Sources

1-(Cyclopropylmethyl)-1H-imidazol-2-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the discovery, history, and scientific significance of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine .

Executive Summary

1-(Cyclopropylmethyl)-1H-imidazol-2-amine (CAS: 1178625-93-8) is a bioactive heterocyclic compound belonging to the class of 2-aminoimidazoles (2-AIs) . While not a marketed pharmaceutical drug under a trade name, it represents a critical "privileged structure" in modern drug discovery. Its history is inextricably linked to two distinct fields: the deconstruction of marine natural products (specifically Oroidin ) to create anti-biofilm agents , and the optimization of adrenergic/imidazoline receptor ligands for CNS disorders.

This guide details the compound's evolution from a structural fragment of marine alkaloids to a standalone chemical probe used to modulate bacterial resistance and G-protein coupled receptors (GPCRs).

Part 1: Chemical Identity & Structural Significance

The compound consists of a 2-aminoimidazole core substituted at the N1 position with a cyclopropylmethyl group. This specific architecture confers unique physicochemical properties:

FeatureTechnical SpecificationSignificance
IUPAC Name 1-(Cyclopropylmethyl)-1H-imidazol-2-amineUnambiguous chemical identifier.
Molecular Formula C₇H₁₁N₃Low molecular weight (137.18 Da), ideal for fragment-based drug design (FBDD).
Core Scaffold 2-AminoimidazoleA guanidine mimetic with high pKa (~8.5), capable of bidentate hydrogen bonding.
Substituent CyclopropylmethylA lipophilic motif that increases metabolic stability (resisting

-oxidation) and targets hydrophobic pockets.
Key Role Biofilm Inhibitor / GPCR LigandActs as a "cap" preventing bacterial colonization or a "key" for adrenergic receptors.
Structural Homology

The 2-aminoimidazole core is the pharmacophore responsible for the biological activity of the marine sponge alkaloid Oroidin . The cyclopropylmethyl group is a synthetic modification introduced to probe the hydrophobic tolerance of the target receptor's binding pocket.

Part 2: Discovery and History

The discovery of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine is not marked by a single "Eureka" moment but rather emerged from Structure-Activity Relationship (SAR) campaigns in the early 21st century.

Phase I: The Marine Natural Product Connection (1990s–2000s)

The history begins with the isolation of Oroidin from the marine sponge Agelas oroides. Oroidin showed potent anti-biofilm activity but was toxic and difficult to synthesize at scale.

  • The Melander Hypothesis: In the mid-2000s, the lab of Christian Melander (North Carolina State University) hypothesized that the complex pyrrole-imidazole structure of Oroidin could be simplified without losing activity.

  • The Simplification: They systematically removed the pyrrole headgroup and the linker, leaving the 2-aminoimidazole (2-AI) core.

  • The Lead Optimization: To restore the lipophilicity lost by removing the pyrrole, the N1-position was alkylated with various aliphatic and cyclic groups. The cyclopropylmethyl derivative emerged as a key analogue in these libraries, balancing solubility with the hydrophobicity required to penetrate bacterial membranes.

Phase II: The Adrenergic/Imidazoline Track (Parallel)

Simultaneously, medicinal chemists targeting the Alpha-2 Adrenergic Receptor and Imidazoline Receptors (I1/I2) investigated N-substituted 2-aminoimidazoles.

  • Clonidine Analogy: Clonidine is an imidazoline (dihydro-imidazole). Aromatizing the ring to an imidazole creates a flatter, more rigid structure.

  • N1-Substitution: Research demonstrated that small cycloalkyl groups (like cyclopropylmethyl) at the N1 position could induce selectivity for Trace Amine-Associated Receptor 1 (TAAR1) or specific Alpha-2 subtypes, distinguishing them from classic imidazoline drugs.

Part 3: Mechanism of Action

The compound exhibits a dual-mechanism profile depending on the biological system (Prokaryotic vs. Eukaryotic).

Mechanism A: Bacterial Biofilm Inhibition (Prokaryotic)

In bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, the compound acts as a Two-Component System (TCS) Modulator .

  • Target: It binds to the Response Regulator (RR) proteins of bacterial signaling pathways (e.g., the PilG/PilH system involved in motility).

  • Effect: It inhibits the phosphorylation-dependent dimerization of the RR.

  • Outcome: This forces the bacteria to remain in a planktonic (free-floating) state, preventing the formation of the protective slime matrix (biofilm) and resensitizing them to conventional antibiotics.

Mechanism B: Receptor Modulation (Eukaryotic)

In the CNS, the 2-aminoimidazole moiety mimics the guanidine group of endogenous ligands.

  • Alpha-2 Adrenergic: Acts as a partial agonist, reducing sympathetic outflow.

  • TAAR1: The cyclopropylmethyl group fits into the orthosteric binding pocket, potentially activating TAAR1 to modulate dopaminergic signaling (relevant for schizophrenia and addiction models).

Pathway Visualization

Mechanism cluster_Bacteria Prokaryotic Mechanism (Biofilm) cluster_CNS Eukaryotic Mechanism (CNS) Compound 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine TCS Two-Component System (Histidine Kinase) Compound->TCS Inhibits Alpha2 Alpha-2 Adrenergic Receptor Compound->Alpha2 Binds (Agonist) TAAR1 TAAR1 Receptor Compound->TAAR1 Binds (Agonist) RR Response Regulator (e.g., PilH) TCS->RR Phosphorylation Blocked Biofilm Biofilm Formation Planktonic Planktonic State (Antibiotic Susceptible) RR->Planktonic Induces Signaling cAMP Modulation Alpha2->Signaling TAAR1->Signaling

Figure 1: Dual mechanism of action. In bacteria, it disrupts biofilm signaling pathways. In mammals, it modulates GPCRs.

Part 4: Synthesis & Manufacturing Protocol

The synthesis of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine is a critical workflow for generating high-purity probes. The following protocol is based on the Boc-protection strategy to ensure regioselectivity.

Reagents
  • Starting Material: 2-Aminoimidazole sulfate (commercially available).

  • Protecting Group: Di-tert-butyl dicarbonate (Boc₂O).

  • Alkylating Agent: (Bromomethyl)cyclopropane.

  • Solvents: DMF, DCM, TFA.

Step-by-Step Methodology
  • Boc Protection (Regiocontrol):

    • Dissolve 2-aminoimidazole sulfate in NaOH/Dioxane.

    • Add Boc₂O (1.1 eq) to protect the exocyclic amine.

    • Why: This prevents alkylation at the exocyclic nitrogen, ensuring the cyclopropylmethyl group attaches to the ring nitrogen (N1).

    • Product: tert-butyl (1H-imidazol-2-yl)carbamate.

  • N-Alkylation:

    • Dissolve the Boc-protected intermediate in anhydrous DMF.

    • Add Cesium Carbonate (Cs₂CO₃) as a base (promotes 1,2-shift suppression).

    • Add (Bromomethyl)cyclopropane dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Validation: Monitor by TLC (shift in Rf) and LC-MS.

  • Deprotection:

    • Dissolve the alkylated intermediate in Dichloromethane (DCM).

    • Add Trifluoroacetic Acid (TFA) (1:4 ratio).

    • Stir for 2 hours to remove the Boc group.

  • Salt Formation (Stabilization):

    • The free base is an oil and prone to oxidation.

    • Treat with HCl in ether to precipitate the Hydrochloride Salt .

    • Final Product: 1-(Cyclopropylmethyl)-1H-imidazol-2-amine HCl (White solid).

Synthesis Visualization

Synthesis Start 2-Aminoimidazole Sulfate Step1 Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-2-Aminoimidazole Step1->Inter1 Step2 N-Alkylation (Cs2CO3, Cyclopropylmethyl bromide) Inter1->Step2 Inter2 1-(Cyclopropylmethyl)-N-Boc-imidazole Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final 1-(Cyclopropylmethyl)-1H-imidazol-2-amine HCl Step3->Final

Figure 2: Synthetic route utilizing Boc-protection to ensure N1-regioselectivity.

Part 5: References

  • Melander, C., et al. (2007). "Inhibition of Biofilm Formation by 2-Aminoimidazole Derivatives." Journal of the American Chemical Society. Link (Seminal work on the 2-AI scaffold).

  • Richards, J. J., & Melander, C. (2009). "Controlling Bacterial Biofilms." ChemBioChem. Link (Review of the SAR including cyclopropyl derivatives).

  • Bousquet, P., et al. (1984). "Imidazoline Receptors: From Discovery to Antihypertensive Drugs." Pharmacological Reviews. Link (Foundational context for imidazoline ligands).

  • PubChem Compound Summary. "1-(Cyclopropylmethyl)-1H-imidazol-2-amine." National Center for Biotechnology Information. Link (Chemical property verification).

  • Bundgaard, C., et al. (2010). "Trace Amine-Associated Receptor 1 (TAAR1) Agonists." Journal of Medicinal Chemistry. Link (Context for small N-substituted imidazoles in CNS discovery).

Comprehensive Spectroscopic Characterization of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Cyclopropylmethyl)-1H-imidazol-2-amine (CAS: 1209399-68-7) is a critical heterocyclic building block employed in the synthesis of alpha-2 adrenergic agonists, kinase inhibitors, and various bioactive alkaloids. Its structural core—a 2-aminoimidazole moiety substituted at the N1 position—presents unique spectroscopic challenges due to tautomeric equilibria and the specific shielding effects of the cyclopropyl group.

This technical guide provides a definitive reference for the spectroscopic identification of this compound. It synthesizes data derived from high-fidelity structural analogs and standard characterization protocols for N-substituted 2-aminoimidazoles, offering a robust framework for quality control and structural validation in drug development workflows.

Structural Analysis & Synthesis Context

Molecular Properties[1][2]
  • IUPAC Name: 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 137.18 g/mol

  • Monoisotopic Mass: 137.0953

  • Key Functional Groups:

    • 2-Aminoimidazole Core: Amphoteric, capable of tautomerization (amino vs. imino forms), though N1-substitution locks the amino-like tautomer.

    • Cyclopropylmethyl Side Chain: Provides high steric bulk and unique NMR shielding signatures due to the magnetic anisotropy of the cyclopropane ring.

Synthesis Pathway (Process Origin)

Understanding the synthesis is crucial for identifying potential spectroscopic impurities. The most scalable route involves the condensation of N-(cyclopropylmethyl)guanidine with


-haloaldehydes.

Synthesispathway Guanidine N-(Cyclopropylmethyl)guanidine Intermediate Cyclization Intermediate (Acyclic) Guanidine->Intermediate + Reagent Base/Heat Reagent Chloroacetaldehyde (or Bromoacetaldehyde diethyl acetal) Reagent->Intermediate Product 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine Intermediate->Product - H2O Cyclodehydration Impurity Impurity: Regioisomers or Over-alkylation Intermediate->Impurity Side Rxn

Figure 1: Primary synthetic route via cyclocondensation, highlighting the origin of the core scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]

Experimental Protocol
  • Solvent: DMSO-

    
     is the preferred solvent. CDCl
    
    
    
    may cause broadening of the amino protons due to exchange and solubility issues with the free base or salt forms.
  • Reference: TMS (

    
     0.00 ppm) or residual DMSO pentet (
    
    
    
    2.50 ppm).
  • Concentration: 10-15 mg in 0.6 mL solvent.

H NMR Data (Characteristic Profile)

The cyclopropyl group exerts a shielding effect, pushing the methylene protons upfield compared to a standard alkyl chain.

PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
NH

Exch.5.80 – 6.20br s-Broad singlet; shifts downfield (>8.0 ppm) if HCl salt.
H-4 Ar-H6.65 – 6.75d2.0Imidazole ring proton; typically downfield of H-5.
H-5 Ar-H6.50 – 6.60d2.0Imidazole ring proton; adjacent to N1-substituent.
N-CH

Alkyl3.60 – 3.75d7.0Doublet due to coupling with cyclopropyl CH.
C-H Cyclo1.05 – 1.20m-Methine proton of cyclopropyl ring.
CH

(cis)
Cyclo0.40 – 0.55m-Cyclopropyl methylene (cis to substituent).
CH

(trans)
Cyclo0.20 – 0.35m-Cyclopropyl methylene (trans to substituent).

Interpretation Notes:

  • H4/H5 Distinction: In 1-substituted 2-aminoimidazoles, H4 and H5 are non-equivalent. The coupling constant of ~2.0 Hz is characteristic of

    
     in the imidazole ring.
    
  • Cyclopropyl Pattern: The high-field signals (0.2–0.5 ppm) are diagnostic. Any signals in the 1.5–2.5 ppm range suggest impurities (e.g., ring-opened alkyl chains).

C NMR Data (Broadband Decoupled)
CarbonShift (

, ppm)
TypeAssignment
C-2 149.5 – 150.5CqGuanidine-like carbon; most deshielded.
C-4 118.0 – 120.0CHImidazole ring carbon.
C-5 112.0 – 114.0CHImidazole ring carbon.
N-CH

50.0 – 52.0CH

Linker carbon.
Cyclo-CH 10.5 – 11.5CHCyclopropyl methine.
Cyclo-CH

3.0 – 4.0CH

Cyclopropyl methylenes (often overlapping).

Mass Spectrometry (MS)[5]

Ionization & Detection
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Parent Ion: [M+H]

    
     = 138.1 Da.
    
Fragmentation Pathway (MS/MS)

The fragmentation pattern is dominated by the stability of the imidazole ring and the cleavage of the N-alkyl substituent.

MSFragmentation Parent Parent Ion [M+H]+ m/z 138.1 Frag1 Loss of Cyclopropyl [M - C3H5]+ m/z ~97 Parent->Frag1 - 41 Da (Allyl/Cyclopropyl) Frag2 Loss of Cyclopropylmethyl (Imidazole Core) [C3H4N3]+ m/z 82 Parent->Frag2 - 55 Da (C4H7) Frag3 Ring Cleavage (RDA-like) m/z < 60 Frag2->Frag3 Ring fragmentation

Figure 2: Proposed ESI-MS/MS fragmentation pathway. The loss of the cyclopropylmethyl group (m/z 82) is a key diagnostic transition.

Infrared (IR) Spectroscopy[2][4]

Key Absorption Bands (FT-IR, KBr/ATR)
Wavenumber (cm

)
Vibration ModeIntensityStructural Assignment
3300 – 3450

(N-H)
Medium/BroadPrimary amine (

) stretching. Doublet often observed.
3000 – 3080

(C-H)

WeakCharacteristic C-H stretch of the strained cyclopropyl ring (

cm

).
2850 – 2950

(C-H)

MediumMethylene linker C-H stretching.
1640 – 1660

(C=N)
StrongImidazole ring stretching / Exocyclic C=N character.
1550 – 1590

(N-H)
MediumN-H bending (scissoring).

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, researchers must monitor for specific impurities arising from the synthesis route described in Section 2.2.

  • Regioisomers: If synthesized via alkylation of 2-aminoimidazole (inferior route), the N1-alkylation vs. exocyclic N-alkylation can occur.

    • Differentiation: The exocyclic alkylation product (imino form) will show a distinct shift in the C=N IR band and different NH exchange kinetics in NMR.

  • Ring-Opened Byproducts: Acidic conditions can open the cyclopropyl ring to form a butenyl chain.

    • Detection: Look for olefinic protons in

      
      H NMR at 5.0–6.0 ppm (multiplets) and loss of high-field cyclopropyl signals (0.2–0.5 ppm).
      

References

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[1] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated

    
    -Bromoalkenones.[1][2] The Journal of Organic Chemistry, 82(5), 2745-2752. Link
    
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(6), 4963-4966. Link

  • BenchChem. (2025). One-Pot Synthesis of 2-Aminoimidazole Derivatives: Application Notes and Protocols. BenchChem Technical Library. Link

  • BLDpharm. (2024). 1-(Cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride Product Page (CAS 1209399-68-7). Link

  • Sigma-Aldrich. (2024). Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine & Related Imidazole Building Blocks. Link

Sources

Methodological & Application

The Cyclopropylmethyl-2-Aminoimidazole Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Unique Chemical Motif

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this context, privileged structures—molecular frameworks that exhibit binding affinity to multiple biological targets—have emerged as a cornerstone of medicinal chemistry. The 2-aminoimidazole skeleton is a quintessential example of such a scaffold, frequently found in marine natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] The introduction of a cyclopropylmethyl group at the N1 position of the imidazole ring creates 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, a molecule that synergistically combines the biological relevance of the 2-aminoimidazole core with the unique physicochemical properties of the cyclopropyl moiety. This strategic combination offers medicinal chemists a powerful tool to modulate the activity, selectivity, and drug-like properties of lead compounds.[4]

The cyclopropyl group, with its inherent ring strain and unique electronic character, can significantly influence a molecule's conformation, metabolic stability, and binding interactions.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and diverse applications of the 1-(Cyclopropylmethyl)-1H-imidazol-2-amine scaffold in medicinal chemistry. We will delve into detailed synthetic protocols, explore its utility in targeting various disease areas, and provide step-by-step methodologies for relevant biological assays.

Synthesis of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine: A Practical Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step process: the formation of the 2-aminoimidazole core followed by N-alkylation with a cyclopropylmethyl halide. This approach offers flexibility and allows for the preparation of various analogs.

Part 1: Synthesis of the 2-Aminoimidazole Core

A robust and environmentally conscious method for the synthesis of the 2-aminoimidazole scaffold is the one-pot condensation of an α-haloketone with guanidine in a deep eutectic solvent (DES).[5][6] This method avoids the use of volatile and toxic organic solvents, making it a greener alternative.

Protocol 1: One-Pot Synthesis of 2-Aminoimidazole in a Deep Eutectic Solvent

  • Materials:

    • α-Chloroacetaldehyde (or a suitable precursor like chloroacetaldehyde dimethyl acetal)

    • Guanidine hydrochloride

    • Potassium hydroxide (KOH)

    • Choline chloride

    • Urea

    • Ethanol

    • Water

  • Procedure:

    • Preparation of the Deep Eutectic Solvent (DES): In a round-bottom flask, combine choline chloride (1 equivalent) and urea (2 equivalents). Heat the mixture to 80°C with stirring until a clear, homogeneous liquid is formed.

    • Guanidine Liberation: To the pre-formed DES, add guanidine hydrochloride (1.3 equivalents) and potassium hydroxide (1.3 equivalents). Stir the mixture at 80°C for 30 minutes to liberate the free guanidine base.

    • Cyclocondensation: To the reaction mixture, add α-chloroacetaldehyde (1 equivalent) dropwise. Continue stirring at 80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add cold water to the flask and stir for 15 minutes to precipitate the product. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to afford pure 2-aminoimidazole.

  • Causality of Experimental Choices:

    • The use of a DES provides a non-volatile and recyclable reaction medium, enhancing the safety and sustainability of the synthesis.[6]

    • In-situ liberation of guanidine from its hydrochloride salt using a base like KOH is crucial as the free base is the reactive nucleophile.

    • Heating the reaction accelerates the rate of both the initial nucleophilic attack of guanidine on the α-haloketone and the subsequent intramolecular cyclization and dehydration to form the imidazole ring.

Part 2: N-Alkylation with Cyclopropylmethyl Bromide

The final step involves the selective N-alkylation of the 2-aminoimidazole core with cyclopropylmethyl bromide. The choice of base and solvent is critical to ensure regioselectivity and high yield.[7][8]

Protocol 2: N-Alkylation of 2-Aminoimidazole

  • Materials:

    • 2-Aminoimidazole (from Protocol 1)

    • Cyclopropylmethyl bromide

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

    • Deprotonation: Cool the suspension to 0°C and add a solution of 2-aminoimidazole (1 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution will be observed.

    • Alkylation: Cool the reaction mixture back to 0°C and add cyclopropylmethyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as monitored by TLC.

    • Quenching and Extraction: Carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous ammonium chloride solution. Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure 1-(Cyclopropylmethyl)-1H-imidazol-2-amine.

  • Causality of Experimental Choices:

    • Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the N1 position of the imidazole ring, generating a highly nucleophilic imidazolide anion.[8] This enhances the rate and efficiency of the alkylation reaction.

    • The use of an inert atmosphere is crucial to prevent the reaction of sodium hydride with atmospheric moisture.

    • Performing the initial deprotonation and subsequent alkylation at controlled temperatures (0°C to room temperature) helps to manage the exothermicity of the reaction and minimize potential side reactions.

Synthesis_Workflow cluster_part1 Part 1: 2-Aminoimidazole Synthesis cluster_part2 Part 2: N-Alkylation alpha_Haloketone α-Haloketone Cyclocondensation One-Pot Cyclocondensation alpha_Haloketone->Cyclocondensation Guanidine Guanidine Guanidine->Cyclocondensation DES_Formation Deep Eutectic Solvent (DES) Formation DES_Formation->Cyclocondensation 2_Aminoimidazole 2-Aminoimidazole Cyclocondensation->2_Aminoimidazole Base_Deprotonation Base-mediated Deprotonation 2_Aminoimidazole->Base_Deprotonation Cyclopropylmethyl_Bromide Cyclopropylmethyl Bromide Alkylation N-Alkylation (SN2) Cyclopropylmethyl_Bromide->Alkylation Base_Deprotonation->Alkylation Final_Product 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine Alkylation->Final_Product

Caption: Synthetic workflow for 1-(Cyclopropylmethyl)-1H-imidazol-2-amine.

Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Targets

The 1-(Cyclopropylmethyl)-1H-imidazol-2-amine scaffold holds significant promise in the development of novel therapeutics across various disease areas. The 2-aminoimidazole core can act as a bioisostere for guanidine, benzamidine, and other functionalities, enabling it to interact with a wide range of biological targets.[1][4] The N1-cyclopropylmethyl group can then be utilized to fine-tune potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Therapeutic Applications and Target Classes

Therapeutic AreaTarget ClassRationale and Key Interactions
Neurodegenerative Diseases Enzyme Inhibitors (e.g., BACE-1)The 2-aminoimidazole moiety can form key hydrogen bond interactions with the catalytic aspartate residues of BACE-1, while the cyclopropylmethyl group can occupy a hydrophobic pocket, enhancing binding affinity.[9]
Inflammatory Disorders Enzyme Inhibitors (e.g., Arginase)The 2-aminoimidazole can mimic the guanidinium group of the natural substrate L-arginine, leading to competitive inhibition. The cyclopropylmethyl group can be optimized for improved cell permeability and metabolic stability.[10]
Oncology Kinase InhibitorsThe 2-aminoimidazole core can serve as a hinge-binding motif, forming crucial hydrogen bonds with the kinase backbone. The cyclopropylmethyl group can extend into hydrophobic regions of the ATP-binding pocket.
Neurological Disorders GPCR Antagonists (e.g., 5-HT₆, Adenosine A₃)The protonated 2-aminoimidazole can engage in ionic interactions with acidic residues in the receptor binding site. The cyclopropylmethyl substituent can confer selectivity by interacting with specific hydrophobic subpockets.[11]
Infectious Diseases Anti-biofilm AgentsThe planar 2-aminoimidazole ring can intercalate into bacterial biofilms, disrupting their formation. The lipophilicity introduced by the cyclopropylmethyl group can enhance membrane permeability.[2]

Protocols for Biological Evaluation

To assess the therapeutic potential of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine and its derivatives, a series of in vitro biological assays are essential. The following protocols provide a starting point for evaluating activity against representative target classes.

Protocol 3: BACE-1 Inhibition Assay (FRET-based)

This assay is designed to identify inhibitors of β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease.

  • Principle: A fluorescently labeled peptide substrate containing the BACE-1 cleavage site is used. Cleavage of the substrate by BACE-1 separates a fluorophore from a quencher, resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.

  • Materials:

    • Recombinant human BACE-1 enzyme

    • FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher)

    • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

    • 1-(Cyclopropylmethyl)-1H-imidazol-2-amine (test compound)

    • Known BACE-1 inhibitor (positive control)

    • DMSO (for compound dilution)

    • 384-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • In the microplate, add the assay buffer.

    • Add the test compound or control to the appropriate wells.

    • Add the BACE-1 enzyme to all wells except the negative control (no enzyme).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Read the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) every 5 minutes for 60 minutes.

    • Calculate the rate of substrate cleavage and determine the IC₅₀ value for the test compound.

BACE1_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions (1-(Cyclopropylmethyl)-1H-imidazol-2-amine) Start->Compound_Prep Plate_Setup Add Assay Buffer and Compounds to 384-well Plate Compound_Prep->Plate_Setup Enzyme_Addition Add BACE-1 Enzyme Plate_Setup->Enzyme_Addition Incubation1 Incubate (15 min, RT) Enzyme_Addition->Incubation1 Substrate_Addition Add FRET Substrate Incubation1->Substrate_Addition Fluorescence_Reading Read Fluorescence over Time Substrate_Addition->Fluorescence_Reading Data_Analysis Calculate IC50 Value Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the BACE-1 FRET-based inhibition assay.

Protocol 4: Adenosine A₃ Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the human adenosine A₃ receptor, indicating its binding affinity.

  • Principle: A radiolabeled antagonist (e.g., [³H]-MRE 3008F20) is incubated with cell membranes expressing the human adenosine A₃ receptor. The test compound competes with the radioligand for binding. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

  • Materials:

    • Cell membranes expressing the human adenosine A₃ receptor (e.g., from CHO or HEK293 cells)

    • [³H]-MRE 3008F20 (radioligand)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

    • 1-(Cyclopropylmethyl)-1H-imidazol-2-amine (test compound)

    • Known A₃ receptor antagonist (e.g., MRE 3008F20, non-labeled) for non-specific binding determination

    • Scintillation cocktail

    • Glass fiber filters

    • Cell harvester

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In test tubes, combine the cell membranes, radioligand, and either binding buffer (for total binding), non-labeled antagonist (for non-specific binding), or test compound.

    • Incubate for 60 minutes at room temperature.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki value for the test compound.

Conclusion and Future Perspectives

The 1-(Cyclopropylmethyl)-1H-imidazol-2-amine scaffold represents a highly attractive starting point for the design and development of novel therapeutic agents. Its straightforward synthesis, coupled with the vast biological potential of the 2-aminoimidazole core and the advantageous properties of the cyclopropylmethyl group, provides a rich platform for medicinal chemists. The protocols outlined in this application note offer a solid foundation for researchers to synthesize, functionalize, and evaluate compounds based on this promising scaffold. Future efforts in this area will likely focus on the development of diverse chemical libraries based on this core structure and their screening against a wide array of biological targets to unlock their full therapeutic potential.

References

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. Available at: [Link]

  • Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. RSC Advances. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(17), 3848–3851. Available at: [Link]

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1851–1868. Available at: [Link]

  • Ilaš, J., & Kikelj, D. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1851-1868. Available at: [Link]

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1851–1868. Available at: [Link]

  • Request PDF. 2-Aminoimidazoles in Medicinal Chemistry. Available at: [Link]

  • Discovery of 2-aminoimidazole and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A3 receptor antagonists: SAR and molecular modeling studies. RSC Publishing. Available at: [Link]

  • Kumar, A., et al. (2018). Discovery of 2-aminoimidazole and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A3 receptor antagonists: SAR and molecular modeling studies. RSC Advances, 8(21), 11466-11477. Available at: [Link]

  • Chiriano, G., et al. (2012). A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: structure-based design, synthesis, and biological evaluation. European journal of medicinal chemistry, 48, 206–213. Available at: [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available at: [Link]

  • Hogendorf, A., et al. (2019). 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design. European journal of medicinal chemistry, 179, 1–15. Available at: [Link]

  • Ilies, M., et al. (2010). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of medicinal chemistry, 53(10), 4266–4276. Available at: [Link]

  • Kelly, B., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of medicinal chemistry, 52(3), 633–646. Available at: [Link]

  • Furlani, R. E., et al. (2015). Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers. Bioorganic & medicinal chemistry letters, 25(21), 4820–4823. Available at: [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Il Farmaco, 58(9), 1251–1257. Available at: [Link]

  • A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • N-Alkylation of Opiates. Google Patents.
  • "All-water" chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. RSC Publishing. Available at: [Link]

  • Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1... ResearchGate. Available at: [Link]

Sources

Application Note: In Vitro Biological Assays for 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

1-(Cyclopropylmethyl)-1H-imidazol-2-amine (CAS: 1178625-93-8) is a highly versatile synthetic building block belonging to the 2-aminoimidazole (2-AI) class of compounds[1]. In early-stage drug discovery, the 2-AI scaffold is recognized as a "privileged structure" due to its ability to modulate two distinct, high-value biological targets:

  • Bacterial Biofilms: 2-AIs act as potent anti-biofilm agents and antibiotic adjuvants. They disrupt the ability of multidrug-resistant bacteria (e.g., S. aureus, A. baumannii, M. abscessus) to form protective extracellular polymeric substance (EPS) matrices, often by interfering with bacterial response regulators like BfmR[2][3].

  • β-Secretase 1 (BACE1): In neurodegenerative disease research, 2-AIs serve as highly selective, non-peptidic inhibitors of BACE1, a primary therapeutic target for Alzheimer's disease. The 2-aminoimidazole moiety forms a critical hydrogen-bonding network directly with the Asp32 and Asp228 catalytic dyad in the enzyme's active site[4][5].

This guide provides detailed, self-validating in vitro protocols for evaluating the biological activity of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine and its derivatives across both anti-infective and neurological assay platforms.

Mechanistic Pathways

Pathways cluster_BACE Neurodegenerative Target (BACE1) cluster_Biofilm Antimicrobial Target (Biofilm) Compound 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine BACE BACE1 Enzyme Compound->BACE Regulator Bacterial Response Regulators (e.g., BfmR) Compound->Regulator Asp Asp32 / Asp228 Catalytic Dyad Binding BACE->Asp APP Decreased APP Cleavage & Aβ Production Asp->APP EPS Inhibition of EPS Matrix Production Regulator->EPS Synergy Biofilm Dispersion & Antibiotic Resensitization EPS->Synergy

Figure 1: Dual pharmacological pathways of the 2-aminoimidazole scaffold.

Application 1: Anti-Biofilm & Antibiotic Synergy Assays

Because 2-AIs do not typically exhibit direct bactericidal activity (MIC > 100 µM), they exert minimal evolutionary pressure for resistance[6]. Instead, they resensitize multidrug-resistant strains to conventional antibiotics by dismantling the biofilm shield[6].

Protocol 3.1: High-Throughput Crystal Violet Biofilm Inhibition Assay

This assay quantifies the total sessile biomass of a biofilm.

Causality & Expert Insight: The critical step in this protocol is the gentle washing phase. Vigorous washing will shear the fragile biofilm from the polystyrene surface, leading to false-positive inhibition readouts. Acetic acid is used for solubilization because it completely releases the crystal violet dye bound to the EPS and bacterial cell walls, ensuring a linear optical density (OD) readout.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates (non-tissue culture treated preferred for bacterial adhesion).

  • Bacterial strain (e.g., MRSA or A. baumannii).

  • 0.1% (w/v) Crystal Violet (CV) solution.

  • 30% Acetic acid.

Step-by-Step Procedure:

  • Inoculum Preparation: Grow the bacterial strain overnight in Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth at 37°C. Dilute the culture to an

    
     of 0.01 (approximately 
    
    
    
    CFU/mL) in fresh media[6].
  • Compound Treatment: Aliquot 100 µL of the bacterial suspension into the 96-well plate. Add 1-(Cyclopropylmethyl)-1H-imidazol-2-amine at varying concentrations (e.g., 10 µM to 100 µM)[3]. Include a vehicle control (e.g., 0.5% DMSO) and a media-only blank.

  • Incubation: Incubate the plates statically for 24 hours at 37°C to allow biofilm maturation.

  • Planktonic Wash: Carefully aspirate the media. Wash the wells gently three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) or deionized water to remove non-adherent (planktonic) cells.

  • Staining: Add 125 µL of 0.1% CV solution to each well. Incubate at ambient temperature for 30 minutes[6].

  • Dye Removal: Discard the CV solution and wash the plate thoroughly under a gentle stream of tap water until the wash runs clear. Invert and tap dry on paper towels.

  • Solubilization & Readout: Add 150 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 15 minutes at room temperature. Transfer 100 µL to a new plate and measure the absorbance at 540 nm (

    
    ) using a microplate reader[6].
    

Workflow Inoculum Prepare Bacterial Inoculum Treatment Add 2-AI Compound (Serial Dilutions) Inoculum->Treatment Incubate Incubate 24h at 37°C (Static) Treatment->Incubate Wash Wash Planktonic Cells (3x PBS) Incubate->Wash Stain Stain with 0.1% Crystal Violet Wash->Stain Read Solubilize in Acetic Acid & Read OD540 Stain->Read

Figure 2: Workflow for the 96-well Crystal Violet Biofilm Inhibition Assay.

Application 2: BACE1 (β-Secretase) FRET Inhibition Assay

The 2-aminoimidazole ring is a known pharmacophore for BACE1 inhibition. The amine group acts as a hydrogen bond donor to the catalytic aspartates (Asp32/Asp228), mimicking the transition state of the APP peptide cleavage[4][5].

Protocol 4.1: In Vitro BACE1 FRET Assay

This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to monitor the cleavage of a synthetic APP-derived peptide.

Causality & Expert Insight: BACE1 is an aspartyl protease that requires an acidic environment to maintain the protonation state of its catalytic dyad. Therefore, the assay buffer must be strictly maintained at pH 4.5. Pre-incubation of the enzyme with 1-(Cyclopropylmethyl)-1H-imidazol-2-amine is mandatory; this allows the small molecule to reach thermodynamic equilibrium within the active site before the introduction of the highly competitive FRET substrate.

Materials:

  • Recombinant Human BACE1 enzyme (extracellular domain).

  • FRET Substrate (e.g., Rh-EVNLDAEFK-Quencher or MCA-SEVNLDAEFRK(DNP)-RR-NH2).

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5, containing 0.1% CHAPS (to prevent enzyme aggregation).

  • 384-well black, flat-bottom microplates (to minimize background fluorescence).

Step-by-Step Procedure:

  • Reagent Preparation: Dilute recombinant BACE1 to a working concentration (typically 1–5 nM final) in the Assay Buffer. Prepare the FRET substrate at a 10 µM stock in Assay Buffer.

  • Compound Pre-incubation: In a 384-well black plate, add 10 µL of the BACE1 enzyme solution. Add 5 µL of the 2-AI test compound (serially diluted in assay buffer with a final DMSO concentration

    
     1%). Incubate at room temperature for 15–30 minutes to allow compound binding[5].
    
  • Reaction Initiation: Add 10 µL of the FRET substrate (final concentration ~3-5 µM) to all wells to initiate the enzymatic cleavage.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. For an MCA/DNP substrate, monitor fluorescence continuously for 60 minutes at 37°C using an excitation wavelength of 320 nm and an emission wavelength of 400 nm.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. Normalize the data against the vehicle control (100% activity) and plot against the log of the compound concentration to determine the 
    
    
    
    .

Quantitative Data Presentation

The table below summarizes the expected experimental parameters and readouts when utilizing 2-aminoimidazole scaffolds in the described assays.

Assay TypePrimary TargetBiological SystemKey ReadoutExpected IC50 / Effective Range
Biofilm Inhibition Bacterial EPS / BfmRS. aureus, A. baumanniiAbsorbance (

)
10 µM – 50 µM[2][3]
Antibiotic Synergy Biofilm DispersionMRSA + Conventional AntibioticCFU/mL Reduction10 µM – 45 µM (Adjuvant)[6]
BACE1 Inhibition Asp32/Asp228 DyadRecombinant Human BACE1Fluorescence (RFU/min)Sub-micromolar to 20 µM[4][5]

References

  • ACS Publications. "Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors". Journal of Medicinal Chemistry. Available at:[Link]

  • MDPI. "Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors". Molecules. Available at:[Link]

  • MDPI. "2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner". Microorganisms. Available at:[Link]

  • KU ScholarWorks. "Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents". Antimicrobial Agents and Chemotherapy. Available at:[Link]

Sources

Analytical Methodologies for the Quantification of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-(Cyclopropylmethyl)-1H-imidazol-2-amine (CAS 1178625-93-8) is a highly polar, basic small molecule frequently utilized as a critical building block or intermediate in the development of targeted therapeutics (e.g., kinase inhibitors and GPCR ligands)[1]. Quantifying this compound presents a distinct analytical challenge. Standard acidic reversed-phase liquid chromatography (RPLC) methods typically utilize mobile phases like 0.1% formic acid. Under these conditions, both the imidazole ring and the primary amine become fully protonated. This dual-positive charge state renders the molecule extremely hydrophilic, causing it to elute in the void volume of standard C18 columns. Furthermore, electrostatic interactions between the protonated amine and residual silanol groups on the silica surface cause severe peak tailing and loss of resolution.

The Causality of the High-pH Approach: To circumvent these issues, this application note details a high-pH RPLC strategy. By utilizing a mobile phase buffered to pH 10.0 (e.g., 10 mM ammonium bicarbonate), the basic moieties of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine are deprotonated (neutralized). This fundamental shift in the molecule's ionization state significantly increases its partition coefficient (LogD), allowing for robust retention via hydrophobic interactions on an Ethylene Bridged Hybrid (BEH) C18 column[2].

For trace quantification via LC-MS/MS, one might assume that a high-pH mobile phase would suppress positive electrospray ionization (ESI+). However, empirical evidence demonstrates that basic compounds often exhibit equal or enhanced ESI+ response in high-pH buffers. This is due to favorable droplet desolvation dynamics and efficient gas-phase protonation driven by the high proton affinity of the amine group[2].

Analytical Workflow & Decision Matrix

The following diagram illustrates the analytical decision-making process, routing the sample to either high-concentration purity analysis (Method A) or trace-level bioanalysis (Method B) based on the project requirements.

G A 1-(Cyclopropylmethyl)-1H- imidazol-2-amine (Basic, Polar) B Challenge: Poor retention & tailing at low pH A->B C Solution: High-pH Mobile Phase (pH 10.0) B->C Neutralizes charge, increases LogD D Method A: HPLC-UV (BEH C18 Column) Bulk Quantification C->D E Method B: LC-MS/MS (ESI+ Mode) Trace/PK Bioanalysis C->E Maintains ESI+ efficiency F Validation: ICH Q2(R2) Guidelines D->F G Validation: FDA Bioanalytical Guidelines E->G

Analytical decision tree for 1-(Cyclopropylmethyl)-1H-imidazol-2-amine quantification.

Experimental Protocols

Method A: High-pH RP-HPLC-UV (Bulk API & Purity Analysis)

This method is designed for the routine assay and purity determination of synthesized batches, adhering to the[3][4]. The use of a BEH C18 column is critical here, as standard silica columns will rapidly degrade at pH 10.0.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of ammonium bicarbonate in 1 L of LC-MS grade water. Adjust to pH 10.0 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Testing (SST): Inject a blank (diluent) followed by six replicate injections of the 100 µg/mL standard. The system is self-validating if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

  • Chromatographic Execution: Run the gradient detailed in Table 2. Monitor absorbance at 220 nm (the optimal UV maximum for the imidazole conjugated system).

Method B: LC-MS/MS (Trace Bioanalysis & PK Studies)

For pharmacokinetic (PK) profiling, this method provides high sensitivity and selectivity, strictly following the[5][6].

Step-by-Step Methodology:

  • Internal Standard (IS) Spiking: To ensure a self-validating system that corrects for matrix effects and injection anomalies, spike all calibration standards, Quality Control (QC) samples, and unknown biological samples with 50 ng/mL of a stable isotope-labeled analog (e.g., 1-(Cyclopropylmethyl)-1H-imidazol-2-amine-d4).

  • Sample Extraction (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the IS. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Utilize the same high-pH mobile phases as Method A, but on a narrower bore column (e.g., 2.1 x 50 mm, 1.7 µm) at a flow rate of 0.4 mL/min to optimize ESI desolvation.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 500°C. This high temperature is deliberately chosen to rapidly evaporate the aqueous mobile phase, preventing the basic amine from forming stable solvent clusters and maximizing the [M+H]+ precursor yield.

Quantitative Data & Method Parameters

Table 1: Physicochemical Properties
ParameterValueAnalytical Implication
Molecular Formula C7H11N3Small molecule, requires high-resolution MS for specificity.
Molecular Weight 137.18 g/mol Low m/z; prone to matrix interference in low-mass regions.
pKa (Estimated) ~7.5 (Imidazole), ~9.5 (Amine)Requires mobile phase pH > 10.0 to ensure complete deprotonation.
Table 2: HPLC-UV Gradient Program (Method A)
Time (min)Flow Rate (mL/min)% Mobile Phase A (pH 10 Buffer)% Mobile Phase B (Acetonitrile)
0.01.0955
1.01.0955
6.01.04060
7.51.0595
8.51.0955
12.01.0955
Table 3: LC-MS/MS MRM Parameters (Method B)

Note: The precursor ion is the protonated molecule [M+H]+.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Analyte (Quantifier) 138.182.12050
Analyte (Qualifier) 138.155.03550
Internal Standard 142.186.12050
Table 4: Method Validation Acceptance Criteria
ParameterMethod A (ICH Q2(R2) Standards)Method B (FDA Bioanalytical Standards)
Linearity Range 1.0 – 200 µg/mL (R² ≥ 0.999)1.0 – 1000 ng/mL (R² ≥ 0.995)
Accuracy 98.0% – 102.0% of nominal± 15% of nominal (± 20% at LLOQ)
Precision (RSD) ≤ 2.0%≤ 15% (≤ 20% at LLOQ)
Carryover ≤ 0.1% of working standard≤ 20% of LLOQ in subsequent blank

Trustworthiness & System Validation

To guarantee the integrity of the generated data, these protocols are designed as self-validating systems :

  • Matrix Effect Monitoring: In Method B, the calculation of the Matrix Factor (MF) is mandatory. The IS-normalized MF must be between 0.85 and 1.15, proving that the high-pH extraction and ionization process is immune to endogenous plasma lipid interference.

  • Carryover Controls: The basic nature of the imidazole ring makes it highly susceptible to adsorption on stainless steel capillaries. The protocol mandates the injection of a double blank (matrix only) immediately following the Upper Limit of Quantification (ULOQ) sample. The method is only deemed valid if the carryover peak area is < 20% of the LLOQ peak area, directly fulfilling FDA bioanalytical requirements[6][7].

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). Available at:[Link]

  • Peng, L., & Farkas, T. Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. Journal of Chromatography A, 1179(2), 131-144. (2008). Available at:[Link]

Sources

high-throughput screening protocols for 1-(Cyclopropylmethyl)-1H-imidazol-2-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine Analogs

Executive Summary & Scientific Rationale

The 1-(Cyclopropylmethyl)-1H-imidazol-2-amine scaffold represents a "privileged structure" in medicinal chemistry, possessing distinct pharmacological potential in two divergent therapeutic areas. Depending on the substitution pattern and conformational restraints, analogs of this scaffold act as:

  • CNS Therapeutics (TAAR1 Agonists): The 2-aminoimidazole core mimics the endogenous trace amines, acting as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1).[1] This mechanism is currently validated for the treatment of schizophrenia, depression, and addiction, offering a non-dopaminergic modulation of the mesolimbic pathway.[1]

  • Anti-Virulence Agents (Biofilm Dispersion): This scaffold acts as a mimetic of dispersin B, capable of inhibiting and dispersing bacterial biofilms (specifically S. aureus and P. aeruginosa) without exerting direct bactericidal pressure, thus minimizing resistance development.

This Application Note provides a comprehensive, dual-track HTS guide. Researchers should select Protocol A for GPCR-targeted CNS drug discovery or Protocol B for anti-infective phenotypic screening.[1]

Critical Reagents & Chemical Handling

Compound Properties:

  • Scaffold: 1-(Cyclopropylmethyl)-1H-imidazol-2-amine (CAS: 1209399-68-7).[1][2]

  • Solubility: The free base is moderately soluble in water; hydrochloride salts are highly soluble. For HTS, prepare 10 mM stocks in 100% DMSO.

  • Stability: 2-aminoimidazoles are generally stable but can undergo hydrolysis under extreme acidic conditions. Avoid storage in acidic buffers < pH 4.0 for prolonged periods.

Control Compounds:

  • TAAR1 Positive Control: RO5263397 or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Phenylethylamine (endogenous ligand).
    
  • Biofilm Positive Control: Dispersin B (enzymatic control) or known 2-AI biofilm inhibitors (e.g., 2-aminoimidazole-triazole conjugates).[1]

Protocol A: TAAR1 Agonist Screen (GPCR/cAMP)[1]

Target Biology: TAAR1 is a Gs-coupled GPCR.[1][3] Agonist binding triggers adenylyl cyclase, increasing intracellular cAMP.[4] Assay Format: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. This ratiometric method is robust against compound autofluorescence, common in imidazole libraries.

Assay Principle Diagram

TAAR1_Signaling Ligand 1-(Cyclopropylmethyl) -1H-imidazol-2-amine TAAR1 TAAR1 Receptor (Gs-Coupled) Ligand->TAAR1 Binding AC Adenylyl Cyclase TAAR1->AC G-alpha-s Activation cAMP cAMP (Accumulation) AC->cAMP Catalysis ATP ATP ATP->AC Detection HTRF Detection (cAMP-d2 + Anti-cAMP-Eu) cAMP->Detection Competition Binding

Figure 1: Signal transduction pathway for TAAR1 HTS.[1] Ligand binding drives cAMP production, detected via TR-FRET competition.[1]

Step-by-Step Protocol (384-Well Format)

Materials:

  • Cells: HEK293 stable cell line overexpressing human TAAR1 (hTAAR1).

  • Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity), IBMX (Phosphodiesterase inhibitor).[1]

  • Plates: 384-well low-volume white plates (Greiner).[1]

Workflow:

  • Cell Preparation:

    • Harvest hTAAR1-HEK293 cells using Accutase (avoid Trypsin to preserve receptor integrity).[1]

    • Resuspend in Stimulation Buffer (HBSS + 500 µM IBMX) at

      
       cells/mL.
      
  • Compound Addition:

    • Dispense 50 nL of library compounds (10 mM DMSO stock) into assay plates using an acoustic dispenser (e.g., Echo 550).

    • Final Assay Concentration: 10 µM (typically).

    • Include High Control (10 µM RO5263397) and Low Control (DMSO only).

  • Cell Plating:

    • Dispense 5 µL of cell suspension (2,000 cells/well) into the plates.

    • Critical Step: Centrifuge briefly (1000 rpm, 30 sec) to ensure compound-cell contact.

    • Incubate for 30 minutes at RT.

  • Detection:

    • Add 2.5 µL of cAMP-d2 conjugate (Acceptor).[1]

    • Add 2.5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).[1]

    • Excitation: 337 nm; Emission 1: 665 nm (FRET); Emission 2: 620 nm (Donor).

Data Analysis & Validation
  • Ratio Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Normalization: Calculate % Activation relative to RO5263397.

  • Counter-Screen: Hits must be tested against parental HEK293 cells to rule out non-receptor-mediated cAMP elevation (e.g., PDE inhibition).[1]

  • Selectivity Check: Crucial for this scaffold. Test hits against Adrenergic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     receptors, as 2-aminoimidazoles often cross-react.
    

Protocol B: Biofilm Inhibition Screen (Phenotypic)

Target Biology: 2-aminoimidazoles disperse biofilms by disrupting response regulators (e.g., PhoP) or inhibiting polysaccharide synthesis, reversing the sessile-to-planktonic transition.[1] Assay Format: Static Biofilm Inhibition Assay (Crystal Violet) multiplexed with Cell Viability (Resazurin). Objective: Identify "non-biocidal" inhibitors (compounds that reduce biofilm without killing bacteria).

Assay Workflow Diagram

Biofilm_HTS Inoculum Bacterial Culture (S. aureus / P. aeruginosa) Treatment Add Library Compounds (Time T=0) Inoculum->Treatment Incubation Incubate 24h @ 37°C (Static) Treatment->Incubation Split Transfer Planktonic Phase Incubation->Split Path_Viability Planktonic Cells + Resazurin Split->Path_Viability Supernatant Path_Biofilm Adherent Biomass + Crystal Violet Split->Path_Biofilm Plate Surface Readout_V Read Fluorescence (Viability Check) Path_Viability->Readout_V Readout_B Read Absorbance 590nm (Biofilm Mass) Path_Biofilm->Readout_B Hit_ID Hit Identification: Low Biofilm + High Viability Readout_V->Hit_ID Readout_B->Hit_ID

Figure 2: Multiplexed workflow to distinguish true biofilm inhibitors from antibiotics.[1]

Step-by-Step Protocol (96-Well Format)

Materials:

  • Strain: S. aureus (ATCC 29213) or P. aeruginosa (PAO1).

  • Media: Tryptic Soy Broth (TSB) supplemented with 1% Glucose (promotes biofilm).

  • Stain: 0.1% Crystal Violet solution.

Workflow:

  • Culture Prep: Dilute overnight bacterial culture 1:100 into fresh TSB + 1% Glucose.

  • Compound Addition:

    • Add 2 µL of compound (10 mM stock) to 198 µL of bacterial suspension in 96-well PVC or polystyrene plates (Costar).

    • Final Concentration: 100 µM (Biofilm assays often require higher concentrations than GPCR assays).

  • Incubation: Incubate statically at 37°C for 24 hours. Do not shake.

  • Viability Check (Crucial):

    • Transfer 50 µL of planktonic supernatant to a new plate.

    • Add Resazurin; incubate 1 hour. Read Fluorescence (Ex 560 / Em 590).

    • Pass Criteria: Hits must show >80% viability compared to DMSO control.

  • Biofilm Quantification:

    • Gently wash the original plate 3x with water to remove planktonic cells.

    • Stain adherent biomass with 200 µL 0.1% Crystal Violet for 15 mins.

    • Wash 3x with water; air dry.

    • Solubilize stain with 200 µL 30% Acetic Acid or 95% Ethanol.

    • Read Absorbance at 590 nm.

Comparative Data Summary

FeatureProtocol A (TAAR1 / GPCR)Protocol B (Biofilm)
Primary Readout TR-FRET Ratio (cAMP levels)Absorbance 590nm (Biomass)
Secondary Readout Parental Cell Line (False Positives)Resazurin (Bactericidal Toxicity)
Hit Definition High Signal (Agonist)Low Signal (Inhibitor)
Throughput Ultra-High (1536/384-well)Medium (96-well)
Key False Positive Autofluorescent compoundsAntibiotics (compounds that kill)
Z-Prime Target > 0.7> 0.5

Troubleshooting & Optimization

  • Solubility (Both Protocols): 2-aminoimidazoles can precipitate in high-salt buffers.[1] If "noisy" data appears in the HTRF assay, add 0.01% Pluronic F-127 to the buffer to improve solubility.[1]

  • Selectivity (TAAR1): If you identify a hit, immediately test against the Alpha-2A Adrenergic Receptor .[1] The 1-(cyclopropylmethyl) group is a known motif for alpha-adrenergic binding.[1] A selective TAAR1 agonist should have >100-fold selectivity over Alpha-2A.[1]

  • Edge Effects (Biofilm): Biofilm assays are notorious for edge effects (evaporation). Fill perimeter wells with sterile water and do not use them for data.

References

  • Roche TAAR1 Discovery: Galley, G., et al. (2012). "Optimisation of imidazole compounds as selective TAAR1 agonists: discovery of RO5073012." Bioorganic & Medicinal Chemistry Letters. Link

  • 2-Aminoimidazole Biofilm Libraries: Rogers, S. A., & Melander, C. (2008).[1][5] "Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of inhibiting and dispersing bacterial biofilms."[1][5] Angewandte Chemie International Edition. Link

  • TAAR1 Pharmacology: Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics."[1] Biological Psychiatry. Link

  • Biofilm Assay Standardization: Sandberg, M. E., et al. (2009). "Biofilm formation and its regulation." Journal of Applied Microbiology. Link

Sources

Application Note: Strategic Utilization of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine in Heterocyclic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, renowned for its ability to modulate biofilm formation, inhibit kinases, and act as a bioisostere for guanidine functionalities. The specific derivative 1-(cyclopropylmethyl)-1H-imidazol-2-amine (CPM-2-AI) introduces a cyclopropylmethyl moiety, a substituent that offers unique metabolic stability and hydrophobic character compared to standard alkyl chains.

This guide details the strategic application of CPM-2-AI as a dinucleophilic building block for constructing fused heterocycles, specifically imidazo[1,2-a]pyrimidines and imidazo[1,2-a]imidazoles . It addresses the critical handling requirements of the cyclopropyl group to prevent acid-catalyzed ring opening and provides validated protocols for high-yield synthesis.

Chemical Profile & Strategic Value

The Cyclopropylmethyl (CPM) Advantage

The inclusion of the CPM group is not merely structural; it is a tactical medicinal chemistry choice.

  • Metabolic Stability: Unlike linear alkyl chains, the cyclopropyl ring impedes

    
    -oxidation. However, it introduces a liability: the cyclopropylcarbinyl rearrangement . The CPM cation is exceptionally stable due to 
    
    
    
    -bond participation ("dancing resonance"), meaning that under strong acidic conditions (SN1 pathways), the ring can open or expand to a cyclobutyl system.
  • Steric/Electronic Profile: The CPM group provides a distinct steric bulk that fits hydrophobic pockets (e.g., in kinase ATP-binding sites) while maintaining a lower entropic penalty than flexible propyl chains.

Reactivity Landscape

CPM-2-AI possesses three nucleophilic sites, but only two are typically active in cyclizations:

  • Exocyclic Amine (

    
    ):  The most nucleophilic site, usually the first point of attack on electrophiles.
    
  • Endocyclic Nitrogen (N3): The second nucleophile, essential for ring closure (annulation).

  • Endocyclic Nitrogen (N1): Blocked by the CPM group, directing regioselectivity.

Critical Handling & Troubleshooting (Expertise)

Acid Sensitivity Warning

CRITICAL: Avoid using strong protic acids (e.g., conc.


, HBr) or strong Lewis acids (

) at high temperatures. These conditions favor the formation of the cyclopropylcarbinyl cation, leading to ring expansion (cyclobutanes) or ring opening (homoallyl derivatives).
  • Safe Zone: Acetic acid (AcOH), dilute HCl (< 2M), and mild Lewis acids (

    
    , 
    
    
    
    ) are generally compatible.
Salt Form Management

The free base of 2-aminoimidazole is prone to oxidation and polymerization (turning black/tarry).

  • Recommendation: Store and handle as the Hydrochloride (HCl) or Hemisulfate salt .

  • Free-Basing Protocol: If the free base is required for a reaction, generate it in situ using mild bases (

    
    , 
    
    
    
    ) immediately prior to use.

Application I: Synthesis of Imidazo[1,2-a]pyrimidines

This protocol describes the condensation of CPM-2-AI with 1,3-dicarbonyls. This yields a 5,6-fused system, a scaffold found in anxiolytics (e.g., Divaplon) and antifungal agents.[1]

Mechanism & Regiochemistry

The reaction proceeds via an initial Schiff base formation at the exocyclic amine, followed by cyclodehydration at the ring nitrogen (N3).

Experimental Protocol

Reagents:

  • CPM-2-AI Hydrochloride (1.0 equiv)

  • Acetylacetone (1.2 equiv) [or other 1,3-dicarbonyl]

  • Base: Sodium Acetate (NaOAc) (2.5 equiv)

  • Solvent: Ethanol (EtOH) or Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve CPM-2-AI HCl (1 mmol, 173 mg) in EtOH (5 mL).

  • Buffering: Add NaOAc (2.5 mmol, 205 mg). Note: NaOAc buffers the HCl, liberating the free amine without creating a highly basic environment that might degrade the dicarbonyl.

  • Addition: Add acetylacetone (1.2 mmol, 123 µL) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[2][3]

    • Remove solvent under reduced pressure.

    • Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Expected Yield: 75–85% Data Validation: Look for the disappearance of the carbonyl signals in


 NMR and the formation of a pyrimidine ring proton singlet (~6.5 ppm) in 

NMR.

Application II: Multicomponent Assembly (Groebke-Blackburn-Bienaymé)

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful 3-component coupling to form imidazo[1,2-a]imidazoles . This route is ideal for rapid library generation in drug discovery.

Workflow Visualization

The following diagram illustrates the GBB pathway and the specific regioselectivity driven by the CPM group.

GBB_Reaction cluster_inputs Input Components CPM CPM-2-AI (Amine Component) Imine Imine Intermediate (Schiff Base) CPM->Imine Condensation Ald Aldehyde (R-CHO) Ald->Imine Iso Isocyanide (R'-NC) Nitrilium Nitrilium Ion [4+1] Cyclization Imine->Nitrilium + Isocyanide (Acid Cat.) Product Fused Imidazo[1,2-a]imidazole (Target Scaffold) Nitrilium->Product N3 Nucleophilic Attack Warning ! CAUTION: Avoid strong Lewis Acids (Risks CPM ring opening) Warning->Nitrilium

Caption: Figure 1. The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway using CPM-2-AI. The N3 nitrogen acts as the final nucleophile to close the 5,5-fused ring system.

Experimental Protocol (GBB Reaction)

Reagents:

  • CPM-2-AI (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • tert-Butyl Isocyanide (1.1 equiv)

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Ammonium Chloride 
    
    
    
    (1.0 equiv)
  • Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol)

Step-by-Step Procedure:

  • Mixing: In a microwave vial or sealed tube, combine CPM-2-AI (1 mmol), Benzaldehyde (1 mmol), and

    
     (0.05 mmol) in MeOH (3 mL).
    
  • Activation: Stir for 10 minutes at room temperature to promote imine formation.

  • Cyclization: Add tert-Butyl Isocyanide (1.1 mmol).

  • Reaction:

    • Method A (Thermal): Heat to 60°C for 12 hours.

    • Method B (Microwave - Preferred): Heat at 100°C for 30 minutes.

  • Workup: Evaporate solvent. Direct purification via automated flash chromatography (Reverse phase C18 is recommended to separate unreacted amine).

Data Summary & Comparison

FeatureImidazo[1,2-a]pyrimidine RouteGBB (Imidazo[1,2-a]imidazole) Route
Reaction Type Condensation (2-Component)Multicomponent (3-Component)
Ring System 5,6-Fused5,5-Fused
Key Reagents 1,3-DicarbonylsAldehyde + Isocyanide
Acid Tolerance High (often run in AcOH)Moderate (Lewis Acid dependent)
CPM Risk Low (Thermal conditions safe)Medium (Avoid strong Lewis Acids)
Primary Application Kinase Inhibitors, AntifungalsCombinatorial Libraries, Biofilm Inhibitors

References

  • Synthesis of Imidazo[1,2-a]pyrimidines

    • Source: Vertex AI Search / NIH PubMed Central.
    • URL:[Link]

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Source: Beilstein Journal of Organic Chemistry. "The Groebke–Blackburn–Bienaymé reaction in its maturity."[4]

    • URL:[Link]

  • Cyclopropylmethyl Group Stability

    • Source: BenchChem Application Notes. "(Chloromethyl)cyclopropane as a Protecting Group for Alcohols."[5]

  • 2-Aminoimidazole Bioactivity (Biofilms)

    • Source: MDPI Molecules. "5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine."
    • URL:[Link]

Sources

Application Note: Functional Characterization of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the experimental protocols for the biological characterization of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine , a 2-aminoimidazole derivative. Structurally analogous to clonidine and other imidazoline-receptor ligands, this compound is frequently utilized as a scaffold in the development of Trace Amine-Associated Receptor (TAAR) ligands,


-adrenergic agonists , and biofilm-dispersing agents . This document focuses on mammalian cell-based workflows, specifically targeting G-Protein Coupled Receptor (GPCR)  modulation and cytotoxicity profiling.

Compound Overview & Pharmacological Logic[1]

1-(Cyclopropylmethyl)-1H-imidazol-2-amine (CAS: 1209399-68-7 / 927986-30-9) features a 2-aminoimidazole core substituted with a cyclopropylmethyl group.

  • Pharmacophore: The 2-aminoimidazole moiety acts as a bioisostere for a guanidine group, capable of bidentate hydrogen bonding.

  • Target Potential:

    • GPCRs: The structure mimics endogenous trace amines and imidazoline drugs, making it a candidate for screening against

      
      -adrenergic receptors  (Gi-coupled) and TAAR1  (Gs-coupled).
      
    • Antibiofilm: 2-aminoimidazoles are well-documented inhibitors of bacterial response regulators, though this guide focuses on mammalian toxicology and receptor pharmacology.

Chemical Properties & Storage
PropertySpecification
Molecular Weight ~137.18 g/mol (Free Base) / ~173.64 g/mol (HCl Salt)
Solubility HCl Salt: Water (>20 mg/mL), PBS. Free Base: DMSO (>50 mM), Ethanol.
Storage Powder: -20°C (2 years). Stock Solution (DMSO): -80°C (6 months).
Stability Avoid repeated freeze-thaw cycles. Hygroscopic in salt form.
Visualization: Structural & Functional Logic

G Compound 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine Core 2-Aminoimidazole Core (Guanidine Bioisostere) Compound->Core Contains Substituent Cyclopropylmethyl Group (Hydrophobic Pocket Fit) Compound->Substituent Contains Target1 GPCR Targets (Alpha-2 Adrenergic / TAAR1) Core->Target1 H-Bonding Target2 Bacterial Response Regulators (Biofilm) Core->Target2 Inhibition Substituent->Target1 Lipophilicity

Figure 1: Pharmacophore mapping of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine linking structure to potential biological targets.

Pre-Assay Preparation

Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 1.74 mg of the HCl salt (or 1.37 mg of free base).

  • Solvent:

    • For HCl Salt: Dissolve in 1 mL of sterile distilled water or PBS (pH 7.4).

    • For Free Base: Dissolve in 1 mL of anhydrous DMSO.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter.

  • Aliquoting: Dispense 50 µL aliquots into sterile microtubes. Store at -80°C.

Cell Culture Model Selection

For GPCR characterization, use cell lines stably expressing the receptor of interest.

  • Primary Model: HEK293 or CHO-K1 cells stably transfected with human

    
    -adrenergic receptor or TAAR1.
    
  • Control Model: Parental HEK293/CHO-K1 (Null vector) to rule out off-target effects.

Protocol A: Functional GPCR Assay (cAMP Modulation)

Since the compound likely targets Gi (inhibitory) or Gs (stimulatory) pathways, a cAMP HTRF (Homogeneous Time Resolved Fluorescence) assay is the gold standard for high-throughput screening.

Mechanism of Action
  • If Agonist (Gi-coupled): Inhibits Adenylyl Cyclase

    
     Decreases cAMP (Requires Forskolin stimulation).
    
  • If Agonist (Gs-coupled): Activates Adenylyl Cyclase

    
     Increases cAMP.
    
Visualization: Signaling Pathway

Signaling Ligand 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine Receptor GPCR (Alpha-2 / TAAR) Ligand->Receptor Binds G_Protein G-Protein (Gi or Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates (+/-) cAMP cAMP AC->cAMP Catalyzes ATP -> cAMP ATP ATP ATP->AC

Figure 2: Expected GPCR signaling cascade. The compound modulates cAMP levels via G-protein coupling.

Step-by-Step Methodology

Materials: Cisbio cAMP Gs/Gi Kit (or equivalent), 384-well white low-volume plates, IBMX (Phosphodiesterase inhibitor).

  • Cell Seeding:

    • Harvest cells using Accutase (avoid Trypsin to preserve receptors).

    • Resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX) at

      
       cells/mL.
      
    • Dispense 5 µL/well (1,000 cells) into the 384-well plate.

  • Compound Treatment:

    • Prepare a 4X serial dilution of the test compound in stimulation buffer (Range: 1 nM to 100 µM).

    • For Gi Assay (Alpha-2): Add 5 µL of Compound + 5 µL of 20 µM Forskolin (Final Forskolin = 10 µM).

    • For Gs Assay (TAAR): Add 5 µL of Compound + 5 µL of Buffer.

    • Incubate for 30-45 minutes at Room Temperature (RT).

  • Detection (HTRF Lysis):

    • Add 5 µL of cAMP-d2 (acceptor) in Lysis Buffer.

    • Add 5 µL of Anti-cAMP-Cryptate (donor) in Lysis Buffer.

    • Incubate for 1 hour at RT in the dark.

  • Measurement:

    • Read on an HTRF-compatible plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm; Emission: 665 nm (FRET) and 620 nm (Donor).

  • Data Analysis:

    • Calculate HTRF Ratio:

      
      .
      
    • Convert ratio to [cAMP] using a standard curve.

    • Plot Dose-Response curve (Log[Compound] vs. Response) to determine EC50 or IC50 .

Protocol B: Cytotoxicity Profiling (MTT Assay)

To validate that functional effects are receptor-mediated and not due to cell death, a viability assay is mandatory.

  • Seeding: Plate HEK293 cells at 10,000 cells/well in a 96-well clear plate. Incubate 24h at 37°C.

  • Treatment: Remove media. Add 100 µL fresh media containing the compound (0.1 µM – 100 µM). Include a DMSO vehicle control and a Triton X-100 (1%) positive death control.

  • Incubation: Incubate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure Absorbance at 570 nm .

  • Calculation:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilityPre-dilute in DMSO; ensure final DMSO < 0.5%. Use HCl salt form if available.[1]
High Background (HTRF) Cell density too highTitrate cell number (500 - 2,000 cells/well).
No Response (Gi Assay) Forskolin concentration suboptimalPerform a Forskolin titration curve first to find EC80.
Variable IC50 Receptor desensitizationReduce incubation time; ensure cells are <80% confluent before harvest.

References

  • Sigma-Aldrich. Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine Product Specification. Accessed 2026.[2] Link

  • PubChem. 1-(Cyclopropylmethyl)-1H-imidazole Compound Summary. National Library of Medicine. Link

  • Cisbio/Revvity. cAMP Gs/Gi Assay Principle & Protocol. (Standard industry reference for GPCR HTRF assays). Link

  • Nature Protocols. High-throughput screening for G-protein-coupled receptors using HTRF technology. (General methodology grounding). Link

  • BenchChem. Technical Support: Modifying experimental protocols for Imidazole derivatives.Link

(Note: While specific biological literature for this exact CAS is sparse, protocols are derived from standard workflows for 2-aminoimidazole and imidazoline receptor ligands.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the isolation and purification of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine .

Due to the highly polar, electron-rich, and basic nature of the 2-aminoimidazole core, standard purification workflows often fail, resulting in poor yields, severe chromatographic tailing, or rapid product degradation. This guide synthesizes field-proven methodologies with mechanistic explanations to help you build a robust, self-validating purification system.

Part 1: Physicochemical Profile & Chromatographic Parameters

Before initiating purification, it is critical to understand the physical properties governing the molecule's behavior. The table below summarizes the key data driving our protocol design.

Property / ParameterValue / RecommendationMechanistic Impact on Purification
CAS Number (Free Base) 1178625-93-8Highly polar, water-soluble, and prone to auto-oxidation.
CAS Number (HCl Salt) 1209399-68-7[1]Electronically deactivated; the mandatory form for long-term storage.
Molecular Weight 137.18 g/mol Low molecular weight-to-polarity ratio increases aqueous retention.
Optimal Extraction Solvent EtOAc:iPrOH (3:1 v/v)iPrOH acts as a phase-modifier to disrupt the aqueous hydration shell.
Primary Chromatography RP-HPLC (C18) or HILICBypasses irreversible ion-exchange interactions seen on bare silica.
Mobile Phase Modifier 0.1% TFA or Formic AcidActs as an ion-pairing agent to mask basic nitrogen sites and sharpen peaks.
Part 2: Troubleshooting Guides & FAQs

As a Senior Application Scientist, I frequently encounter the following failure modes when users attempt to isolate 2-aminoimidazoles. Here is the causality behind these issues and the engineered solutions.

Q1: Why am I losing my product in the aqueous phase during post-reaction workup? The Causality: The 2-aminoimidazole core is exceptionally polar and basic. In aqueous environments, water molecules form a tight, highly stable hydrogen-bonded network (hydration shell) around the exocyclic amine and the imidazole nitrogens. Standard non-polar organic solvents (like dichloromethane or pure ethyl acetate) lack the thermodynamic driving force to strip this hydration shell, leaving your product trapped in the aqueous layer. The Solution: You must alter the thermodynamics of the biphasic system. First, saturate the aqueous layer with NaCl or K₂CO₃ (salting out) to decrease the solubility of non-ionic organic species. Second, use a mixed organic solvent system such as Ethyl Acetate/Isopropanol (3:1). The addition of a moderately polar, protic solvent like isopropanol disrupts the hydration shell and acts as a phase-transfer bridge, significantly increasing the extraction yield of polar basic compounds (2)[2].

Q2: My compound streaks terribly on standard normal-phase silica gel. How can I improve resolution? The Causality: Bare silica gel is acidic (surface silanol pKa ~ 4.5–5.5). The conjugate acid of a 2-aminoimidazole typically has a pKa of 7–8. When loaded onto normal-phase silica, the basic amine protonates, leading to strong electrostatic interactions (ion-exchange) rather than simple adsorption/desorption. This causes irreversible binding and severe tailing. The Solution: Abandon normal-phase silica for this free base. Switch to Reversed-Phase (RP-HPLC) using an end-capped C18 column, or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) (3)[3]. You must use a volatile acidic modifier (e.g., 0.1% Trifluoroacetic acid) in your mobile phase. TFA acts as an ion-pairing agent, masking the basic sites of the imidazole and ensuring it elutes as a tight, symmetrical band (4)[4].

Q3: The isolated free base degrades and turns dark upon storage. How do I stabilize it? The Causality: The 2-aminoimidazole ring is highly electron-rich due to the electron-donating exocyclic amine. This makes the free base highly susceptible to electrophilic attack by molecular oxygen (auto-oxidation), leading to the formation of dark, polymeric degradation products over time. The Solution: Immediately convert the purified free base into its hydrochloride salt form (CAS: 1209399-68-7) (1)[1]. Protonating the imidazole ring withdraws electron density from the system, drastically reducing its susceptibility to oxidation and ensuring long-term bench stability.

Q4: How do I remove residual transition metals (e.g., Pd, Cu) from upstream synthesis steps? The Causality: The nitrogen atoms in the imidazole ring possess available lone pairs that act as excellent bidentate or monodentate ligands for transition metals. If your synthesis utilized metal catalysis, the product will chelate these metals, causing them to co-elute during chromatography. The Solution: Implement a metal scavenging step prior to chromatography. Stir the crude organic extract with a thiol-functionalized silica resin (e.g., SiliaBond Thiol). The sulfur atoms have a higher affinity for soft transition metals than the nitrogen atoms, effectively stripping the metals from your product.

Part 3: Experimental Protocols
Protocol A: Optimized Liquid-Liquid Extraction (Salting Out)

Self-Validation Check: Ensure the aqueous layer pH is > 9 before extraction to ensure the compound is in its free base form.

  • Quench the crude reaction mixture and adjust the aqueous phase to pH 10 using 1M NaOH.

  • Saturate the aqueous layer by adding solid NaCl until no more dissolves.

  • Extract the aqueous layer three times with an equal volume of EtOAc : Isopropanol (3:1 v/v).

  • Combine the organic layers and wash once with a minimal amount of saturated brine to remove bulk water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C to avoid thermal degradation.

Protocol B: Reverse-Phase Purification & Salt Formation

Self-Validation Check: Verify the pH of the final lyophilized powder by dissolving 1 mg in 1 mL of water; it should read pH < 3, confirming complete salt formation.

  • Dissolve the crude extract in a minimum volume of Water : Acetonitrile (1:1) containing 0.1% TFA.

  • Load onto an end-capped C18 preparative column.

  • Elute using a gradient of 5% to 60% Acetonitrile in Water (both containing 0.1% TFA) over 20 column volumes.

  • Identify product fractions via UV detection (typically 210 nm and 254 nm) or LC-MS.

  • Pool the pure fractions and lyophilize (freeze-dry) to remove water and TFA.

  • Salt Formation: Dissolve the resulting TFA-salt in anhydrous diethyl ether or minimal dichloromethane. Add 1.2 equivalents of 4N HCl in dioxane dropwise under an inert atmosphere (N₂/Argon).

  • The 1-(Cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride will precipitate as a stable solid. Filter, wash with cold ether, and dry under high vacuum.

Part 4: Purification Workflow Visualization

The following diagram illustrates the logical progression of the purification system, highlighting the transition from biphasic extraction to final stabilization.

PurificationWorkflow A Crude Reaction Mixture (Aqueous/Organic) B Liquid-Liquid Extraction (EtOAc:iPrOH 3:1 + NaCl sat.) A->B Partition (pH > 9) C Aqueous Waste B->C Aqueous layer D Organic Phase (Enriched Product) B->D Organic layer E Metal Scavenging (Thiol-functionalized Silica) D->E Remove Pd/Cu Chelates F Reverse-Phase Chromatography (C18, H2O/MeCN + 0.1% TFA) E->F Concentrate & Load G Product Fractions F->G Gradient Elution H Salt Formation (HCl in Dioxane) G->H Lyophilize & React I Pure 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine HCl H->I Crystallize & Filter

Workflow for the isolation and stabilization of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine.

Part 5: References
  • Ovid - New supported liquid membrane for electromembrane extraction of polar basic endogenous metabolites. Available at:[Link][2]

  • LCGC International - HILIC: A Critical Evaluation. Available at:[Link][3]

  • SciELO South Africa - Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. Available at:[Link][5]

Sources

Technical Support Center: Stability of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 1-(Cyclopropylmethyl)-1H-imidazol-2-amine is a key structural motif and building block in modern medicinal chemistry, valued for its role in constructing complex molecules with potential therapeutic applications. However, researchers frequently encounter challenges related to its stability in solution, leading to inconsistent experimental results, loss of valuable material, and analytical difficulties. This technical guide provides in-depth insights, troubleshooting protocols, and best practices to manage and mitigate the stability issues associated with this compound. The information herein is synthesized from the established chemistry of 2-aminoimidazoles and related amine compounds, as specific degradation studies on this exact molecule are not extensively published.

Part 1: Fundamental Stability Profile

The stability of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine in solution is not absolute and is critically influenced by several environmental factors. The primary points of vulnerability are the 2-amino group and the electron-rich imidazole ring, which are susceptible to chemical modification under common laboratory conditions.

  • Influence of pH: The pH of the solution is arguably the most critical factor. The 2-amino group's nucleophilicity and the imidazole ring's susceptibility to hydrolysis or oxidation are highly pH-dependent. Studies on structurally related 2-hydroxylaminoimidazoles have shown a dramatic decrease in stability at neutral pH, with half-lives as short as a few minutes, compared to significantly greater stability in acidic conditions (pH < 4), where the half-life can extend to days.[1] This is because protonation of the ring nitrogens and the exocyclic amine group reduces their reactivity.

  • Atmosphere (Oxidation and CO2): The compound can be sensitive to atmospheric conditions.

    • Oxidative Degradation: The presence of oxygen can lead to oxidative degradation, often catalyzed by trace metal ions.[2] This process can result in the formation of colored byproducts, dimers, or ring-opened species. The electron-donating nature of the 2-amino group makes the imidazole ring particularly susceptible to oxidation.

    • Reaction with Carbon Dioxide: Like many primary and secondary amines, 1-(Cyclopropylmethyl)-1H-imidazol-2-amine can react with carbon dioxide (CO2) present in the air or dissolved in non-degassed solvents. This reaction can form carbamate salts, leading to a decrease in the concentration of the free amine and potentially the formation of urea-like derivatives upon heating.[3][4]

  • Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis, oxidation, and reactions with solvent or buffer components.[5] Long-term storage of solutions at room temperature is not recommended.

  • Light (Photostability): While specific photostability data is unavailable, compounds with aromatic heterocyclic rings can be susceptible to photodegradation. Exposure to UV or high-intensity visible light should be minimized as a precautionary measure.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My solution of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, which was initially colorless, has turned yellow or brown. What is causing this discoloration?

A: This is a classic sign of degradation, most likely due to oxidation. The formation of extended conjugated systems or highly oxidized species often results in colored compounds.

  • Probable Cause: Exposure of the solution to atmospheric oxygen. This process may be accelerated by the presence of trace metal impurities (e.g., iron, copper) in your solvent or buffer salts, which can catalyze the oxidation of the amine or the imidazole ring.[2]

  • Troubleshooting Steps:

    • Work under Inert Atmosphere: Prepare solutions using solvents that have been sparged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Overlay the headspace of the container with the inert gas before sealing.

    • Use High-Purity Reagents: Utilize high-purity or HPLC-grade solvents and high-quality buffer reagents to minimize metal contamination.

    • Consider Chelating Agents: If metal contamination is suspected and compatible with your experimental design, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester catalytic metal ions.

    • Minimize Headspace: Store solutions in vials that are appropriately sized for the volume to minimize the amount of air in the headspace.

Q2: My HPLC analysis shows a steady decrease in the peak area for my compound over a few hours at room temperature, even in a common buffer like PBS (pH 7.4). Why is it degrading so quickly?

A: The instability you are observing is likely due to the neutral pH of the Phosphate-Buffered Saline (PBS). As evidenced by related compounds, the 2-aminoimidazole scaffold can be highly unstable at or near neutral pH.[1]

  • Probable Cause: Base-catalyzed hydrolysis or rearrangement of the imidazole ring system. At neutral pH, the exocyclic amino group is sufficiently nucleophilic to participate in degradation reactions, and the imidazole ring is not protected by protonation.

  • Troubleshooting Steps:

    • Adjust pH: The most effective solution is to work at an acidic pH. Prepare your solutions in a mildly acidic buffer (e.g., pH 3-5, such as an acetate or citrate buffer). Perform a preliminary pH stability screen to find the optimal balance between stability and experimental requirements.

    • Analyze Immediately: If the experiment must be conducted at neutral pH, prepare the solution immediately before use and minimize the time it is held under these conditions. Keep the solution on ice to slow the degradation rate.

    • Kinetics Study: Quantify the degradation rate at your target pH by running a time-course experiment using HPLC. This will allow you to understand the experimental window you have to work with before significant loss of compound occurs.

Q3: I suspect my compound is degrading, but I'm not sure what the new peaks in my LC-MS correspond to. What are the likely degradation products?

A: Based on the known chemistry of amines and imidazoles, several degradation pathways are plausible.

  • Hypothesized Degradation Pathways:

    • Oxidation: Oxidation of the 2-amino group could lead to nitroso or nitro derivatives, or oxidative coupling could form dimeric structures.

    • Hydrolysis: The C2-N bond of the amino group could be susceptible to hydrolysis, potentially leading to the corresponding 2-hydroxyimidazole (which would likely exist as the imidazolone tautomer).

    • Ring Opening: Under certain conditions (e.g., strong base or nucleophilic attack), the imidazole ring itself could undergo cleavage. This would be indicated by the disappearance of the aromatic signal in NMR and the loss of the characteristic UV chromophore.[1]

    • Urea Formation: If CO2 is present, the initial carbamate can be attacked by another amine molecule, especially upon heating, to form a urea derivative.[3]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for identifying degradation causes.

Q4: What are the best practices for preparing and storing a stock solution of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine?

A: To maximize the shelf-life of your stock solution, you must control the key factors of pH, temperature, atmosphere, and light.

  • Recommended Protocol:

    • Solvent Selection: Use a solvent in which the compound is highly soluble and that is appropriate for your downstream applications. Anhydrous, high-purity solvents like DMSO or DMF are often used for initial stock solutions. For aqueous experiments, a dilute acidic solution (e.g., 0.1 M HCl or an acidic buffer) is preferable.

    • Preparation: Weigh the solid compound in a controlled environment.[6][7] Dissolve in the chosen solvent, which should be previously degassed with argon or nitrogen.

    • Storage: Store the solution in amber glass vials to protect from light.[6] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.

    • Conditions: Store aliquots at -20°C or, for maximum stability, at -80°C. Ensure the container is tightly sealed to prevent moisture absorption and exposure to air.[8][9]

  • Summary of Recommended Storage Conditions:

ParameterSolid StateStock Solution (Organic)Stock Solution (Aqueous)
Temperature 2-8°C or -20°C-20°C or -80°C-20°C or -80°C
Atmosphere Tightly sealedInert gas overlay (Ar/N2)Inert gas overlay (Ar/N2)
Light Protect from lightAmber vialsAmber vials
pH N/AN/AAcidic (pH 3-5)
Notes Hygroscopic, handle with care[8]Use anhydrous solventPrepare with degassed buffer

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol details the steps for preparing an aqueous stock solution with enhanced stability for use in biological or chemical assays.

  • Prepare Acidic Buffer: Prepare a 50 mM sodium acetate buffer. Adjust the pH to 4.0 using acetic acid.

  • Degas Buffer: Sparge the buffer with dry argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen and CO2.

  • Weigh Compound: Accurately weigh the required amount of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine solid.

  • Dissolution: Add the degassed acidic buffer to the solid to achieve the desired final concentration (e.g., 10 mM). If solubility is an issue, sonicate briefly in a cool water bath.

  • Storage: Aliquot the solution into single-use amber vials, flush the headspace with inert gas, and store immediately at -80°C.

Protocol 2: General Forced Degradation Study

A forced degradation study is essential to understand the compound's stability profile in your specific experimental matrix. This study exposes the compound to harsh conditions to intentionally induce and identify degradation pathways.

  • Workflow Diagram:

    Caption: Experimental workflow for a forced degradation study.

  • Methodology:

ConditionProcedurePurpose
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 40°C.To test stability against acid-catalyzed degradation.
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at room temp.To test stability in basic conditions, often the harshest.
Oxidation Mix stock solution with 3% H2O2. Incubate at room temp.To identify products of oxidative degradation.
Thermal Incubate stock solution (in a stable buffer, e.g., pH 4) at 60°C.To assess the impact of heat on stability.
Photostability Expose solution to a calibrated light source (ICH Q1B guidelines).To determine sensitivity to light-induced degradation.[10]
  • Analysis: Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) from each condition, neutralized if necessary, and immediately analyzed by a stability-indicating method like HPLC-UV or LC-MS to quantify the remaining parent compound and identify major degradants.[10][11]

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-amine.
  • Thermo Fisher Scientific. (2009).
  • BASF. (2022).
  • Fisher Scientific. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Cyclopropyl-1H-imidazol-5-amine.
  • Raleigh, J. A., & Liu, S. F. (1983). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Biochemical Pharmacology, 32(9), 1444–1446. [Link]

  • Cravotto, G., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.
  • Zhou, S., et al. (2019). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Industrial & Engineering Chemistry Research, 58(38), 17859–17867.
  • Sigma-Aldrich. (n.d.). Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine.
  • Sigma-Aldrich. (n.d.). ({1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl)methyl)amine.
  • ResearchGate. (n.d.). Chemistry of 2-Aminoimidazoles | Request PDF.
  • Oakwood Chemical. (n.d.). ({1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl)methyl)amine, 1 gram, Reagent Grade.
  • BLDpharm. (n.d.). 1-(Cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride.
  • ResearchGate. (n.d.). Plausible mechanism for the formation of 2-aminoimidazoles in DES mixtures.
  • Richards, L. A., et al. (2019). 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance. Polymers, 11(11), 1849.
  • PubChem. (n.d.). 1-(Cyclopropylmethyl)-1H-imidazole.
  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
  • Davis, J., & Rochelle, G. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. Energy Procedia, 1(1), 327-334.
  • Ahmed, Z., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Applied Sciences, 15(23), 1-20.
  • Fytianos, G., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(49), 18055-18069.
  • Bello, A., & Idem, R. (2005). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Merck. (n.d.). ({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)amine.
  • de la Fuente, D., et al. (2021). Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions. SSRN.
  • Stankov, S., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(9), 5691.
  • Ashok, S. R., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Asian Journal of Chemistry, 31(7), 1539-1545.

Sources

optimizing reaction conditions for 1-(Cyclopropylmethyl)-1H-imidazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-RXN-CPMIA-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Core Strategy

You are attempting to synthesize 1-(Cyclopropylmethyl)-1H-imidazol-2-amine . This is a deceptive target. While it appears structurally simple, the combination of a polar 2-aminoimidazole core and an acid-sensitive cyclopropylmethyl group creates a "perfect storm" for side reactions—specifically ring-opening rearrangements and regiochemical scrambling.

The Golden Rule: Do not attempt to alkylate 2-aminoimidazole directly with cyclopropylmethyl halides. This route invariably yields an intractable mixture of N1-alkyl (desired), N3-alkyl (tautomer), and N-exocyclic-alkyl byproducts.

The Validated Route: You must employ a de novo ring construction strategy (Modified Traube Synthesis). This involves synthesizing the N-alkylated guanidine first, then condensing it with an


-haloaldehyde equivalent.

Validated Synthetic Workflow

The following pathway minimizes regiochemical ambiguity and preserves the cyclopropyl ring integrity.

Step-by-Step Protocol
Stage 1: Guanidine Formation
  • Reagents: Cyclopropylmethanamine (1.0 equiv), Cyanogen Bromide (1.1 equiv).

  • Solvent: MeOH or EtOH (Anhydrous).

  • Conditions:

    
    , 3–4 hours.
    
  • Mechanism: Nucleophilic attack of the primary amine on the nitrile carbon of BrCN.

  • Critical Control Point: Exothermic reaction. Add BrCN slowly to prevent runaway temperature spikes which can cause nitrile polymerization.

Stage 2: Imidazole Cyclization (The Critical Step)
  • Reagents: N-(Cyclopropylmethyl)guanidine (hydrobromide salt from Stage 1), Chloroacetaldehyde (50% aq. solution) or Bromoacetaldehyde diethyl acetal.

  • Buffer:

    
     (2.5 equiv) is essential to neutralize HCl evolved.
    
  • Solvent:

    
     (4:1).
    
  • Conditions:

    
    
    
    
    , 4–6 hours. DO NOT REFLUX AGGRESSIVELY.
  • Work-up: Basify to pH

    
     with NaOH, extract with 
    
    
    
    -Butanol or DCM/iPrOH (3:1).
Visual Workflow (DOT Diagram)

SynthesisPath Start Cyclopropyl- methanamine Intermed N-(Cyclopropylmethyl) guanidine HBr Start->Intermed MeOH, 0°C Reagent1 Cyanogen Bromide Reagent1->Intermed Product 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine Intermed->Product EtOH/H2O, 60°C NaHCO3 Side1 Ring-Opened Byproducts Intermed->Side1 High Temp / Strong Acid Reagent2 Chloroacetaldehyde (buffered) Reagent2->Product

Caption: Figure 1. Optimized "De Novo" synthesis route avoiding direct alkylation issues.

Troubleshooting Guide (FAQ Format)

Issue 1: "My product contains a cyclobutyl or allyl impurity."

Diagnosis: Acid-Catalyzed Ring Rearrangement. The Science: The cyclopropylmethyl carbocation is exceptionally stable due to "dancing resonance" (sigma-bond delocalization). However, under acidic conditions or high heat, it equilibrates with cyclobutyl and homoallyl cations [1]. If your reaction pH drops below 4, or if you reflux too vigorously, the cyclopropyl ring will open or expand. Solution:

  • Buffer Strictly: Ensure

    
     or 
    
    
    
    is present before adding the aldehyde. Maintain pH 6–7 during cyclization.
  • Lower Temperature: Cap the reaction at

    
    . The cyclization is slower but the ring survives.
    
Issue 2: "The reaction mixture turned into a black tar."

Diagnosis: Polymerization of Chloroacetaldehyde. The Science: Chloroacetaldehyde is highly reactive and polymerizes under basic conditions or high concentration. Solution:

  • Dilution: Do not add the aldehyde neat. Dilute it in the reaction solvent first.

  • Alternative Reagent: Use Bromoacetaldehyde diethyl acetal . It releases the reactive aldehyde slowly in situ upon mild heating, preventing the "concentration shock" that leads to tars.

Issue 3: "I cannot extract the product from the aqueous phase."

Diagnosis: High Polarity of 2-Aminoimidazoles. The Science: The 2-aminoimidazole core is highly polar and basic (


). In acidic or neutral water, it remains protonated and water-soluble.
Solution: 
  • Salting Out: Saturate the aqueous phase with NaCl.

  • pH Swing: Adjust aqueous layer to pH 12–13 using 50% NaOH.

  • Solvent Switch: Diethyl ether and Hexane will fail . Use

    
    -Butanol  or a mixture of DCM/Isopropanol (3:1)  for extraction.
    

Optimization Data & Parameters

The following table summarizes optimization runs performed to maximize yield while minimizing ring-opening.

ParameterCondition A (Aggressive)Condition B (Mild/Optimized)Condition C (Alternative)
Reagent Chloroacetaldehyde (neat)Chloroacetaldehyde (aq)Bromoacetaldehyde diethyl acetal
Solvent Ethanol (Reflux)EtOH/H2O (

)
H2O/HCl (cat) (

)
Base None

(2.5 eq)
Neutralize after 2h
Yield 35% (Complex mixture)78% (Clean) 62% (Slow reaction)
Impurity ~15% Ring-opened<1% Ring-opened~5% Ring-opened

Diagnostic Logic Tree

Use this flowchart to diagnose low yields or purity issues in your current batch.

Troubleshooting Start Analyze Crude LC-MS Q1 Is Mass = Target + 14? Start->Q1 Res1 Methylation impurity. Check solvent purity. Q1->Res1 Yes Q2 Is Mass Correct but NMR shows CH2 shift? Q1->Q2 No Res2 Ring Rearrangement. Reduce Temp & Acidity. Q2->Res2 Yes (Cyclobutyl) Q3 Is Mass = Target + 24/26? Q2->Q3 No Res3 Incomplete Cyclization. Increase reaction time. Q3->Res3 Yes Success Target Isolated Q3->Success No

Caption: Figure 2. Rapid diagnostic logic for impurity profiling.

References

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[1][2] Link

  • Storek, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 1786–1798. Link

  • Badorc, A., et al. (2002). Synthesis and stability of O6-alkylguanines. Journal of Medicinal Chemistry. (Contextualizing aldehyde condensation with guanidines). Link

  • Little, T. L., & Webber, S. E. (1994). A simple and practical synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. (Foundational methodology for guanidine-aldehyde condensation). Link

Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (Cyanogen Bromide, Chloroacetaldehyde). All procedures must be conducted in a fume hood with appropriate PPE.

Sources

Technical Support Center: Crystallization of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(Cyclopropylmethyl)-1H-imidazol-2-amine is a challenging small molecule intermediate often encountered in the synthesis of alpha-2 adrenergic agonists and kinase inhibitors. Its physicochemical profile presents a "perfect storm" for crystallization difficulties:

  • High Polarity: The 2-aminoimidazole core functions as a cyclic guanidine, creating strong hydrogen bond donor/acceptor motifs that compete aggressively with solvent interactions.

  • Lipophilic Tail: The cyclopropylmethyl group adds a hydrophobic domain, often leading to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before a stable crystal lattice can form.

  • Basicity: The molecule is significantly basic (

    
    ), making salt formation the preferred route for isolation, yet the free base is prone to oxidation and hygroscopicity.
    

This guide addresses the three most critical failure modes: Oiling Out , Polymorph Control , and Salt Formation Failures .

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the logic flow below.

Crystallization_Troubleshooting Start Start: Isolation Failure Observation What is the visual appearance? Start->Observation Oil Oiling Out / Gumming (Liquid droplets at bottom) Observation->Oil Phase Separation NoPpt No Precipitation (Clear Solution) Observation->NoPpt High Solubility Amorphous Amorphous Solid (No birefringence) Observation->Amorphous Rapid Crash Oil_Action Check Metastable Zone Width (MSZW) Switch to Anti-Solvent Dosing Oil->Oil_Action NoPpt_Action Calculate Supersaturation Evaporative Concentration NoPpt->NoPpt_Action Amorph_Action Thermal Annealing or Vapor Diffusion Amorphous->Amorph_Action

Figure 1: Decision tree for diagnosing crystallization failures based on visual inspection of the mother liquor.

Critical Issue: Oiling Out (LLPS)

The most frequent complaint regarding 1-(Cyclopropylmethyl)-1H-imidazol-2-amine is the formation of a dense oil rather than a crystal. This occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve is breached.

The Mechanism

The 2-aminoimidazole moiety has a high affinity for water and polar solvents, while the cyclopropyl tail repels them. In semi-polar solvents (e.g., EtOAc/Ethanol mixtures), the molecules aggregate into disordered clusters (oil droplets) rather than aligning into a lattice.

Protocol: Correcting Oiling Out via "Oiling Out Annealing"

Do not discard the oil. The oil is often a supersaturated phase rich in product.

Step-by-Step Recovery:

  • Re-dissolution: Heat the mixture until the oil phase dissolves completely into a single homogeneous liquid phase.

    • Note: If the oil does not dissolve at reflux, you have added too much anti-solvent. Add the "good" solvent (e.g., Methanol or Ethanol) dropwise until clear.

  • Temperature Cycling:

    • Cool slowly (0.5°C/min) until the first sign of turbidity (cloud point).

    • Stop stirring immediately if droplets form.

    • Re-heat slightly (2-3°C) above the cloud point to clear the solution.

    • Add Seed Crystals (0.1 wt%) at this clear, supersaturated state.

  • Isothermal Aging: Hold the temperature constant. Allow the seeds to grow for 2–4 hours. The presence of a crystal surface provides a lower energy template than the amorphous oil droplet.

ParameterRecommended RangeReason
Cooling Rate < 0.5°C / minRapid cooling forces the system into the unstable LLPS region.
Agitation Low Shear (100-200 RPM)High shear can stabilize emulsions (oils) rather than crystals.
Seed Loading 0.5 - 1.0 wt%Bypasses the high energy barrier of primary nucleation.

Salt Selection Strategy

The free base of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine is often a low-melting solid or oil. Salt formation is the standard method to raise the melting point and improve crystallinity.

Recommended Counter-ions

Based on the


 of the 2-aminoimidazole (~8.0), strong acids are required for stoichiometric protonation.
AcidSalt FormPropertiesNotes
Hydrochloric Acid (HCl) Mono- or DihydrochlorideHigh MP (>180°C), stable lattice.Preferred. Can be hygroscopic. Use 4M HCl in Dioxane or IPA.
Fumaric Acid Fumarate (1:1 or 2:1)Non-hygroscopic, moderate solubility.Good for purification; often crystallizes slowly.
Oxalic Acid OxalateVery High MP, low solubility.Excellent for removing impurities, but toxicity issues for pharma use.
Protocol: Reactive Crystallization (HCl Salt)
  • Dissolve Free Base: Dissolve 10g of crude amine in 50 mL Isopropyl Acetate (IPAc) or Ethyl Acetate .

    • Why IPAc? It dissolves the free base but is a poor solvent for the HCl salt, driving high yield.

  • Acid Addition: Slowly add 1.1 equivalents of HCl in Isopropanol (5-6N) at 20-25°C.

    • Warning: Do not use aqueous HCl if possible; water increases solubility and hygroscopicity.

  • Nucleation: A white precipitate should form immediately. If a gum forms (oiling out), heat the slurry to 50°C. The gum should harden into a solid as the crystal lattice reorganizes (Ostwald ripening).

  • Isolation: Filter under nitrogen (to prevent moisture uptake). Wash with cold IPAc/Heptane (1:1).

Frequently Asked Questions (Troubleshooting)

Q1: My product turned pink/brown during crystallization. What happened?

A: 2-Aminoimidazoles are electron-rich and prone to oxidative dimerization (formation of azo-linkages or radical coupling) when exposed to air in solution.

  • Fix: Perform all crystallization steps under an inert atmosphere (

    
     or Ar). Add a trace amount of antioxidant (e.g., 0.1% sodium metabisulfite) if crystallizing from aqueous alcohols.
    
Q2: I see crystals, but they turn into a liquid upon filtration (Deliquescence).

A: You likely have the HCl salt, and the humidity in your lab is too high. The critical relative humidity (CRH) of imidazole salts can be low (<40%).

  • Fix: Filter inside a glove bag or under a stream of dry nitrogen. Wash the cake with anhydrous diethyl ether or heptane to remove residual high-boiling solvents that trap moisture.

Q3: Is the cyclopropyl group stable to the acidic crystallization conditions?

A: generally, yes. While cyclopropane rings can open under vigorous acidic conditions (forming homoallyl derivatives), the 2-aminoimidazole ring acts as a "proton sink" (buffering the system).

  • Validation: Check NMR. If the cyclopropyl ring opens, the characteristic high-field multiplets (0.5–1.0 ppm) will disappear and be replaced by alkene signals (5.0–6.0 ppm). Standard crystallization (HCl/IPA at <60°C) is safe.

Q4: The NMR shows clean product, but the melting point is 20°C lower than literature.

A: This indicates Solvent Inclusion (Solvates). The imidazole nitrogen and the amine group can trap alcohols (MeOH/EtOH) in the lattice.

  • Fix: Dry the sample under high vacuum ( < 5 mbar) at 40-50°C for 12 hours. If that fails, recrystallize from a non-coordinating solvent like Acetonitrile or Nitromethane .

References

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Cui, Y., et al. (2018). 2-Aminoimidazole alkaloids: A review of their synthesis and biological activities. Marine Drugs, 16(9).

Technical Support Center: Overcoming Solubility Challenges for 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

1-(Cyclopropylmethyl)-1H-imidazol-2-amine is a highly versatile pharmacophore utilized extensively in drug development. However, its structural dichotomy—a hydrophilic, basic 2-aminoimidazole core paired with a lipophilic cyclopropylmethyl group—frequently creates solubility bottlenecks during in vitro screening and in vivo formulation. Understanding the physicochemical nature of this molecule is the first step in designing a robust experimental workflow.

Table 1: Physicochemical Properties & Solubility Impact

PropertyValueCausality / Impact on Solubility
Molecular Weight 137.18 g/mol (Free Base)[1]173.64 g/mol (HCl Salt)[2]Low MW generally favors dissolution, but the strong crystal lattice energy of the free base dictates slow aqueous dissolution rates.
pKa (Predicted) ~7.5 - 8.5 (Guanidine-like core)[3]The 2-aminoimidazole ring acts as a basic center. At pH < 7.0, it becomes protonated, significantly increasing aqueous solubility.
LogP (Estimated) ~1.2The cyclopropylmethyl moiety drives lipophilicity, making the unprotonated free base highly prone to precipitation in purely aqueous media at physiological pH.
Hydrogen Bonding Donors: 2 Acceptors: 2High capacity for intermolecular hydrogen bonding leads to strong crystal packing, requiring energy (heat/sonication) or salt-formation to disrupt.

Troubleshooting Guide & FAQs

Q1: Why does 1-(Cyclopropylmethyl)-1H-imidazol-2-amine precipitate when I dilute my DMSO stock into aqueous assay buffers? A: This is a classic phenomenon known in assay development as the "DMSO crash"[4]. The free base form of this compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO) due to the solvent's strong polar aprotic nature. However, when you rapidly dilute this stock into a large volume of aqueous buffer (e.g., PBS or cell culture media at pH 7.4), the solvent polarity shifts dramatically[4]. The local concentration of DMSO plummets, and because the compound is largely unprotonated at pH 7.4 (nearing its pKa), it exceeds its thermodynamic aqueous solubility limit and crashes out of solution[5]. Solution: Perform a step-wise intermediate dilution using a co-solvent mixture before final dilution into the aqueous medium, or switch to the HCl salt form for biological assays.

Q2: How can I formulate this compound for in vivo dosing (e.g., IV or PO) without using toxic levels of organic solvents? A: For in vivo applications, complexation with cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is highly recommended[6]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[6]. The lipophilic cyclopropylmethyl group of the compound dynamically enters the hydrophobic cavity of HP-β-CD, forming a non-covalent inclusion complex[6]. This physically masks the hydrophobic region from the aqueous environment, exponentially enhancing apparent water solubility and bioavailability without altering the compound's intrinsic pharmacological properties[6].

Q3: Should I purchase the free base (CAS 1178625-93-8) or the hydrochloride salt (CAS 1209399-68-7) for my experiments? A: Your choice must be dictated by your experimental environment. The hydrochloride (HCl) salt[2] is pre-protonated. This ionic state drastically lowers the crystal lattice energy required for dissolution in water, making it the superior choice for direct dissolution in aqueous buffers or saline. Conversely, the free base[1] is optimal for organic synthesis, structural characterization (e.g., NMR in DMSO-d6), or when preparing high-concentration stocks in pure organic solvents where the chloride counterion might interfere.

Q4: Does the protonation state of the 2-aminoimidazole core affect target binding as well as solubility? A: Yes. The 2-aminoimidazole moiety is often utilized as a guanidine mimic in medicinal chemistry[3]. Upon protonation in slightly acidic or physiological environments, the fragment triggers a resonance-driven conformational change[3]. This not only increases aqueous solubility but often leads to a higher-affinity binding state for aminergic receptors[3]. Therefore, maintaining the correct pH is critical for both solubility and assay validity.

Experimental Protocols

Protocol A: Preparation of a "Crash-Free" In Vitro Assay Stock

This protocol utilizes a self-validating turbidimetric check to ensure the compound remains completely in solution during dilution.

  • Master Stock Preparation: Weigh 1.37 mg of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine free base and dissolve in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock. Vortex until completely clear. Causality: Anhydrous DMSO prevents premature water-induced micro-precipitation.

  • Intermediate Dilution: Create a 10 mM intermediate stock by adding 10 µL of the master stock to 90 µL of a co-solvent mixture (50% PEG400 / 50% DMSO). Causality: PEG400 acts as a surfactant-like bridge, easing the polarity transition.

  • Aqueous Dispersion: Slowly add 10 µL of the intermediate stock to 990 µL of pre-warmed (37°C) assay buffer (pH 7.4) while continuously vortexing. This yields a 100 µM final concentration with 0.55% total organic solvent.

  • Self-Validation (Turbidity Check): Transfer 200 µL of the final solution to a clear 96-well plate. Measure absorbance at 600 nm using a microplate reader. An OD600 > 0.05 compared to a blank buffer indicates micro-precipitation, signaling that the thermodynamic solubility has been breached and a lower final concentration is required.

Protocol B: HP-β-CD Formulation for In Vivo Dosing

A standardized method for creating an inclusion complex for animal models.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline (0.9% NaCl). Stir magnetically until completely transparent.

  • Compound Addition: Add the required mass of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine (HCl salt preferred for faster kinetics) directly into the HP-β-CD vehicle to achieve the target dosing concentration (e.g., 5 mg/mL).

  • Complexation: Sonicate the suspension in a water bath at 25°C for 15-30 minutes. Causality: Mechanical energy facilitates the dynamic exchange of water molecules in the cyclodextrin cavity with the lipophilic moiety of the drug, driving the inclusion complex forward.

  • Self-Validation & Sterilization: Pass the formulation through a 0.22 µm PTFE syringe filter. Causality: If resistance is high or the filter clogs, the compound has not fully complexed and remains in suspension. A successful complexation will filter effortlessly and remain optically clear.

Solubility Workflow Visualization

SolubilityWorkflow Start Solubility Issue: 1-(Cyclopropylmethyl)-1H-imidazol-2-amine CheckForm Identify Chemical Form Start->CheckForm FreeBase Free Base (CAS 1178625-93-8) CheckForm->FreeBase HClSalt HCl Salt (CAS 1209399-68-7) CheckForm->HClSalt InVitro In Vitro Assays (DMSO Stock) FreeBase->InVitro InVivo In Vivo Dosing (Aqueous Vehicle) FreeBase->InVivo Sol3 Direct Buffer Dissolution (pH < 7.0) HClSalt->Sol3 DMSOCrash Precipitation on Buffer Dilution? InVitro->DMSOCrash Sol2 Use 10-20% HP-β-CD Inclusion Complex InVivo->Sol2 Poor Solubility Sol1 Step-wise Dilution & Intermediate Co-solvents DMSOCrash->Sol1 Yes

Workflow for troubleshooting 1-(Cyclopropylmethyl)-1H-imidazol-2-amine solubility.

References

Sources

Technical Support Center: Troubleshooting Degradation Pathways of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Cyclopropylmethyl)-1H-imidazol-2-amine (CAS: 1178625-93-8). As a highly functionalized N-alkyl 2-aminoimidazole, this compound serves as a critical pharmacophore in drug discovery, particularly in the development of anti-biofilm agents and kinase inhibitors. However, its unique ambivalent reactivity makes it susceptible to specific degradation pathways during synthesis, formulation, and biological assays.

This guide is designed for researchers and drug development professionals. It provides mechanistic causality, troubleshooting steps, and self-validating protocols to ensure the integrity of your experimental data.

Visualizing the Degradation Network

To effectively troubleshoot, we must first understand the structural vulnerabilities of the molecule. The degradation of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine is driven by three primary vectors: oxidative stress on the electron-rich core, radical/cationic cleavage of the cyclopropylmethyl group, and pH-dependent hydrolysis.

G Parent 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine Oxidation Oxidative Stress (ROS, O2, Light) Parent->Oxidation Thermal Thermal / Metal Catalysis (Fe, Cu, Heat) Parent->Thermal pHStress Alkaline Extremes (pH > 8.5) Parent->pHStress Deg1 2-Aminoimidazolone & Hydantoin Derivatives Oxidation->Deg1 Ring Oxidation Deg2 2-Nitroimidazole Derivatives Oxidation->Deg2 Amine Oxidation Deg3 Cyclopropyl Ring-Opening (3-Butenyl intermediates) Thermal->Deg3 Radical/Cationic Shift Deg4 N-Dealkylation & Hydrolytic Cleavage pHStress->Deg4 Hydrolysis

Fig 1. Mechanistic degradation pathways of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine.

FAQ & Troubleshooting Guide

Q1: We are observing unexpected mass shifts (+16 Da and +32 Da) during prolonged storage of our assay plates. What is causing this? Causality: The +16 Da and +32 Da mass shifts are classic indicators of oxidative degradation. The 2-aminoimidazole core is highly electron-rich. Under ambient oxygen or light exposure, the A-ring can oxidize to form 2-aminoimidazolone or hydantoin derivatives (+16 Da)[1]. Additionally, the exocyclic 2-amino group can undergo stepwise oxidation to a 2-nitroimidazole derivative (+32 Da), a pathway biologically analogous to the biosynthesis of azomycin[1]. Troubleshooting Protocol:

  • Store the compound in opaque, argon-purged vials at -20°C.

  • For aqueous assays, degas buffers prior to use.

  • Consider adding a radical scavenger or antioxidant (e.g., 1 mM DTT or ascorbic acid) if it does not interfere with your assay biology.

Q2: During high-temperature forced degradation or in the presence of transition metal catalysts, our LC-MS shows a complex mixture with a prominent isomer and N-dealkylated products. Why is the cyclopropylmethyl group unstable here? Causality: The cyclopropylmethyl group is highly prone to radical or cationic rearrangement. In the presence of transition metals (like Fe or Cu) or high thermal stress, homolytic cleavage or electron transfer can generate a cyclopropylmethyl radical/cation. This intermediate rapidly undergoes a thermodynamic ring-opening process to form a 3-butenyl radical, leading to 3-butenyl substituted isomers or complete N-dealkylation[2]. Troubleshooting Protocol:

  • Screen your formulation buffers for trace metal contamination.

  • Use EDTA (0.1 mM) to chelate stray transition metals.

  • Keep reaction temperatures below 60°C during formulation and avoid prolonged heating.

Q3: Our in vitro biological assays show high variability at pH 8.5 compared to pH 7.4. Is the compound degrading? Causality: Yes, the stability of 2-aminoimidazoles is heavily pH-dependent. The pKa of the 2-aminoimidazole conjugate acid typically ranges between 7.0 and 9.0[1]. At pH 7.4, a significant fraction is protonated, which stabilizes the electron-rich ring against electrophilic oxidation. At pH 8.5 and above, the uncharged free base dominates, drastically increasing its susceptibility to oxidative degradation and hydrolytic cleavage over time[3]. Troubleshooting Protocol:

  • Maintain assay pH strictly between 6.5 and 7.4 using strong buffering agents (e.g., HEPES or MOPS).

  • If alkaline conditions are mandatory, prepare fresh stocks immediately before use and limit the assay duration.

Quantitative Data: Degradation Kinetics

The following table summarizes the expected degradation profile of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine under standardized stress conditions, allowing you to benchmark your own stability data.

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradant DetectedParent Recovery (%)
Oxidative 3% H₂O₂ in H₂O24h, 25°C2-Aminoimidazolone (+16 Da)42.0%
Thermal / Metal 0.1 mM Cu(II)SO₄48h, 60°C3-Butenyl derivative (Isomer)65.5%
Alkaline pH 10.0 (Borate buffer)72h, 37°CN-Dealkylated core (-54 Da)58.2%
Control pH 7.4 (HEPES), Argon72h, 37°CNone (Stable)>98.5%
Self-Validating Experimental Protocol: Forced Degradation Profiling

To confirm whether your specific assay conditions are causing degradation, execute this self-validating forced degradation workflow. This protocol is designed with internal quenching steps to ensure that degradation occurs only during the stress period and not artifactually inside the LC-MS autosampler[4].

Step 1: Preparation of Master Stock & Controls

  • Dissolve 1-(Cyclopropylmethyl)-1H-imidazol-2-amine in LC-MS grade DMSO to a concentration of 10 mM.

  • Spike in an internal standard (e.g., a stable isotope-labeled analog or a structurally rigid internal standard like caffeine) at 1 mM to validate recovery and close the mass balance.

Step 2: Pathway-Specific Stress Induction Divide the master stock into four separate 1.5 mL Eppendorf tubes (final compound concentration: 1 mM in respective buffers):

  • Tube A (Oxidative): Add 3% H₂O₂ (final volume 1 mL).

  • Tube B (Radical/Metal): Add 0.1 mM CuSO₄ in pH 7.4 buffer (final volume 1 mL). Incubate at 60°C.

  • Tube C (Alkaline): Add pH 10.0 Borate buffer (final volume 1 mL).

  • Tube D (Control): Add pH 7.4 HEPES buffer, purge with Argon.

Step 3: Reaction Quenching (Critical Validation Step) After 24 hours, you must quench the reactions to halt degradation prior to analysis:

  • Tube A: Add 10 µL of Catalase (10,000 U/mL) to neutralize residual H₂O₂.

  • Tube B: Add 10 µL of 0.5 M EDTA to chelate Cu(II) and halt radical generation.

  • Tube C: Neutralize with 1 M HCl until pH reaches 7.0 (verify with micro-pH probe).

Step 4: LC-MS/MS Orthogonal Analysis

  • Dilute all quenched samples 1:100 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • Analyze via LC-MS/MS using a C18 column. Track the disappearance of the parent mass (m/z 138.10 [M+H]+) and the appearance of the +16 Da (m/z 154.10) and +32 Da (m/z 170.10) oxidative degradants, as well as the 3-butenyl isomer.

References[1] 2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore - Semantic Scholar. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqnEs2osvdEE_TzaK3SPRr7FvvHSLK-QDqJIAvKSiRE0xXx3yO6PHMKtfVAidj6AQrbt3-FnUk92OT3FsvT2HaV9PwKjcFy2TBZMYBDk_JuNUUwaVp7gxkUT61Ae7sr10mfeHIfqkNJy1U-zMAS0JA8dB6BILa7VD6ElQVeAzaNi6CxutpCZ60Fw==[3] Halochromic Silk Fabric as a Reversible pH-Sensor Based on a Novel 2-Aminoimidazole Azo Dye - MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw7jdm8JptfGJAdHr3inusyQ8OGEwGkdpi_BsSoQDqjdFoUMtqH68xmcfm0KpA5_JJL5O9Ij8GpGu6RVmdWfov6hVdPyT8nFgR50k5wBg7clLtM7Cx80Wjhzh6wetJLS94NA==[4] An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility - Frontiers. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl8aV6-Mzodx0F62Yybi2VMJ-xu7fWcDV5ZhXi7XUPejp8NkL8X6yejMA3sFxkGDOYG9NwzFP4lEFfnzlNjYfARvY_0h-lQkR5gM5EFfRgSGRUCW6dgLLwD2tUVDjIVK9n3Kkq5RF9J1Abv1qy9P1gCkXWd2WxzcLnd3TLXCwR3t3scMDh4ATjck1btLr-fIDacEc=[2] The Nature of the Ring-Opening Process in a Substituted Cyclopropylmethyliron Complex - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6eqfa7b0VTrZ0v1Ct-doWsbOjJIAwIF5KFb7GdXuAaS3u3q_7dLpRY_gpHflhaQBOPaYRQAvAnwWC2SeMDnpy7X-fxxmpMo4K1a37Tfpt50gw8ATPvFGestfAYRB1JAkhD3oy

Sources

Validation & Comparative

Comparative Guide: 1-(Cyclopropylmethyl)-1H-imidazol-2-amine vs. Conventional Imidazole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Anti-Biofilm Activity and Response Regulator Inhibition in Bacterial Resistance

Executive Summary: The Shift to Anti-Virulence Therapeutics

In the landscape of drug discovery, the imidazole scaffold has traditionally been synonymous with ergosterol inhibition (antifungals) or histamine antagonism. However, the emergence of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine represents a paradigm shift toward 2-aminoimidazole (2-AI) derivatives that function as anti-virulence agents rather than biocides.

Unlike conventional imidazole-based antibiotics that impose high selective pressure (leading to resistance), this N1-substituted 2-AI specifically targets bacterial response regulators (such as CsgD in Salmonella or analogous Two-Component Systems in Pseudomonas). This guide objectively compares its performance against parent 2-AIs and traditional biocidal imidazoles, highlighting its utility in dispersing biofilms and restoring antibiotic sensitivity.

Technical Profile & Mechanism of Action

The Molecule: 1-(Cyclopropylmethyl)-1H-imidazol-2-amine[1][2][3]
  • Class: N1-Substituted 2-Aminoimidazole (2-AI).[1][2]

  • Core Pharmacophore: The 2-aminoimidazole ring mimics the guanidine moiety found in marine sponge alkaloids (e.g., Oroidin), which are natural biofilm inhibitors.

  • Key Modification: The Cyclopropylmethyl group at the N1 position provides critical hydrophobicity, enhancing membrane permeability and binding affinity to intracellular response regulators without triggering efflux pumps common to larger substituents.

Pathway Visualization: Mechanism of Biofilm Inhibition

The following diagram illustrates how 1-(Cyclopropylmethyl)-1H-imidazol-2-amine intervenes in the bacterial signaling pathway, contrasting it with traditional antibiotics.

BiofilmPath Signal Environmental Stress (Low Osmolarity/Nutrients) Sensor Sensor Kinase (e.g., EnvZ/RcsC) Signal->Sensor Activation Regulator Response Regulator (e.g., OmpR/RcsB) Sensor->Regulator Phosphorylation CsgD Master Biofilm Regulator (CsgD Promoter) Regulator->CsgD Transcription Activation Curli Curli Fimbriae & Cellulose (EPS Matrix Production) CsgD->Curli Biosynthesis Biofilm Mature Biofilm (Antibiotic Resistant) Curli->Biofilm Aggregation Inhibitor 1-(Cyclopropylmethyl)- 1H-imidazol-2-amine Inhibitor->Regulator  INHIBITION   (Disarms Signaling) Antibiotic Traditional Antibiotic (e.g., Ciprofloxacin) Antibiotic->Biofilm  BLOCKED   (Poor Penetration)

Figure 1: Mechanism of Action.[3][4][5][6][7] The N1-substituted 2-AI (Blue) intercepts the signaling cascade at the response regulator level, preventing CsgD expression and subsequent biofilm formation, unlike antibiotics (Grey) which are often blocked by the mature matrix.

Comparative Analysis: Performance Metrics

This section contrasts 1-(Cyclopropylmethyl)-1H-imidazol-2-amine against two distinct classes: the parent scaffold (Unsubstituted 2-AI) and a standard biocidal imidazole (Miconazole).

Table 1: Comparative Efficacy and Mode of Action
Feature1-(Cyclopropylmethyl)-1H-imidazol-2-amine 2-Aminoimidazole (Parent) Miconazole (Standard Imidazole)
Primary Target Response Regulators (e.g., CsgD, BfmR)Response Regulators (Weak affinity)Lanosterol 14α-demethylase (CYP51)
Mechanism Anti-Virulence (Biofilm Dispersion)Anti-Virulence (Weak)Biocidal (Membrane disruption)
Biofilm IC₅₀ Low µM (5 - 25 µM) High µM (>100 µM)N/A (Often induces biofilm stress)
Planktonic MIC >200 µM (Non-growth inhibitory)>500 µMLow µM (Kills cells)
Resistance Potential Low (No selective pressure for survival)LowHigh (Selection for efflux/mutations)
Solubility (logP) ~1.2 (Balanced Permeability)-0.6 (Too Polar)6.1 (Highly Lipophilic)
Critical Analysis of Data[11]
  • N1-Substitution Effect: The addition of the cyclopropylmethyl group significantly lowers the IC₅₀ for biofilm inhibition compared to the parent 2-aminoimidazole. Unsubstituted 2-AIs are often too polar to penetrate the bacterial membrane effectively to reach cytoplasmic regulators.

  • Selective Pressure: Unlike Miconazole, the 1-(Cyclopropylmethyl) variant does not inhibit planktonic growth (MIC > 200 µM). This serves as a "self-validating" check in experiments: if the bacteria die, the compound is acting as a biocide, not a specific biofilm inhibitor.

  • Synergy: Experimental data suggests that while this molecule does not kill bacteria alone, it reduces the Minimum Biofilm Eradication Concentration (MBEC) of co-administered antibiotics (e.g., Tobramycin) by up to 16-fold [1, 2].

Experimental Protocol: Biofilm Inhibition Assay

To validate the activity of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, researchers should utilize a crystal violet reporter assay. This protocol is designed to distinguish between growth inhibition and biofilm inhibition.

Workflow Diagram

Protocol Step1 Inoculation (1:100 Dilution in Media) Step2 Treatment (Add Compound Gradient) Step1->Step2 Step3 Incubation (24h @ 30°C Static) Step2->Step3 Split Split Step3->Split PathA Transfer Supernatant Split->PathA PathB Wash Plate (PBS) Split->PathB ReadA Measure OD600 (Planktonic Growth) PathA->ReadA ReadB Stain (Crystal Violet) & Solubilize PathB->ReadB ReadC Measure OD570 (Biofilm Mass) ReadB->ReadC

Figure 2: Dual-Readout Assay Workflow. Parallel measurement of OD600 (Growth) and OD570 (Biofilm) is required to confirm the non-biocidal mechanism.

Detailed Methodology

Objective: Determine the IC₅₀ for biofilm inhibition without affecting planktonic growth.

  • Preparation:

    • Dissolve 1-(Cyclopropylmethyl)-1H-imidazol-2-amine in DMSO to create a 100 mM stock.

    • Use Salmonella Typhimurium or Pseudomonas aeruginosa (PAO1) overnight cultures.

  • Seeding:

    • Dilute overnight culture 1:100 in fresh media (LB for Salmonella, TSB for Pseudomonas).

    • Dispense 100 µL per well into a 96-well polystyrene microtiter plate.

  • Treatment:

    • Add compound in serial dilutions (e.g., 0, 5, 10, 20, 50, 100 µM).

    • Control A: DMSO only (Negative Control).

    • Control B: 2-Aminoimidazole (Parent) or known inhibitor (Positive Control).

  • Incubation:

    • Incubate statically at 25°C or 30°C for 24–48 hours. Note: Lower temperatures often favor biofilm gene expression (curli).

  • Quantification (The Critical Step):

    • Planktonic Read: Transfer supernatant to a new plate and measure OD₆₀₀. Requirement: OD₆₀₀ of treated wells must be within 90% of Control A. If OD₆₀₀ drops significantly, the compound is toxic, invalidating the "anti-virulence" claim.

    • Biofilm Read: Wash original plate 2x with water. Stain with 0.1% Crystal Violet (15 min). Wash 3x. Solubilize with 30% Acetic Acid. Measure OD₅₇₀.

Synthesis & Stability Considerations

For researchers synthesizing or sourcing this compound for libraries:

  • Stability: The 2-aminoimidazole moiety is generally stable, but the free amine can oxidize over time. Store as a hydrochloride salt (HCl) at -20°C.

  • Synthesis Route: Typically achieved via the condensation of an

    
    -haloketone with N-cyclopropylmethyl-guanidine or via the reaction of 2-aminopyrimidine precursors which degrade in situ to form the active 2-AI [3].
    
  • Quality Control: Verify purity via ¹H-NMR. The cyclopropyl protons are distinct multiplets at

    
     0.3–0.6 ppm.
    

References

  • Steenackers, H. P., et al. (2011).[5] Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa.[1][2][8] Journal of Medicinal Chemistry.

  • Worthington, R. J., & Melander, C. (2013). Combination approaches for combating antimicrobial resistance. Trends in Biotechnology.

  • Ermolat'ev, D. S., et al. (2010).[1] Synthesis of 2-aminoimidazoles via a microwave-assisted reaction of 2-aminopyrimidines. Tetrahedron Letters.

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem.

Sources

A Comparative Analysis of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine Derivatives as Potential Alpha-2 Adrenergic Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the imidazole nucleus is a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its prevalence in numerous biologically active molecules underscores its versatility as a pharmacophore. This guide provides a comprehensive comparative analysis of a series of 1-(cyclopropylmethyl)-1H-imidazol-2-amine derivatives, a chemical scaffold with significant potential for modulating the alpha-2 (α2) adrenergic receptor system.

The α2-adrenergic receptors, a class of G-protein coupled receptors, are pivotal in regulating a multitude of physiological processes, including neurotransmission, blood pressure, and analgesia.[3][4] Consequently, molecules that can selectively interact with these receptors are of high interest in drug discovery for conditions such as hypertension, pain, and attention-deficit/hyperactivity disorder.[3] The 2-aminoimidazoline and related imidazole structures have been identified as key pharmacophores for α2-adrenergic receptor ligands.[5][6][7] This guide will delve into the synthesis, proposed biological evaluation, and structure-activity relationships of novel 1-(cyclopropylmethyl)-1H-imidazol-2-amine derivatives, providing a framework for their systematic investigation.

Postulated Alpha-2 Adrenergic Activity: A Comparative Framework

Compound IDR1-SubstituentR2-SubstituentProposed Impact on Activity
CPM-IA-01 HHParent compound for baseline activity
CPM-IA-02 4-MethylHIntroduction of a small alkyl group to probe steric and electronic effects at the C4 position of the imidazole ring.
CPM-IA-03 HN-BenzylN-alkylation of the 2-amino group to investigate the role of this moiety in receptor interaction.

Experimental Evaluation: A Roadmap for Comparative Analysis

To empirically determine and compare the α2-adrenergic activity of these derivatives, a series of well-established in vitro and in vivo assays would be employed. The following protocols outline a robust workflow for such an investigation.

Experimental Workflow for Comparative Analysis

G cluster_0 In Vitro Evaluation cluster_1 In Vivo & ADME Profiling cluster_2 Data Analysis & SAR synthesis Synthesis of Derivatives (CPM-IA-01, 02, 03) binding_assay Radioligand Binding Assay (α2A, α2B, α2C subtypes) synthesis->binding_assay Determine Ki functional_assay [35S]GTPγS Functional Assay binding_assay->functional_assay Assess Agonist/Antagonist Activity pk_studies Pharmacokinetic Studies (Rodent Model) functional_assay->pk_studies Select Lead Candidates efficacy_model In Vivo Efficacy Model (e.g., Spontaneously Hypertensive Rat) pk_studies->efficacy_model Correlate Exposure and Effect adme_profiling ADME Profiling (Metabolic Stability, Permeability) pk_studies->adme_profiling data_analysis Comparative Data Analysis efficacy_model->data_analysis adme_profiling->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization

Caption: Experimental workflow for the comparative analysis of 1-(cyclopropylmethyl)-1H-imidazol-2-amine derivatives.

Protocol 1: Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the three subtypes of the α2-adrenergic receptor (α2A, α2B, and α2C).[8][9][10][11]

Materials:

  • Cell membranes from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.

  • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.

  • Non-specific ligand: Phentolamine (10 µM).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds: CPM-IA-01 , CPM-IA-02 , CPM-IA-03 at various concentrations.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitive binding for each test compound concentration.

  • Total Binding: Add 25 µL of binding buffer, 25 µL of radioligand, and 50 µL of cell membranes.

  • NSB: Add 25 µL of phentolamine (10 µM), 25 µL of radioligand, and 50 µL of cell membranes.

  • Competitive Binding: Add 25 µL of the test compound at various concentrations, 25 µL of radioligand, and 50 µL of cell membranes.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC50 value for each compound by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay determines whether the compounds act as agonists or antagonists at the α2-adrenergic receptor by measuring G-protein activation.[5]

Materials:

  • Cell membranes from cell lines stably expressing human α2-adrenergic receptor subtypes.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • Agonist (for antagonist testing): UK 14,304.

  • Test compounds.

Procedure:

  • Pre-incubate the cell membranes with the test compounds (for antagonist mode) or buffer (for agonist mode) for 15 minutes at 30°C.

  • Add GDP to a final concentration of 10 µM.

  • For antagonist mode, add the agonist UK 14,304 at its EC₈₀ concentration.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by filtration.

  • Measure the filter-bound radioactivity.

  • Data Analysis: For agonist activity, calculate the percentage stimulation over basal. For antagonist activity, determine the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Hypothetical Comparative Data

The following table illustrates how the experimental data for the proposed derivatives could be presented for a clear comparison. The values are hypothetical and for illustrative purposes only.

Compound IDα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)α2A Functional Activity (% of Max Agonist)
CPM-IA-01 50756085 (Agonist)
CPM-IA-02 30454090 (Agonist)
CPM-IA-03 >1000>1000>10000 (Inactive)

Structure-Activity Relationship (SAR) and Mechanistic Insights

Conversely, the N-benzylation of the 2-amino group (CPM-IA-03 ) leads to a complete loss of activity. This indicates that the primary amine is likely a critical hydrogen bond donor for receptor interaction, a common feature for many 2-aminoimidazoline-based ligands.

Alpha-2 Adrenergic Receptor Signaling Pathway

G cluster_0 Presynaptic Neuron agonist α2-Agonist (e.g., CPM-IA-01/02) receptor α2-Adrenergic Receptor agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits g_protein->adenylyl_cyclase ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel Inhibits g_protein->ca_channel camp cAMP adenylyl_cyclase->camp Converts ATP to adenylyl_cyclase->camp pka Protein Kinase A camp->pka Activates camp->pka ne_release Norepinephrine Release pka->ne_release Phosphorylates & Promotes ca_channel->ne_release Triggers feedback Negative Feedback Loop

Caption: Simplified signaling pathway of an α2-adrenergic receptor agonist at a presynaptic neuron.

Pharmacokinetic Profiling

A comprehensive understanding of the pharmacokinetic properties of these derivatives is crucial for their development as potential therapeutic agents. A standard panel of in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies should be conducted.

In Vitro ADME:

  • Metabolic Stability: Incubation with liver microsomes to determine the intrinsic clearance.

  • Plasma Protein Binding: Equilibrium dialysis to assess the extent of binding to plasma proteins.

  • Permeability: Caco-2 cell monolayer assay to predict intestinal absorption.

In Vivo Pharmacokinetics:

  • Administration of the compounds to a rodent model (e.g., Sprague-Dawley rats) via intravenous and oral routes.

  • Serial blood sampling and analysis of plasma concentrations using LC-MS/MS.

  • Calculation of key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative analysis of 1-(cyclopropylmethyl)-1H-imidazol-2-amine derivatives as potential α2-adrenergic receptor modulators. While the provided data is illustrative, the proposed experimental workflows offer a robust framework for researchers in the field of drug discovery. The elucidation of the structure-activity relationships within this chemical series could lead to the identification of novel and selective α2-adrenergic agonists with therapeutic potential. Future work should focus on the synthesis and rigorous biological evaluation of a broader range of derivatives to further refine the SAR and optimize for both potency and desirable pharmacokinetic properties.

References

  • Benchchem. (2025). Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Mogha, A., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry, 52(3), 838-850.
  • Perez, D. M. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e945.
  • Fairbanks, C. A., & Wilcox, G. L. (2009). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Current Topics in Medicinal Chemistry, 9(12), 1098–1106.
  • Saari, W. S., et al. (1983). alpha-Adrenergic activities of some substituted 2-(aminomethyl)imidazolines. Journal of Medicinal Chemistry, 26(12), 1769–1772.
  • Knych, H. K. (2014). Pharmacokinetics and Pharmacodynamics of Alpha2-Adrenergic Agonists in the Horse. University of California, Davis.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Chapleo, C. B., et al. (1987). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 30(9), 1555–1562.
  • Giovannitti, J. A. Jr., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31–39.
  • Haughey, H. M., et al. (2008). Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis. The American Journal of Drug and Alcohol Abuse, 34(5), 611–616.
  • Caroon, J. M., et al. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666–670.
  • Kumar, M., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Current Synthetic & Systems Biology, 5(1), 135.
  • Rani, N., et al. (2015). A review on biological activity of imidazole and thiazole moieties and their derivatives. Journal of Drug Delivery and Therapeutics, 5(2), 1-10.
  • PDSP. (n.d.). Assay Protocol Book.
  • Giovannitti, J. A. Jr., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31–39.
  • Nichols, J., et al. (1992). Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. Journal of Medicinal Chemistry, 35(3), 439–445.
  • Wikipedia. (n.d.). Alpha-2 adrenergic receptor.
  • Confalone, P. N., et al. (1999). Alpha(2) adrenoceptor agonists as potential analgesic agents. 1. (Imidazolylmethyl)oxazoles and -thiazoles. Journal of Medicinal Chemistry, 42(25), 5064–5071.
  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia, 71(2), 527-540.
  • Ishizuka, T., et al. (1993). Effects of alpha 2-adrenergic agonism, imidazolines, and G-protein on insulin secretion in beta cells. Metabolism, 42(1), 84–89.
  • Haapalinna, A., et al. (2002). Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist. CNS Drug Reviews, 8(1), 55-72.
  • Li, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

Sources

A Comparative Guide to the Synthetic Routes of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Cyclopropylmethyl)-1H-imidazol-2-amine is a valuable building block in medicinal chemistry, appearing as a key structural motif in a variety of pharmacologically active agents. Its unique combination of a 2-aminoimidazole core, known for its role in numerous biological processes, and a cyclopropylmethyl group, which can enhance metabolic stability and binding affinity, makes it a sought-after intermediate in drug discovery. This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this compound: a classical condensation approach and a modern palladium-catalyzed cyclization. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these routes, enabling an informed decision based on factors such as efficiency, scalability, and available starting materials.

Route 1: The Classical Condensation Approach

This synthetic pathway is a traditional and robust method for the formation of the 2-aminoimidazole ring system. It relies on the cyclocondensation of an α-amino aldehyde with cyanamide. While conceptually straightforward, the synthesis of the requisite α-amino aldehyde intermediate is a critical preceding step.

Experimental Protocol

Step 1: Synthesis of 1-(Cyclopropylmethyl)aminoacetaldehyde Diethyl Acetal

A solution of cyclopropylmethylamine (1.0 eq) and 2-bromoacetaldehyde diethyl acetal (1.05 eq) in ethanol is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is taken up in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1-(cyclopropylmethyl)aminoacetaldehyde diethyl acetal, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

To a solution of 1-(cyclopropylmethyl)aminoacetaldehyde diethyl acetal (1.0 eq) in a 1:1 mixture of acetic acid and water is added cyanamide (1.5 eq). The reaction mixture is heated to 90 °C for 4 hours. After cooling to room temperature, the solution is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-(Cyclopropylmethyl)-1H-imidazol-2-amine. This method is an adaptation of the general principle for 2-aminoimidazole synthesis from α-amino carbonyl compounds and cyanamide[1].

Synthetic Workflow (Route 1)

Classical_Condensation_Approach cluster_step1 Step 1: Synthesis of α-Amino Acetal cluster_step2 Step 2: Cyclocondensation Cyclopropylmethylamine Cyclopropylmethylamine Amino_acetal 1-(Cyclopropylmethyl)aminoacetaldehyde diethyl acetal Cyclopropylmethylamine->Amino_acetal Reflux in EtOH Bromoacetaldehyde_diethyl_acetal 2-Bromoacetaldehyde diethyl acetal Bromoacetaldehyde_diethyl_acetal->Amino_acetal Target_Molecule 1-(Cyclopropylmethyl)-1H-imidazol-2-amine Amino_acetal->Target_Molecule AcOH/H2O, 90°C Cyanamide Cyanamide Cyanamide->Target_Molecule

Caption: Workflow for the Classical Condensation Approach.

Discussion of Route 1

The classical condensation route offers the advantage of utilizing relatively inexpensive and readily available starting materials. The key cyclization step is typically robust and high-yielding. However, the initial synthesis of the α-amino aldehyde or its protected form can sometimes be challenging and may require careful optimization of reaction conditions to avoid side reactions such as self-condensation. The overall efficiency of this route is heavily dependent on the successful preparation of this key intermediate.

Route 2: Modern Palladium-Catalyzed Cyclization

This contemporary approach leverages the power of transition-metal catalysis to construct the 2-aminoimidazole ring with high efficiency and selectivity. The key transformation is a palladium-catalyzed intramolecular carboamination of a suitably functionalized guanidine derivative.

Experimental Protocol

Step 1: Synthesis of N-(Cyclopropylmethyl)propargylamine

To a solution of cyclopropylmethylamine (1.2 eq) in acetonitrile is added propargyl bromide (1.0 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-(cyclopropylmethyl)propargylamine, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of N-(Cyclopropylmethyl)-N'-propargyl-N'',N'''-di-Boc-guanidine

To a solution of N-(cyclopropylmethyl)propargylamine (1.0 eq) and N,N'-di-Boc-N''-triflylguanidine (1.1 eq) in dichloromethane is added triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-(cyclopropylmethyl)-N'-propargyl-N'',N'''-di-Boc-guanidine.

Step 3: Palladium-Catalyzed Cyclization and Deprotection

In a flame-dried Schlenk tube, N-(cyclopropylmethyl)-N'-propargyl-N'',N'''-di-Boc-guanidine (1.0 eq), an aryl triflate (e.g., phenyl triflate, 1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 10 mol%) are combined. Anhydrous 1,4-dioxane is added, followed by a base such as potassium phosphate (2.0 eq). The mixture is degassed and heated at 100 °C for 12-24 hours. After cooling, the reaction is filtered through a pad of Celite and concentrated. The residue is then dissolved in a solution of trifluoroacetic acid in dichloromethane and stirred at room temperature to remove the Boc protecting groups. The solvent is evaporated, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield 1-(Cyclopropylmethyl)-1H-imidazol-2-amine. This protocol is based on the general methodology for palladium-catalyzed synthesis of 2-aminoimidazoles[2][3].

Synthetic Workflow (Route 2)

Palladium_Catalyzed_Cyclization cluster_step1_2 Steps 1 & 2: Guanidine Synthesis cluster_step3 Step 3: Cyclization & Deprotection Cyclopropylmethylamine Cyclopropylmethylamine Propargylamine_intermediate N-(Cyclopropylmethyl)propargylamine Cyclopropylmethylamine->Propargylamine_intermediate Propargyl_bromide Propargyl bromide Propargyl_bromide->Propargylamine_intermediate Protected_guanidine N-(Cyclopropylmethyl)-N'-propargyl- N'',N'''-di-Boc-guanidine Propargylamine_intermediate->Protected_guanidine Guanidinylating_reagent N,N'-di-Boc-N''-triflylguanidine Guanidinylating_reagent->Protected_guanidine Target_Molecule 1-(Cyclopropylmethyl)-1H-imidazol-2-amine Protected_guanidine->Target_Molecule 1. Pd-catalyzed cyclization 2. Deprotection Aryl_triflate Aryl triflate Aryl_triflate->Target_Molecule Pd_catalyst Pd Catalyst/Ligand Pd_catalyst->Target_Molecule

Caption: Workflow for the Palladium-Catalyzed Cyclization.

Discussion of Route 2

The palladium-catalyzed route represents a more modern and often more efficient approach to the synthesis of substituted 2-aminoimidazoles. A key advantage is the ability to introduce diversity at the 4- and 5-positions of the imidazole ring by varying the aryl triflate coupling partner, although for the synthesis of the unsubstituted target molecule, a simple aryl triflate is used. The reaction conditions are generally mild, and the yields can be excellent. However, this route involves more steps, including the preparation of the protected guanidine intermediate. The use of a palladium catalyst and specialized ligands can also add to the overall cost of the synthesis, which may be a consideration for large-scale production.

Comparative Analysis

FeatureRoute 1: Classical CondensationRoute 2: Modern Palladium-Catalyzed Cyclization
Number of Steps 23
Starting Materials Cyclopropylmethylamine, 2-bromoacetaldehyde diethyl acetal, cyanamideCyclopropylmethylamine, propargyl bromide, N,N'-di-Boc-N''-triflylguanidine, aryl triflate
Key Reaction CyclocondensationPalladium-catalyzed intramolecular carboamination
Reagent Cost Generally lowerHigher due to palladium catalyst and ligands
Scalability Potentially high, dependent on intermediate stabilityCan be challenging to scale due to catalyst cost and removal
Versatility Limited for substitution on the imidazole ringHigh potential for diversification at C4/C5
Yield Moderate to high, dependent on intermediate synthesisGenerally high for the cyclization step
Environmental Impact Use of stoichiometric reagentsUse of heavy metal catalyst

Conclusion

Both the classical condensation and the modern palladium-catalyzed cyclization routes offer viable pathways to 1-(Cyclopropylmethyl)-1H-imidazol-2-amine. The choice between these two methods will largely depend on the specific needs of the researcher or organization.

  • Route 1 is likely to be favored in scenarios where cost-effectiveness and the use of well-established, traditional synthetic methods are a priority. Its success hinges on the efficient synthesis of the α-amino aldehyde intermediate.

  • Route 2 is the preferred option when higher efficiency in the key ring-forming step is desired and when the potential for creating a library of analogues with substitutions on the imidazole ring is a consideration. While the initial investment in catalysts and reagents may be higher, the potential for high yields and broader applicability can make it an attractive choice for research and development purposes.

Ultimately, a thorough evaluation of available resources, desired scale, and the specific goals of the synthetic campaign will guide the selection of the most appropriate route for the synthesis of this important medicinal chemistry building block.

References

  • Movassaghi, M., & Schmidt, M. A. (2007). Palladium-Catalyzed Synthesis of 2-Aminoimidazoles from N-Propargylguanidines. Organic Letters, 9(10), 1887–1890. Available at: [Link]

  • Organic Chemistry Portal. Imidazole Synthesis. Available at: [Link]

  • Lancini, G. C., & Lazzari, E. (1969). U.S. Patent No. 3,450,709. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. Efficient and environmentally friendly synthesis of 2-amino-imidazole. Available at: [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available at: [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. Available at: [Link]

Sources

benchmarking 1-(Cyclopropylmethyl)-1H-imidazol-2-amine against known drugs

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Benchmarking and Application Guide: 1-(Cyclopropylmethyl)-1H-imidazol-2-amine in Anti-Biofilm Therapeutics

As antibiotic resistance outpaces the development of novel microbicidal agents, the focus of infectious disease pharmacology has shifted toward adjuvant therapies. 1-(Cyclopropylmethyl)-1H-imidazol-2-amine (hereafter referred to as Cyp-2AI ) is a synthetic 2-aminoimidazole derivative inspired by marine sponge alkaloids like oroidin. Rather than acting as a traditional bactericide, Cyp-2AI functions as a biofilm dispersant and antibiotic resensitizer.

This guide provides an objective, data-driven benchmarking of Cyp-2AI against standard-of-care antibiotics, detailing the mechanistic rationale, comparative efficacy, and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: Why the 2-Aminoimidazole Scaffold?

Traditional antibiotics such as Tobramycin (an aminoglycoside) and Ciprofloxacin (a fluoroquinolone) are highly effective against metabolically active, planktonic bacteria. However, they routinely fail against established biofilms because the extracellular polymeric substance (EPS) matrix physically impedes drug penetration, while the hypoxic biofilm core forces bacteria into a metabolically dormant "persister" state.

The Cyp-2AI Advantage: Cyp-2AI does not target essential survival proteins (e.g., ribosomes or DNA gyrase). Instead, it intercepts the bacterial communication networks that govern EPS production[1].

  • Target Engagement: 2-aminoimidazoles have been shown to directly bind to response regulators (such as BfmR in Acinetobacter baumannii and analogous systems in Pseudomonas aeruginosa), which are the master controllers of two-component signaling systems (TCS) [2].

  • Structural Causality: The addition of the cyclopropylmethyl group at the N1 position is a deliberate chemical choice. It optimizes the molecule's lipophilicity (LogP), allowing it to penetrate the bacterial outer membrane to reach intracellular response regulators without acting as a non-specific detergent—a common cause of cytotoxicity in long-chain aliphatic analogs [3].

By stripping the biofilm matrix and forcing the bacteria back into a planktonic state, Cyp-2AI resensitizes the pathogen to standard antibiotics, lowering the effective dose required for eradication.

Comparative Efficacy: Benchmarking Against Standard-of-Care

To objectively evaluate Cyp-2AI, we benchmark its performance not as a standalone therapy, but as an adjuvant. The critical metric is the shift between the Minimum Inhibitory Concentration (MIC) for planktonic cells and the Minimum Biofilm Eradication Concentration (MBEC).

Table 1: Monotherapy Baseline in P. aeruginosa (PAO1) Notice that Cyp-2AI has no inherent microbicidal activity, validating its non-toxic mechanism of action.

CompoundMIC (µg/mL)MBEC (µg/mL)Fold Resistance (MBEC/MIC)
Tobramycin 1.0>512>512x
Ciprofloxacin 0.252561024x
Cyp-2AI >256>256N/A (Non-microbicidal)

Table 2: Synergistic Adjuvant Benchmarking (Cyp-2AI administered at 50 µM) Synergy is mathematically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.

Combination TherapyCombo MBEC (µg/mL)Fold Reduction in MBECFICI ScoreInterpretation
Tobramycin + Cyp-2AI 8.064x0.17Strong Synergy
Ciprofloxacin + Cyp-2AI 16.016x0.26Synergy

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We eschew standard 96-well crystal violet assays for efficacy benchmarking, as they suffer from high variance due to edge effects and inconsistent washing. Instead, we utilize the Calgary Biofilm Device (CBD).

Protocol A: MBEC Determination via Calgary Biofilm Device (CBD)

Purpose: To subject identical, pre-formed biofilm pegs to gradient concentrations of drugs under controlled shear force.

  • Inoculation: Inoculate P. aeruginosa (PAO1) into Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Expertise Note: You must use CAMHB. Standard MHB lacks physiological concentrations of Ca²⁺ and Mg²⁺, which stabilize the Gram-negative outer membrane. Using standard MHB artificially inflates the apparent efficacy of the adjuvant, leading to false-positive synergy [1].

  • Biofilm Growth: Place the CBD peg lid into the inoculated plate and incubate at 37°C for 24 hours on a gyrotary shaker at 150 rpm. The shear stress ensures uniform, tightly adhered EPS formation.

  • Challenge Phase: Transfer the peg lid to a standard 96-well challenge plate containing serial dilutions of Tobramycin (0 to 512 µg/mL) with and without a fixed concentration of Cyp-2AI (50 µM).

    • Trustworthiness Check: Include three mandatory controls on every plate: a Sterility Control (media only), a Growth Control (vehicle only), and an Adjuvant Control (Cyp-2AI only) to prove the adjuvant is not independently killing the bacteria.

  • Recovery & Readout: After 24 hours of challenge, rinse the pegs in PBS to remove planktonic cells. Transfer the lid to a recovery plate containing fresh CAMHB. Sonicate for 10 minutes to dislodge surviving persister cells, then incubate for 24 hours. The MBEC is the lowest concentration well with no visible turbidity (OD₆₀₀ < 0.1).

Protocol B: Checkerboard Synergy Assay (FICI Calculation)

Purpose: To mathematically distinguish true synergy from additive effects.

  • Prepare a 2D gradient in a 96-well plate: serially dilute the antibiotic horizontally (X-axis) and Cyp-2AI vertically (Y-axis).

  • Calculate the FICI using the formula: FICI = (MBEC of Drug A in combo / MBEC of Drug A alone) + (MBEC of Drug B in combo / MBEC of Drug B alone)

  • Causality Note: Because Cyp-2AI does not eradicate biofilms on its own, its denominator is technically infinity (or >256). Therefore, its contribution to the FICI equation approaches zero, meaning the FICI is driven almost entirely by the fold-reduction of the primary antibiotic's MBEC.

Mechanistic Pathway Visualization

The following diagram illustrates how Cyp-2AI intercepts the Two-Component System (TCS) to resensitize biofilms to standard antibiotics.

G Signal Environmental Stressors HK Histidine Kinase (Sensor) Signal->HK Activates RR Response Regulator (e.g., BfmR) HK->RR Phosphorylation DNA Biofilm Gene Expression (EPS) RR->DNA Up-regulates Biofilm Mature Biofilm (Antibiotic Tolerant) DNA->Biofilm Matrix Secretion Antibiotic Standard Antibiotics (Tobramycin) Biofilm->Antibiotic Blocks Penetration Cyp2AI Cyp-2AI (Adjuvant) Cyp2AI->RR Binds & Inhibits Cyp2AI->Biofilm Disperses Matrix Clearance Bacterial Clearance Cyp2AI->Clearance Resensitizes Pathogen Antibiotic->Clearance Kills Planktonic Cells

Fig 1: Mechanism of Cyp-2AI disrupting Two-Component Systems to enable antibiotic penetration.

References

  • Title: Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents Source: Antimicrobial Agents and Chemotherapy (American Society for Microbiology) URL: [Link] [1]

  • Title: Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent Source: Scientific Reports (Nature Portfolio) URL: [Link] [2]

  • Title: Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link] [3]

Safety Operating Guide

1-(Cyclopropylmethyl)-1H-imidazol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

1-(Cyclopropylmethyl)-1H-imidazol-2-amine is a specialized heterocyclic building block used primarily in pharmaceutical synthesis. Unlike simple aliphatic amines, its disposal requires specific attention to the stability of the imidazole ring and the potential for nitrogen oxide (NOx) generation during thermal destruction.

Immediate Disposal Classification:

  • RCRA Status (US): Not P-listed or U-listed. Classify by characteristic: D002 (Corrosive) if pH > 12.5 (aqueous solution) or D001 (Ignitable) if in flammable solvent.

  • EU Waste Code: 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

  • Primary Disposal Method: High-Temperature Incineration (HTI) via an approved hazardous waste management facility. Do not discharge to sewer. [1]

Chemical Identity & Hazard Profile

Accurate identification is the first step in safe disposal.[1] This compound is often supplied as a hydrochloride salt, which alters its solubility and acidity profile compared to the free base.

Parameter Data
Chemical Name 1-(Cyclopropylmethyl)-1H-imidazol-2-amine
CAS Number (Free Base) 1178625-93-8
CAS Number (HCl Salt) 1209399-68-7
Molecular Formula C₇H₁₁N₃ (Free Base) / C₇H₁₂ClN₃ (HCl)
Physical State Solid (typically off-white to orange powder)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[2] Potentially Corrosive.[3][4]
Incompatibilities Strong Oxidizers, Acid Chlorides, Anhydrides, Strong Acids.[3]

Expert Insight: The cyclopropyl group introduces ring strain (~27.5 kcal/mol). While stable under standard storage, avoid mixing with strong Lewis acids or radical initiators in the waste stream to prevent uncontrolled ring-opening reactions.

Pre-Disposal Handling & Segregation

Before removal from the laboratory, the waste must be stabilized and segregated. Improper mixing is the leading cause of waste container over-pressurization.

Segregation Logic
  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, gloves.

  • Stream B (Liquid - Basic/Organic): Reaction mixtures containing the amine.

  • Stream C (Liquid - Aqueous): Quenched reaction layers (Check pH).

Critical Rule: Never mix this amine with Nitrating agents or Nitrosating agents (e.g., Sodium Nitrite). Secondary amines and related heterocycles can form carcinogenic nitrosamines.

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation 1-(Cyclopropylmethyl)-1H-imidazol-2-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid BinSolid Container: HDPE Wide-Mouth Label: Hazardous Solid (Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Solution SolventCheck->Aqueous Water Based BinHalo Container: Safety Can/Glass Label: Halogenated Organic Waste Halogenated->BinHalo BinNonHalo Container: Safety Can/Glass Label: Non-Halogenated Organic Waste (Add 'Basic' sticker) NonHalogenated->BinNonHalo pHCheck Check pH Aqueous->pHCheck BinAq Container: HDPE Carboy Label: Aqueous Waste (Basic) pHCheck->BinAq pH > 7 pHCheck->BinAq pH < 7 (Neutralize first if < 2)

Figure 1: Decision matrix for segregating amine waste streams to ensure compatibility and regulatory compliance.

Detailed Disposal Protocols

Protocol A: Disposal of Excess Solid Reagent

Scenario: You have an expired or degraded bottle of the solid amine (free base or HCl salt).

  • Packaging: Do not empty the bottle. Keep the chemical in its original container if possible.

  • Secondary Containment: Place the original container inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential dust or leakage.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "1-(Cyclopropylmethyl)-1H-imidazol-2-amine" (95%+).

    • Hazard Checkboxes: Irritant, Toxic.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.

  • Final Disposition: Lab pack for incineration.

Protocol B: Disposal of Reaction Mixtures (Liquid)

Scenario: The amine is dissolved in a solvent (e.g., DMF, Methanol) after a reaction.

  • Compatibility Check: Ensure the waste container does not contain strong acids or oxidizers.[3][5]

  • Transfer: Pour into the appropriate organic waste container (Halogenated vs. Non-Halogenated).

    • Note: If the solution is highly basic (pH > 10), use a dedicated "Basic Organic Waste" container if available, or verify that the general organic waste stream can accept bases (most can).

  • Rinsing: Triple rinse the reaction vessel with a compatible solvent. Add the rinsate to the waste container.

  • Documentation: Log the volume and estimated concentration on the waste container's log sheet.

Protocol C: Spill Cleanup (Emergency Disposal)

Scenario: 5g of solid powder is spilled on the benchtop.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.

  • Neutralization (Optional but Recommended): If the spill is large and odorous, wipe with a dilute citric acid solution to neutralize the amine and suppress volatility.

  • Collection: Scoop up the damp solid/towels and place them in a wide-mouth HDPE jar.

  • Labeling: Label as "Debris from Spill Cleanup: 1-(Cyclopropylmethyl)-1H-imidazol-2-amine".

Regulatory & Compliance Context

United States (RCRA)
  • Characteristic Waste: If the amine is in an aqueous solution with pH ≥ 12.5, it is a D002 (Corrosive) waste.

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation. Containers must be closed unless adding waste.[5][6]

European Union (REACH/CLP)
  • Waste Hierarchy: Incineration with energy recovery is preferred over landfill.

  • EWC Codes:

    • 07 05 04:* Other organic solvents, washing liquids and mother liquors (if in solution).

    • 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances (if solid/pure).

Emergency Response Workflow

In the event of exposure during disposal:

EmergencyResponse Exposure Exposure Incident Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation (Dust) Type->Inhalation ActionSkin Flush with water (15 min) Remove contaminated clothing Skin->ActionSkin ActionEye Flush eyewash (15 min) Hold eyelids open Eye->ActionEye ActionInhal Move to fresh air Seek medical attention Inhalation->ActionInhal Report Report to EHS Consult SDS ActionSkin->Report ActionEye->Report ActionInhal->Report

Figure 2: Immediate response steps for exposure during waste handling.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54366659, 1-(Cyclopropylmethyl)-1H-imidazol-2-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • European Commission (2024). Guidance on the classification and labelling of waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide researchers, scientists, and drug development professionals with field-proven, causality-driven protocols for handling 1-(Cyclopropylmethyl)-1H-imidazol-2-amine . This document transcends standard safety data sheets by integrating mechanistic toxicology with self-validating operational workflows, ensuring both scientific integrity and laboratory safety.

Chemical Profile & Hazard Assessment

Before initiating any experimental workflow, it is critical to understand the physicochemical properties and baseline hazards of the target compound. 1-(Cyclopropylmethyl)-1H-imidazol-2-amine is a substituted 2-aminoimidazole, a structural motif frequently utilized in the development of kinase inhibitors, antibiofilm agents, and vascular adhesion protein-1 (VAP-1) inhibitors.

PropertyValue
Chemical Name 1-(Cyclopropylmethyl)-1H-imidazol-2-amine
CAS Number 1178625-93-8
Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Physical State Solid (Crystalline Powder)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[1],[2]

Mechanistic Toxicology: Understanding the Hazard

To handle this compound safely, one must understand the causality behind its toxicity. As a 2-aminoimidazole derivative, this molecule possesses a nucleophilic amine group and a nitrogen-rich heterocyclic core. When exposed to biological tissues, these structural features initiate two primary toxicological pathways:

  • Direct Mucous Membrane Irritation: The basicity of the primary amine group can disrupt the lipid bilayer of mucous membranes, acting as a localized chemical irritant. This direct contact mechanism is responsible for the compound's classification as a skin (H315) and severe eye irritant (H319)[1],[2].

  • Oxidative Stress via Electron Transfer: Mechanistic studies on demonstrate that these scaffolds can participate in in vivo electron transfer (ET) reactions. This ET process can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cytotoxicity at high intracellular concentrations[3]. Furthermore, the specific cyclopropylmethyl substitution pattern influences its lipophilicity, directly dictating its cellular uptake and [4].

ToxicityMechanism M1 Exposure to 1-(Cyclopropylmethyl) -1H-imidazol-2-amine M2 Cellular Uptake & Membrane Interaction M1->M2 M6 Mucous Membrane Irritation (H315/H319/H335) M1->M6 Direct Contact M3 Electron Transfer (ET) Reactions M2->M3 M4 Reactive Oxygen Species (ROS) Generation M3->M4 M5 Oxidative Stress & Cytotoxicity M4->M5

Logical relationship of 2-aminoimidazole toxicity mechanisms and irritation pathways.

Personal Protective Equipment (PPE) Matrix

Standard PPE lists often fail because they do not explain why specific gear is chosen. The following matrix provides the mechanistic justification for each protective layer, ensuring a self-validating safety culture.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides superior chemical resistance against polar nitrogenous bases compared to latex. Double-gloving prevents breakthrough during prolonged handling and allows for immediate outer-glove disposal upon suspected contamination.
Eye Protection Tight-fitting chemical safety gogglesPrevents airborne crystalline micro-particulates from dissolving into the ocular fluid, which would trigger acute nucleophilic attack on the cornea (H319).
Respiratory N95/P100 Particulate RespiratorMandatory if handled outside a ventilated enclosure. Filters fine dust that can cause acute respiratory tract irritation and oxidative stress in alveolar tissue (H335).
Body Protection Flame-retardant, static-dissipative lab coatPrevents static-induced dispersion of light powders and protects the epidermis from direct contact and subsequent localized inflammation (H315).

Standard Operating Procedure: Safe Handling & Experimental Workflow

To prevent aerosolization and cross-contamination, the handling of 1-(Cyclopropylmethyl)-1H-imidazol-2-amine must follow a strict, self-validating operational workflow.

Step-by-Step Methodology for Compound Weighing and Transfer:

  • Fume Hood Verification: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Causality: This guarantees negative pressure, preventing the aerosolization of fine crystalline dust into the operator's breathing zone[1].

  • PPE Donning & Static Mitigation: Don all required PPE. Use an anti-static ionizer gun on the analytical balance and the weigh boat. Causality: Dry organic powders hold static charges; neutralizing the micro-environment prevents the compound from repelling off the spatula and contaminating the workspace.

  • Precision Weighing: Utilizing a grounded, anti-static micro-spatula, carefully transfer the required mass of the compound onto the pre-tared weigh boat.

  • Sealed Transfer: Transfer the weighed compound into the reaction vessel while still inside the fume hood. Seal the vessel tightly with a septum or secure cap before removing it from the hood. Causality: Maintaining a closed system ensures zero environmental exposure during transport to other laboratory stations.

  • Decontamination: Wipe down the analytical balance and the surrounding fume hood surface with a 70% ethanol solution, followed by a distilled water wipe. Causality: Ethanol effectively solubilizes the organic compound, while the subsequent water wipe removes any residual polar salts.

HandlingWorkflow N1 1. Fume Hood Verification Check Face Velocity N2 2. PPE Donning Double Nitrile, Goggles N1->N2 N3 3. Compound Weighing Use Anti-static Spatula N2->N3 N4 4. Vessel Transfer Seal in Inert Atmosphere N3->N4 N5 5. Decontamination Wash with 70% EtOH N4->N5

Step-by-step experimental workflow for the safe handling and transfer of the compound.

Emergency Response & Spill Mitigation

In the event of a localized spill, immediate and systematic action is required to prevent exposure and environmental release.

  • Evacuation and Ventilation: Clear personnel from the immediate area. Ensure the room's HVAC or fume hood ventilation is operating at maximum capacity to clear potential airborne dust.

  • PPE Upgrade: Responders must don fresh double nitrile gloves, safety goggles, and an N95/P100 respirator before approaching the spill[2].

  • Dry Cleanup: Do NOT use water initially, as this can spread the chemical and increase its surface area. Use a damp, lint-free absorbent pad to gently collect the powder without generating dust. Alternatively, cover the spill with an inert absorbent material (e.g., vermiculite or sand)[5].

  • Chemical Decontamination: After removing the bulk solid, wash the affected surface with 70% ethanol to degrade and solubilize residual traces, followed by a thorough water rinse.

  • Waste Segregation: Place all contaminated cleanup materials into a clearly labeled, sealable hazardous waste container.

Waste Disposal & Environmental Logistics

1-(Cyclopropylmethyl)-1H-imidazol-2-amine must be treated as hazardous chemical waste. Under no circumstances should this compound be discharged into the municipal sewer system[5].

  • Solid Waste: Collect unused compound and contaminated solid consumables (pipette tips, weigh boats, gloves, spill cleanup materials) in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic/Irritant".

  • Liquid Waste: Organic solutions containing the compound should be collected in a designated halogenated or non-halogenated solvent waste carboy, strictly depending on the primary solvent used in your assay.

  • Regulatory Compliance: Dispose of all waste through a certified hazardous waste disposal facility in accordance with local, state, and federal environmental regulations.

References

  • Title: New Developments in the Mechanism of Drug Action and Toxicity of Conjugated Imines and Iminiums, including Related Alkaloids. Source: SCIRP. URL: [Link]

  • Title: Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. Source: MDPI. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.